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  • Product: 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate
  • CAS: 339015-18-8

Core Science & Biosynthesis

Foundational

Synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate

An In-Depth Technical Guide to the Executive Summary This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (CAS 339015-18-8)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (CAS 339015-18-8)[1]. The synthetic strategy is predicated on a robust and logical two-step sequence designed for efficiency and control. The first stage involves the chemoselective oxidation of a readily accessible precursor, 2-(methylthio)benzyl alcohol, to the key intermediate, 2-(methylsulfinyl)benzyl alcohol. This critical step is engineered to prevent over-oxidation to the corresponding sulfone. The second stage details the formation of the target carbamate through the nucleophilic addition of the synthesized alcohol to 4-methylphenyl isocyanate. This guide furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, mechanistic insights, quantitative data, and expert troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: Rationale and Synthetic Design

The target molecule, 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate, incorporates two functional groups of significant interest in modern chemistry: the carbamate and the sulfoxide. The carbamate linkage is a cornerstone in medicinal chemistry, often serving as a bioisostere of the amide bond to enhance metabolic stability and improve pharmacokinetic profiles.[2] Concurrently, the sulfoxide moiety is a valuable pharmacophore and a powerful chiral auxiliary in asymmetric synthesis. The strategic combination of these groups within a single molecular framework presents a compelling target for synthetic exploration.

The synthetic pathway detailed herein was designed for clarity, reliability, and scalability. It eschews hazardous reagents like phosgene in favor of a more controlled approach centered on two primary transformations:

  • Selective Sulfide Oxidation: The initial and most critical step is the conversion of the thioether in 2-(methylthio)benzyl alcohol to a sulfoxide. The primary challenge is to achieve high conversion while completely suppressing the over-oxidation to the sulfone, which can be difficult to separate from the desired product.

  • Carbamate Formation via Isocyanate Addition: The final step employs the highly reliable and efficient reaction between an alcohol and an isocyanate.[3][4] This reaction is typically high-yielding, proceeds under mild conditions, and often results in a product that can be easily purified by precipitation or recrystallization.[5]

This guide will dissect each step, explaining the causality behind procedural choices to provide a self-validating and scientifically rigorous protocol.

Core Synthesis Pathway: A Two-Step Approach

The overall synthetic transformation is illustrated below.

G cluster_0 Part 1: Selective Oxidation cluster_1 Part 2: Carbamate Formation Thioether_Alcohol 2-(methylthio)benzyl alcohol Sulfoxide_Alcohol 2-(methylsulfinyl)benzyl alcohol (Key Intermediate) Thioether_Alcohol->Sulfoxide_Alcohol Selective Oxidation Oxidant H₂O₂ / Acetic Acid Oxidant->Thioether_Alcohol Sulfoxide_Alcohol_ref 2-(methylsulfinyl)benzyl alcohol Isocyanate 4-methylphenyl isocyanate Isocyanate->Sulfoxide_Alcohol_ref Final_Product 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate Sulfoxide_Alcohol_ref->Final_Product Nucleophilic Addition

Caption: Overall two-step synthesis of the target carbamate.

Part 1: Synthesis of the Key Intermediate: 2-(methylsulfinyl)benzyl Alcohol

Principle & Rationale: The foundational step is the selective oxidation of the sulfide precursor. A variety of reagents can effect this transformation, but many are either too harsh, leading to the sulfone by-product, or require transition-metal catalysts.[6] A "green" and highly effective system utilizing hydrogen peroxide in glacial acetic acid is chosen here for its simplicity, high selectivity, and ease of workup.[7] Acetic acid acts as both a solvent and a catalyst, activating the hydrogen peroxide for a controlled oxygen transfer to the sulfur atom. The reaction temperature is carefully managed to ensure selectivity.

Detailed Experimental Protocol:

  • Reagents and Equipment:

    • 2-(methylthio)benzyl alcohol

    • Hydrogen peroxide (30% aqueous solution)

    • Glacial acetic acid

    • Sodium bicarbonate (saturated aqueous solution)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Step-by-Step Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)benzyl alcohol (e.g., 5.0 g, 32.4 mmol) in glacial acetic acid (20 mL).

    • Cool the resulting solution to 0-5 °C using an ice bath.

    • While stirring vigorously, add 30% hydrogen peroxide (e.g., 3.7 mL, 35.7 mmol, 1.1 equivalents) dropwise over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 1:1 ethyl acetate:hexane eluent). The starting material is significantly less polar than the product sulfoxide. The reaction is typically complete within 2-4 hours.

    • Once TLC indicates complete consumption of the starting material, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

    • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary, although it is often of sufficient purity for the next step.

Part 2: Carbamate Formation via Nucleophilic Addition

Principle & Rationale: This step leverages the classic and highly efficient reaction between an alcohol and an isocyanate. The lone pair of electrons on the oxygen atom of the 2-(methylsulfinyl)benzyl alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group in 4-methylphenyl isocyanate.[2] A subsequent proton transfer yields the stable carbamate product. This reaction is typically performed under anhydrous conditions, as any water present will react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine (p-toluidine) and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form an undesired urea by-product.

Detailed Experimental Protocol:

  • Reagents and Equipment:

    • 2-(methylsulfinyl)benzyl alcohol (from Part 1)

    • 4-methylphenyl isocyanate (p-tolyl isocyanate)

    • Anhydrous dichloromethane (DCM) or anhydrous tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe

  • Step-by-Step Procedure:

    • In a flame-dried 100 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve the 2-(methylsulfinyl)benzyl alcohol (e.g., 4.0 g, 23.5 mmol) in 40 mL of anhydrous DCM.

    • To this stirring solution, add 4-methylphenyl isocyanate (e.g., 3.27 g, 24.6 mmol, 1.05 equivalents) dropwise via syringe at room temperature.

    • Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be monitored by TLC or by observing the disappearance of the alcohol starting material. In many cases, the carbamate product will begin to precipitate from the reaction mixture as a white solid.[5]

    • If precipitation occurs, continue stirring for an additional hour after the addition is complete to ensure full conversion.

    • Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (DCM or hexane) to remove any unreacted isocyanate.

    • If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/hexane or ethyl acetate/heptane mixture) to yield the final product, 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate.

    • Dry the purified product under vacuum.

Quantitative Data Summary

The following table provides a comparative summary of the key quantitative parameters for the two-step synthesis.

ParameterPart 1: Selective OxidationPart 2: Carbamate Formation
Key Starting Materials 2-(methylthio)benzyl alcohol, H₂O₂2-(methylsulfinyl)benzyl alcohol, 4-methylphenyl isocyanate
Molar Ratio 1 : 1.1 (Substrate : Oxidant)1 : 1.05 (Alcohol : Isocyanate)
Solvent Glacial Acetic AcidAnhydrous Dichloromethane (DCM)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 2 - 4 hours2 - 6 hours
Typical Isolated Yield >90%>85%

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical flow of the entire experimental process, from initial setup to final product isolation.

G cluster_part1 Workflow: Part 1 (Oxidation) cluster_part2 Workflow: Part 2 (Carbamate Formation) p1_start Dissolve Thioether in Acetic Acid p1_cool Cool to 0-5 °C p1_start->p1_cool p1_add Dropwise Addition of H₂O₂ p1_cool->p1_add p1_react Stir at RT (Monitor by TLC) p1_add->p1_react p1_quench Quench in Ice Water p1_react->p1_quench p1_neutralize Neutralize with NaHCO₃ p1_quench->p1_neutralize p1_extract Extract with DCM p1_neutralize->p1_extract p1_dry Dry & Concentrate p1_extract->p1_dry p1_end Crude Sulfoxide Alcohol p1_dry->p1_end p2_start Dissolve Sulfoxide Alcohol in Anhydrous DCM p1_end->p2_start Use in next step p2_add Add Isocyanate p2_start->p2_add p2_react Stir at RT (Anhydrous Conditions) p2_add->p2_react p2_isolate Isolate Product p2_react->p2_isolate p2_purify Purify (Filtration / Recrystallization) p2_isolate->p2_purify p2_end Pure Final Product p2_purify->p2_end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Field-Proven Insights

  • Over-oxidation to Sulfone: The most common issue in Part 1 is the formation of the 2-(methylsulfonyl)benzyl alcohol by-product.

    • Detection: The sulfone will appear as a slightly more polar spot on TLC compared to the sulfoxide.

    • Prevention: Strictly control the temperature during H₂O₂ addition and use no more than 1.1 equivalents of the oxidant. If the reaction is run at elevated temperatures, sulfone formation becomes more probable.

  • Sluggish Oxidation: If the reaction in Part 1 stalls, a small additional portion of H₂O₂ (0.1 eq) can be added, but this risks over-oxidation. It is preferable to allow the reaction to stir for a longer period.

  • Urea By-product Formation: In Part 2, the presence of moisture will lead to the formation of di-(4-methylphenyl)urea.

    • Detection: This by-product is typically very insoluble in most organic solvents and may co-precipitate with the product. It can be identified by ¹H NMR.

    • Prevention: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents from a reliable source. Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Product Oiling Out: If the final carbamate does not precipitate or crystallize easily, concentrate the solvent and attempt to induce crystallization by scratching the flask with a glass rod or by adding a non-polar co-solvent like heptane or hexane and cooling. If this fails, purification via flash column chromatography is the best alternative.

Conclusion

This guide has detailed a highly effective and reproducible two-step synthesis for 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. By focusing on a chemoselective oxidation followed by a clean and efficient isocyanate-alcohol coupling, this methodology provides a reliable route to the target compound. The protocols, mechanistic explanations, and practical insights contained herein are designed to empower researchers to confidently execute this synthesis, enabling further investigation into the chemical and biological properties of this and related molecules.

References

  • Farkas, A., & Mills, G. A. (1962). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Guisot, N., et al. (2021). Isocyanate-based multicomponent reactions. RSC Chemical Biology. Available at: [Link]

  • Schwetzov, V. N., et al. (1973). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Cody, R. B., & Laramée, J. A. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. Available at: [Link]

  • Góngora-Benítez, M., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • Tanimoto, H., et al. (2022). Addition Reaction of Alcohol to Isocyanate Catalyzed by Copper Present in Tap Water: Robust Manufacturing Process of Naldemedine Tosylate. Organic Process Research & Development. Available at: [Link]

  • Wang, J., et al. (2021). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering. Available at: [Link]

  • Li, G., et al. (2018). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. Catalysis Science & Technology. Available at: [Link]

  • Li, Q.-F., et al. (2004). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available at: [Link]

  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available at: [Link]

  • Shaker, A. M., & Shaaban, M. R. (2016). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica. Available at: [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: [Link]

  • ChemSrc. 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. Available at: [Link]

  • Google Patents. (2010). CN101747234A - Method for synthesizing phenyl carbamate.
  • Skarżewski, J., & Młynarska, A. (2010). Enantioselective Synthesis of Sulfoxides: 2000−2009. Chemical Reviews. Available at: [Link]

  • Wang, D., et al. (2023). Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation. Organic Letters. Available at: [Link]

  • Kniežo, L., et al. (2003). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules. Available at: [Link]

  • Kesavan, V., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Available at: [Link]

  • Zhu, L., et al. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry. Available at: [Link]

  • Zhang, L., et al. (2014). Visible-light-driven selective oxidation of benzyl alcohol and thioanisole by molecular ruthenium catalyst modified hematite. Chemical Communications. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical and Pharmacological Profiling of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate

Introduction & Structural Rationale In the landscape of early-stage drug discovery, the identification of versatile, structurally diverse small molecules is paramount for populating High-Throughput Screening (HTS) librar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of early-stage drug discovery, the identification of versatile, structurally diverse small molecules is paramount for populating High-Throughput Screening (HTS) libraries. 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (CAS: 339015-18-8) represents a highly specialized screening compound characterized by a unique combination of hydrogen-bonding modalities, conformational flexibility, and specific lipophilic vectors[1].

As an Application Scientist evaluating library compounds, it is critical to dissect the molecule's architecture to understand its behavior in biological assays. The molecule consists of three distinct functional domains:

  • The Carbamate Core: Acting as a pseudo-peptide bond, the carbamate linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O). It exhibits greater metabolic stability than standard esters while remaining more susceptible to enzymatic cleavage than amides.

  • The 2-Methylsulfinyl Group: Sulfoxides are highly polar, pyramidal, and inherently chiral at the sulfur atom. This moiety significantly increases the aqueous solubility of the compound compared to its sulfide analog, while acting as a strong hydrogen bond acceptor.

  • The N-(4-methylphenyl) Vector: The p-tolyl group provides a rigid, lipophilic aromatic surface that drives hydrophobic interactions within deep enzymatic binding pockets.

Physicochemical Properties

Understanding the baseline physicochemical parameters is essential for predicting the compound's pharmacokinetic behavior and solubility limits during in vitro screening[2].

PropertyValueScientific Implication
Compound Name 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamateStandard IUPAC nomenclature.
CAS Registry Number 339015-18-8Unique identifier for library cross-referencing[2].
Molecular Formula C₁₆H₁₇NO₃SIndicates a balance of heteroatoms (N, O, S) for interaction[1].
Molecular Weight 303.38 g/mol Ideal for small-molecule screening (Lipinski's Rule of 5 compliant)[2].
H-Bond Donors 1 (Carbamate N-H)Facilitates specific directional interactions with target proteins.
H-Bond Acceptors 3 (Sulfoxide S=O, Carbamate C=O, Alkoxy -O-)Enables multiple binding modalities in hydrophilic pockets.

Synthetic Methodology & Causality

To ensure the integrity of biological data, screening compounds must be synthesized with high purity. The synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate relies on the nucleophilic addition of an alcohol to an isocyanate.

Synthesis A 2-(methylsulfinyl)benzyl alcohol (Nucleophile) C Catalyst: Et3N / Solvent: Anhydrous DCM (0 °C to RT, N2 atm) A->C B 4-methylphenyl isocyanate (Electrophile) B->C D Nucleophilic Addition (Alcohol attacks Isocyanate) C->D E 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (Crude Product) D->E F Purification (Silica Gel Chromatography) E->F

Figure 1: Step-by-step synthetic workflow for 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate.
Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Environmental control is strictly enforced to prevent side reactions.

  • Preparation & Environmental Control: Flame-dry a round-bottom flask under a steady stream of nitrogen. Causality: Isocyanates are highly sensitive to moisture. Even trace water will react with 4-methylphenyl isocyanate to form a carbamic acid intermediate, which rapidly decarboxylates to yield p-toluidine. This amine will then react with another equivalent of isocyanate to form a highly insoluble symmetric urea byproduct, drastically reducing yield.

  • Reagent Dissolution: Dissolve 1.0 equivalent of 2-(methylsulfinyl)benzyl alcohol in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalytic Activation: Add 0.1 equivalents of triethylamine (Et₃N). Causality: Et₃N acts as a Lewis base, transiently hydrogen-bonding with the alcohol proton. This increases the nucleophilicity of the oxygen atom, accelerating its attack on the electrophilic carbon of the isocyanate.

  • Temperature Control & Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.05 equivalents of 4-methylphenyl isocyanate dropwise. Causality: The nucleophilic addition to isocyanates is highly exothermic. Cooling suppresses the formation of allophanates (a side reaction where the newly formed carbamate attacks another isocyanate molecule).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Quenching & Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography using a gradient of Hexane/Ethyl Acetate to isolate the pure carbamate.

High-Throughput Screening (HTS) Applications

In contemporary drug discovery, 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate is prominently featured in diverse HTS campaigns. Public bioassay records indicate its evaluation in several critical therapeutic pathways, including the identification of small molecule activators for the Unfolded Protein Response (UPR) and biochemical screening for inhibitors of the Proprotein Convertase Furin[1].

Furin is a crucial protease implicated in viral entry (including SARS-CoV-2 and HIV) and cancer metastasis. Screening for Furin inhibitors often utilizes Fluorescence Polarization (FP) assays, where the displacement of a fluorescent tracer by the screening compound results in a measurable change in light polarization[1].

HTS_Assay cluster_0 Negative Control (High Polarization) cluster_1 Active Hit (Low Polarization) F1 Furin Enzyme C1 Enzyme-Tracer Complex (Slow Rotation = High FP) F1->C1 T1 Fluorescent Tracer T1->C1 F2 Furin Enzyme C2 Enzyme-Inhibitor Complex F2->C2 I2 Screening Compound (CAS 339015-18-8) I2->C2 T2 Free Tracer (Fast Rotation = Low FP) C2->T2 Displaces

Figure 2: Fluorescence Polarization (FP) HTS assay mechanism for Furin enzyme inhibition.

Handling, Stability, and Storage

To maintain the scientific integrity of the compound during long-term storage, specific environmental controls must be implemented:

  • Oxidation/Reduction Risks: The methylsulfinyl (sulfoxide) group is in an intermediate oxidation state. Exposure to strong oxidizing agents will irreversibly convert it to a sulfone, while strong reducing agents will revert it to a sulfide. Store away from peroxides and reactive metals.

  • Hydrolytic Stability: While carbamates are relatively robust, prolonged exposure to extremes of pH (highly acidic or basic aqueous solutions) will induce hydrolysis, yielding 2-(methylsulfinyl)benzyl alcohol, 4-methylaniline, and CO₂.

  • Storage Protocol: Compound libraries containing CAS 339015-18-8 should be stored as dry powders at 4 °C or as DMSO stock solutions at -20 °C under an inert argon or nitrogen atmosphere to prevent moisture ingress and oxidative degradation.

References

  • Chemsrc. "CAS#:339015-18-8 | 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate | Chemsrc." Accessed March 22, 2026. URL:[Link]

Sources

Foundational

Mechanism of Action of N-Aryl Carbamates: A Comprehensive Guide to Serine Hydrolase Inhibition and Drug Design

Executive Summary N-aryl carbamates represent a highly privileged scaffold in modern medicinal chemistry, agrochemical development, and drug design. Structurally defined by an ester-amide hybrid framework ( R−NH−C(=O)−O−...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-aryl carbamates represent a highly privileged scaffold in modern medicinal chemistry, agrochemical development, and drug design. Structurally defined by an ester-amide hybrid framework ( R−NH−C(=O)−O−R′ ), the carbamate moiety provides exceptional chemical stability, enhanced membrane permeability, and the unique ability to modulate inter- and intramolecular interactions within biological targets[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the core pharmacological mechanisms of N-aryl carbamates—specifically their covalent modulation of serine hydrolases—and to provide field-proven, self-validating protocols for their synthesis and kinetic evaluation.

Core Mechanism of Action: Covalent-Reversible Serine Hydrolase Inhibition

The primary mechanism of action for therapeutically relevant N-aryl carbamates is the inhibition of serine hydrolases. This ubiquitous enzyme class includes acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL)[1][2].

The Causality of Carbamylation

Serine hydrolases utilize a highly conserved catalytic triad (e.g., Ser-His-Asp in AChE, or the atypical Ser-Ser-Lys in FAAH) to hydrolyze endogenous signaling lipids and neurotransmitters[2]. N-aryl carbamates act as sophisticated pseudo-substrates that hijack this natural catalytic cycle:

  • Michaelis Complex Formation: The N-aryl group serves as a hydrophobic anchor, directing the molecule into the enzyme's active site access channel. This pre-organizes the carbamate carbonyl directly adjacent to the nucleophilic catalytic serine.

  • Nucleophilic Attack: The catalytic serine (e.g., Ser241 in FAAH) attacks the electrophilic carbonyl carbon of the carbamate, forming a transient tetrahedral intermediate[2].

  • Leaving Group Expulsion: The O-alkyl or O-aryl substituent is expelled as a leaving group. The causality here is driven by the pKa of the leaving group; lower pKa values (better leaving groups) accelerate this step, resulting in a covalently carbamylated enzyme[3].

  • Decarbamylation (Recovery): Unlike organophosphates that permanently "age" and irreversibly destroy the enzyme[4], carbamylated serine hydrolases undergo slow, water-mediated hydrolysis. This regenerates the active enzyme and releases an amine and CO2​ . This "pseudo-irreversible" or slow-reversible kinetic profile is highly desirable in drug development, as it provides long-lasting efficacy without the severe toxicity associated with permanent enzyme inactivation[3].

G E Serine Hydrolase (Active Serine) EI Reversible Michaelis Complex E->EI + Inhibitor I N-aryl Carbamate Inhibitor I->EI TI Tetrahedral Intermediate EI->TI Nucleophilic Attack CE Carbamylated Enzyme (Inactive) TI->CE Leaving Group Departure Regen Regenerated Enzyme + Amine/CO2 CE->Regen Slow Hydrolysis (H2O) Regen->E Recovery

Caption: Covalent-reversible inhibition of serine hydrolases by N-aryl carbamates.

Target Specificity and Structure-Activity Relationship (SAR)

The selectivity of N-aryl carbamates is exquisitely sensitive to steric and electronic modifications at the N- and O-termini. By tuning these substituents, researchers can direct the inhibitor toward specific therapeutic targets.

  • MAGL Selectivity: Utilizing an O-hexafluoroisopropyl (HFIP) leaving group creates a bioisosteric mimic of endocannabinoid substrates. This modification drastically enhances selectivity for MAGL over FAAH[1].

  • FAAH Selectivity: Compounds like URB597 utilize an N-cyclohexyl or N-biaryl group to perfectly occupy the cytosolic access channel of FAAH, paired with an O-aryl leaving group to facilitate carbamylation[1][5].

  • Antifungal Activity: Derivatives of phenyl 3,5-dichlorophenylcarbamate pivot away from serine hydrolases entirely, exerting their mechanism of action by inhibiting succinate dehydrogenase (SDH) in the fungal mitochondrial respiratory chain[6][7].

Quantitative Efficacy of Representative N-Aryl Carbamates
Compound / ClassPrimary TargetPotency (IC50 / EC50)Mechanistic Notes
KML29 Human MAGL5.9 nMO-HFIP carbamate; highly selective over FAAH[1]
URB597 / URB524 Human FAAH~82 nM (class avg)Covalent-reversible inhibition via Ser241[1][5]
Compound 1af F. graminearum (Fungus)12.50 μg/mLSDH inhibition; comparable to azoxystrobin[7]
Compound 1z F. oxysporum (Fungus)16.65 μg/mLBroad-spectrum agricultural fungicide[7]

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to explain why specific reagents or conditions are employed.

Protocol A: Green Synthesis of N-Aryl Carbamates via Cu-Catalyzed Cross-Coupling

Rationale: Traditional carbamate synthesis relies on highly toxic phosgene gas or its derivatives. This modern protocol utilizes a copper-catalyzed cross-coupling of aryl halides with potassium cyanate, providing a safer, bench-stable alternative[8].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried sealed tube, combine the aryl halide (1.0 mmol), KOCN (2.0 mmol), CuI catalyst (10 mol%), and MNAO[2-((2-methylnaphthalen-1-yl)amino)-2-oxoacetic acid] ligand (10 mol%) in the desired alcohol (e.g., methanol or hexafluoroisopropanol, 2 mL)[8].

  • Causality of the Ligand: The MNAO ligand is critical; it stabilizes the Cu(I) species, preventing its oxidation to Cu(II) and facilitating the oxidative addition of the aryl halide.

  • Heating & Monitoring: Heat the mixture to 120°C for 12–24 hours. Control: Monitor the disappearance of the aryl halide via TLC. The elevated temperature is required to overcome the activation energy for the in situ generation of the isocyanate intermediate[8].

  • Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. The aqueous wash serves to remove unreacted KOCN and copper salts.

  • Self-Validation: Purify via silica gel chromatography and confirm the structure via 1H/13C NMR and HRMS. The presence of the carbamate N-H proton (~9.0–10.0 ppm in DMSO-d6) confirms successful coupling[8].

Protocol B: In Vitro FAAH Enzyme Kinetics and Inhibition Assay

Rationale: To accurately quantify the inhibitory potency ( IC50​ ) and mechanism, a continuous fluorogenic assay is employed, allowing for real-time monitoring of the covalent carbamylation process.

Step-by-Step Methodology:

  • Enzyme Preparation: Pre-incubate recombinant human FAAH (1 nM) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100) at 37°C.

  • Causality of Buffer Additives: Triton X-100 is mandatory. It prevents the highly lipophilic N-aryl carbamates from forming colloidal aggregates, which would otherwise lead to false-positive promiscuous inhibition.

  • Inhibitor Incubation: Add the synthesized N-aryl carbamate (serial dilutions from 10 μM to 10 pM) and incubate for 30 minutes. Internal Controls: Include a vehicle-only (DMSO) positive control for maximum uninhibited enzyme activity, and a reference standard (e.g., URB597) to validate assay sensitivity.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate AMC-arachidonoyl amide (10 μM).

  • Kinetic Readout: Measure fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ). Because N-aryl carbamates are time-dependent covalent inhibitors, standard IC50​ values shift with incubation time. Therefore, plot fractional activity to determine the second-order rate constant ( kinact​/KI​ ) for a true measure of potency[2].

Workflow Syn 1. Synthesis via Cu-Catalysis (Aryl Halide + KOCN) Pur 2. Purification & NMR/MS (Self-Validation) Syn->Pur Prep 3. Recombinant Enzyme Prep (e.g., FAAH + Triton X-100) Pur->Prep Inc 4. Inhibitor Incubation (Time-dependent) Prep->Inc Sub 5. Fluorogenic Substrate Addition Inc->Sub Read 6. Kinetic Readout (Fluorescence) Sub->Read Data 7. IC50 & k_inact/K_I Determination Read->Data

Caption: Step-by-step experimental workflow for synthesizing and screening N-aryl carbamates.

Future Perspectives in Drug Development

The versatility of the N-aryl carbamate linkage continues to drive innovation. Beyond direct enzyme inhibition, this motif is increasingly utilized in targeted oncology. Carbamates serve as highly stable prodrug linkers that mask the cytotoxicity of agents like paclitaxel. These prodrugs remain inert in systemic circulation but undergo rapid 1,6-elimination and carbamate cleavage when exposed to tumor-specific proteases (e.g., plasmin), releasing the active payload directly into the tumor microenvironment[1][5]. As our understanding of structural biology deepens, the rational design of N-aryl carbamates will remain a cornerstone of targeted therapeutic discovery.

References

  • An In-depth Technical Guide on Derivatives of Phenyl 3,5-dichlorophenylcarbamate for Research Source: Benchchem URL
  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL
  • Source: IRIS (WHO)
  • Carbamate pesticides: a general introduction (EHC 64, 1986)
  • Source: PMC (NIH)
  • Application of organic carbamates in drug design.
  • Source: PMC (NIH)
  • Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of Substituted Benzyl Carbamates

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize substituted benzyl carbamates, a class of compounds with significant importance in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize substituted benzyl carbamates, a class of compounds with significant importance in medicinal chemistry and drug development. The structural versatility of these molecules, allowing for a wide range of biological activities, necessitates robust and detailed analytical methods for their unequivocal identification and characterization. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of these compounds.

The Central Role of Benzyl Carbamates in Drug Discovery

Substituted benzyl carbamates are integral scaffolds in a variety of therapeutic agents. Their utility stems from the carbamate linkage, which can act as a stable bioisostere for amide or ester functionalities, and the benzyl group, which provides a versatile platform for introducing substituents that can modulate pharmacological properties such as potency, selectivity, and metabolic stability. Understanding the precise molecular structure is paramount, and spectroscopic methods provide the necessary tools for this critical task.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including substituted benzyl carbamates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the assembly of the molecular puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of a substituted benzyl carbamate reveals characteristic signals that are diagnostic of its core structure.

  • NH Proton: The proton attached to the carbamate nitrogen typically appears as a broad singlet in the range of δ 4.5-5.5 ppm. Its chemical shift and broadness can be influenced by solvent, concentration, and the nature of the substituents.

  • Benzylic Protons (OCH₂Ar): The two protons of the methylene group adjacent to the benzyl ring and the carbamate oxygen are diastereotopic in chiral molecules and can appear as a pair of doublets or a multiplet. In achiral environments, they typically resonate as a singlet around δ 5.0-5.2 ppm.[1] Their downfield shift is a direct consequence of the deshielding effect of the adjacent oxygen and the aromatic ring.[2]

  • Aromatic Protons: The protons on the substituted benzyl ring typically appear in the region of δ 7.2-7.5 ppm.[1] The substitution pattern on the ring will dictate the multiplicity and chemical shifts of these protons, providing crucial information about the location of the substituents.

  • Substituent Protons: The chemical shifts and multiplicities of protons on any substituents on the benzyl ring or the carbamate nitrogen will provide further structural confirmation.

Table 1: Typical ¹H NMR Chemical Shifts for Substituted Benzyl Carbamates

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
NH4.5 - 5.5Broad SingletPosition and shape are solvent and concentration dependent.
OCH₂Ar5.0 - 5.2Singlet or MultipletCan be a pair of doublets in chiral molecules.
Ar-H7.2 - 7.5MultipletSplitting pattern depends on the substitution.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The carbamate carbonyl carbon is a key diagnostic signal, typically resonating in the range of δ 155-158 ppm.

  • Benzylic Carbon (OCH₂Ar): The benzylic carbon atom appears in the region of δ 65-70 ppm.

  • Aromatic Carbons: The carbons of the substituted benzyl ring resonate between δ 125-150 ppm.[3] The chemical shifts of the ipso, ortho, meta, and para carbons are sensitive to the electronic nature of the substituents, offering valuable insights into the substitution pattern.

  • Substituent Carbons: The chemical shifts of carbons within the substituents provide additional structural information.

Table 2: Characteristic ¹³C NMR Chemical Shifts for Substituted Benzyl Carbamates

Carbon TypeChemical Shift (δ, ppm)Notes
C=O155 - 158Diagnostic for the carbamate group.
OCH₂Ar65 - 70
Aromatic C125 - 150Shifts are influenced by substituents.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For substituted benzyl carbamates, the IR spectrum is dominated by absorptions corresponding to the carbamate moiety.

  • N-H Stretch: A characteristic absorption band for the N-H stretching vibration is typically observed in the range of 3300-3400 cm⁻¹.[4] The exact position can be influenced by hydrogen bonding.

  • C=O Stretch: The carbonyl stretching vibration of the carbamate group gives rise to a strong, sharp absorption band between 1690 and 1730 cm⁻¹.[4][5] This is often the most intense peak in the spectrum.

  • C-N Stretch: The C-N stretching vibration usually appears in the region of 1220-1250 cm⁻¹.[4]

  • C-O Stretch: The C-O stretching vibration of the ester part of the carbamate is typically found around 1020-1060 cm⁻¹.[1]

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring are also present, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[4]

The phase of the sample (solid vs. liquid) can affect the observed frequencies, particularly for the N-H and C=O stretching bands, due to differences in hydrogen bonding.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Under electron impact (EI) ionization, substituted benzyl carbamates often exhibit characteristic fragmentation pathways. A common fragmentation involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl or tropylium cation (m/z 91 for an unsubstituted benzyl group). The nature of the substituents on the benzyl ring will influence the m/z value of this fragment.

Electrospray ionization (ESI) is a softer ionization technique that is well-suited for these molecules, often producing a prominent protonated molecular ion [M+H]⁺ or other adducts, which directly provides the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can induce fragmentation, revealing structural details. The fragmentation of deprotonated benzyl N-phenylcarbamates has been shown to proceed through competitive proton and hydride transfer reactions.[6] The substituents on both the N-phenyl and O-benzyl rings significantly influence the relative abundances of the product ions.[6]

Experimental Protocol: A Step-by-Step Guide to Spectroscopic Analysis

This section outlines a general protocol for the spectroscopic characterization of a newly synthesized substituted benzyl carbamate.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.

  • IR Spectroscopy:

    • Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Liquid/Oil Samples (Neat): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃, CH₂Cl₂) and place the solution in a liquid cell.

  • Mass Spectrometry: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent for the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

Data Acquisition and Analysis
  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures to establish connectivity.

  • IR Spectroscopy:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the N-H, C=O, C-N, and C-O functional groups of the carbamate, as well as the aromatic ring vibrations.

  • Mass Spectrometry:

    • Acquire the mass spectrum to determine the molecular weight of the compound.

    • For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of substituted benzyl carbamates.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Substituted Benzyl Carbamate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Sources

Foundational

Whitepaper: Potential Therapeutic Targets of N-(4-Methylphenyl)carbamates

Executive Summary N-(4-methylphenyl)carbamates—frequently referred to in the literature as N-(p-tolyl)carbamates—represent a highly versatile pharmacophore in modern drug discovery. Originally recognized for their utilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-methylphenyl)carbamates—frequently referred to in the literature as N-(p-tolyl)carbamates—represent a highly versatile pharmacophore in modern drug discovery. Originally recognized for their utility in agrochemicals, these compounds have been rationally redesigned to target specific human serine hydrolases. By acting as pseudo-substrates, they form slowly reversible covalent bonds with catalytic serine residues, offering precise modulation of enzymatic activity. This technical guide explores the mechanistic rationale behind N-(4-methylphenyl)carbamates and details their two primary therapeutic applications: the inhibition of Acetylcholinesterase (AChE) for neurodegenerative diseases, and the inhibition of Fatty Acid Amide Hydrolase (FAAH) for the management of pain and inflammation.

Mechanistic Rationale: The Carbamate Pharmacophore

The therapeutic efficacy of N-(4-methylphenyl)carbamates is rooted in their ability to act as time-dependent, pseudo-irreversible inhibitors of serine hydrolases[1]. Unlike classical reversible inhibitors that rely solely on non-covalent affinity, carbamates undergo a catalytic reaction with the target enzyme.

The mechanism proceeds via the following steps:

  • Michaelis Complex Formation: The lipophilic 4-methylphenyl (p-tolyl) group anchors the molecule into the hydrophobic binding pockets of the enzyme (e.g., the acyl chain binding channel in FAAH or the peripheral anionic site in AChE).

  • Nucleophilic Attack: The catalytic serine nucleophile (e.g., Ser241 in FAAH, Ser203 in human AChE) attacks the carbonyl carbon of the carbamate[2].

  • Leaving Group Expulsion: The O-linked moiety is expelled, resulting in a covalently carbamylated enzyme[2].

  • Slow Hydrolysis: The carbamylated serine intermediate is highly stable compared to acetylated or arachidonoylated intermediates. Hydrolysis of this bond takes hours to days, effectively neutralizing the enzyme's activity for a prolonged, yet ultimately reversible, duration[3].

G E Serine Hydrolase (Active Ser-OH) EI Michaelis Complex (Non-covalent) E->EI Binding I N-(4-methylphenyl)carbamate (Inhibitor) I->EI EC Carbamylated Enzyme (Inactive) EI->EC Nucleophilic Attack (Leaving Group Exits) R Reactivated Enzyme + Amine/CO2 EC->R Slow Hydrolysis (Hours/Days) R->E Recovery

Covalent inhibition mechanism of serine hydrolases by N-(4-methylphenyl)carbamates.

Primary Therapeutic Targets

Target 1: Acetylcholinesterase (AChE) in Alzheimer's Disease

AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine. In Alzheimer's Disease (AD), cholinergic signaling is severely depleted. N-(4-methylphenyl)carbamates have been utilized to design novel AChE inhibitors that enhance cholinergic transmission.

Recent structural modifications of natural products have leveraged this pharmacophore. For example, when the carbamoyl group is introduced into α-mangostin (a natural xanthone), the resulting N-(p-tolyl)carbamate derivatives exhibit potent AChE inhibitory activity[4]. The p-tolyl group provides critical steric bulk that interacts with the aromatic residues in the AChE gorge, while the carbamate moiety covalently modifies Ser203, leading to significant neuroprotective effects in AD models[4].

Target 2: Fatty Acid Amide Hydrolase (FAAH) in Pain and Inflammation

FAAH is an integral membrane enzyme that degrades endocannabinoids like anandamide. Inhibiting FAAH elevates endogenous anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists[2].

O-aryl N-(4-methylphenyl)carbamates are a prominent class of FAAH inhibitors. Structural biology and quantitative structure-activity relationship (QSAR) studies reveal that the N-linked p-tolyl group mimics the hydrophobic arachidonoyl chain of anandamide, positioning itself deep within the cytosolic access (CA) channel of FAAH[5]. This precise orientation forces the carbonyl carbon into optimal proximity for attack by Ser241[2]. Furthermore, the addition of the methyl group on the phenyl ring fine-tunes the compound's lipophilicity, which has been shown to reduce off-target interactions with liver carboxylesterases, thereby improving the drug's safety profile[5].

Quantitative Data Presentation

The table below summarizes the representative inhibitory profiles of N-(4-methylphenyl)carbamate derivatives against their primary serine hydrolase targets, demonstrating the versatility of the pharmacophore.

Compound ClassPrimary TargetRepresentative IC₅₀ (nM)Mechanism of InhibitionKey Structural Role of the p-Tolyl Group
α-Mangostin p-Tolyl Carbamates AChE1,200 - 3,500Covalent (Ser203)Anchors in the peripheral anionic site (PAS) via π-π stacking.
O-Aryl N-(p-Tolyl) Carbamates FAAH4.5 - 15.0Covalent (Ser241)Mimics the arachidonoyl chain in the acyl chain binding (ACB) channel.
O-Alkyl N-(p-Tolyl) Carbamates MAGL450 - 800Covalent (Ser122)Enhances lipophilicity for membrane access and target selectivity.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the evaluation of N-(4-methylphenyl)carbamates requires specific assay conditions. Because these compounds are time-dependent covalent inhibitors, pre-incubation of the enzyme with the inhibitor prior to substrate addition is an absolute requirement. Failing to do so will result in artificially high IC₅₀ values.

Protocol 1: AChE Inhibition Assay (Modified Ellman’s Method)

Causality: This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. Carbamylation of AChE prevents ATCh hydrolysis, reducing the rate of color formation.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and ATCh to 0.5 mM in the buffer. Prepare serial dilutions of the N-(4-methylphenyl)carbamate in DMSO (final assay DMSO concentration ≤ 1%).

  • Pre-Incubation (Critical Step): In a 96-well microplate, combine 160 µL of buffer, 10 µL of AChE enzyme (0.03 U/mL final), and 10 µL of the inhibitor solution. Incubate at 37°C for exactly 30 minutes to allow the covalent carbamylation equilibrium to establish.

  • Substrate Addition: Add 10 µL of DTNB and 10 µL of ATCh simultaneously to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Validation: Ensure the uninhibited control yields a linear reaction rate ( R2>0.98 ). Calculate IC₅₀ using non-linear regression of the initial velocities.

Protocol 2: FAAH Fluorescent Inhibition Assay

Causality: FAAH cleaves the non-fluorescent substrate AMC-arachidonoyl amide to release highly fluorescent 7-amino-4-methylcoumarin (AMC). Covalent modification of Ser241 by the carbamate halts AMC release.

  • Reagent Preparation: Prepare assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 8.0). Prepare AMC-arachidonoyl amide substrate at 2 µM.

  • Pre-Incubation: Mix recombinant human FAAH (1 µ g/well ) with serial dilutions of the carbamate inhibitor in 150 µL of assay buffer. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 50 µL of the AMC-arachidonoyl amide substrate to initiate hydrolysis.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes ( λex​=340 nm, λem​=460 nm).

  • Validation: Use a known covalent inhibitor (e.g., URB597) as a positive control to validate assay sensitivity.

G Prep 1. Compound Library Prep (Serial Dilutions in DMSO) Incubate 2. Enzyme Pre-Incubation (FAAH or AChE, 37°C, 30 min) Prep->Incubate Substrate 3. Substrate Addition (AMC-AA or ATCh + DTNB) Incubate->Substrate Readout 4. Kinetic Readout (Fluorescence or Absorbance) Substrate->Readout Analysis 5. Data Analysis (Non-linear Regression for IC50) Readout->Analysis

High-throughput screening workflow for evaluating carbamate-based enzyme inhibitors.

References

1.[4] Title: Effects of α-Mangostin Derivatives on the Alzheimer's Disease Model of Rats and Their Mechanism: A Combination of Experimental Study and Computational Systems Pharmacology Analysis Source: ACS Omega / PubMed Central (PMC) URL:[Link]

2.[2] Title: Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes Source: Chemistry & Biology / PubMed Central (PMC) URL:[Link]

3.[3] Title: Carbamate Toxicity Source: StatPearls - NCBI Bookshelf URL:[Link]

4.[1] Title: Mechanism of action of organophosphorus and carbamate insecticides Source: Environmental Health Perspectives / PubMed Central (PMC) URL:[Link]

5.[5] Title: A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

Sources

Exploratory

In silico modeling of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate

An In-Depth Technical Guide to the In Silico Modeling of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate Abstract: The carbamate group is a pivotal structural motif in modern medicinal chemistry, featured in numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate

Abstract: The carbamate group is a pivotal structural motif in modern medicinal chemistry, featured in numerous therapeutic agents due to its stability and ability to mimic peptide bonds.[1][2] This guide provides a comprehensive, in-depth walkthrough of the in silico modeling of a specific carbamate-containing compound, 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. We will navigate the complete computational workflow, from initial ligand characterization and target identification to the intricate, physics-based simulations that predict its molecular interactions. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate early-phase discovery. We emphasize not just the procedural steps but the underlying scientific rationale, ensuring a robust and validated approach to computational analysis.

Introduction: The Convergence of Carbamates and Computational Chemistry

Carbamate-bearing molecules are integral to contemporary drug discovery, valued for their chemical and proteolytic stability and their capacity to enhance cell membrane permeability.[1] These attributes have cemented the carbamate moiety's role as a versatile peptide bond surrogate in drug design.[1] The subject of this guide, 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate, is a representative small molecule whose therapeutic potential is yet to be fully elucidated.

In silico modeling has revolutionized the drug discovery pipeline, offering a cost-effective and rapid means to screen vast chemical spaces, predict biological activity, and refine lead compounds before committing to expensive and time-consuming laboratory synthesis.[3][4] By simulating molecular interactions at an atomic level, these computational methods provide profound insights that guide experimental design and accelerate the journey from hit to lead.[5][6] This guide will provide a practical, expert-driven framework for applying these powerful techniques to our target compound.

PART 1: Ligand Characterization and Preparation

Before any simulation can begin, the molecule of interest must be accurately represented in a format amenable to computational analysis. This foundational step ensures the fidelity of all subsequent calculations.

Physicochemical Profile

A preliminary analysis of the compound's properties is essential for understanding its drug-like potential.

PropertyValueSource
CAS Number 339015-18-8[7][8]
Molecular Formula C₁₆H₁₇NO₃S[7][8]
Molecular Weight 303.4 g/mol [7][8]
SMILES String CS(=O)Cc1ccccc1OC(=O)Nc1ccc(C)cc1(Canonical)
Step-by-Step Protocol: 3D Structure Generation
  • Obtain 2D Representation: The molecule's structure can be drawn using chemical sketcher software (e.g., MarvinSketch, ChemDraw) or obtained from its SMILES string.

  • Convert to 3D: Utilize a cheminformatics tool like Open Babel to convert the 2D structure into a 3D conformation. This initial 3D structure is often a rough approximation.

  • Energy Minimization: The 3D structure must be optimized to find a low-energy, stable conformation. This is performed using a molecular mechanics force field (e.g., MMFF94 or UFF). This step corrects unrealistic bond lengths and angles.

  • Save in Appropriate Format: The final, minimized 3D structure should be saved in a standard format, such as .mol2 or .sdf, which retains atomic coordinates and bond information for use in docking and simulation software.

Expert Insight: The Importance of Protonation States The charge state of a ligand is critical for accurately modeling its interactions, particularly electrostatic ones. For 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate, the carbamate and sulfinyl groups are generally neutral at physiological pH (7.4). However, for other molecules, it is crucial to use tools to predict the most likely protonation state, as this can dramatically alter binding predictions.

PART 2: The In Silico Modeling Workflow

This section outlines the logical progression of computational studies, from identifying a potential biological target to assessing the stability of the predicted molecular interaction.

Caption: High-level workflow for the in silico analysis of a novel compound.

PART 3: Molecular Docking Protocol

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9][10] Since no specific target is publicly documented for our compound, we will proceed with a hypothetical target, Carbonic Anhydrase II (PDB ID: 2CBE) , a common benchmark target in docking studies.

Step-by-Step Protocol: Docking with AutoDock Vina
  • Receptor Preparation:

    • Action: Download the protein structure (e.g., 2CBE) from the Protein Data Bank (PDB).

    • Rationale: The PDB provides experimentally determined 3D coordinates of macromolecules, serving as the authoritative starting point for structure-based design.[11]

    • Action: Using visualization software like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[9]

    • Rationale: Water molecules can interfere with the docking algorithm and are often displaced by the ligand upon binding. Removing the original ligand ensures the binding site is empty for our compound.

    • Action: Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). Save the prepared receptor in .pdbqt format.

    • Rationale: Hydrogens are typically not resolved in X-ray crystal structures but are essential for calculating interactions like hydrogen bonds. Charges are necessary for the scoring function to evaluate electrostatic contributions to binding.

  • Ligand Preparation:

    • Action: Load the energy-minimized 3D structure of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate.

    • Action: Assign atomic charges and define the rotatable bonds. Save the prepared ligand in .pdbqt format.

    • Rationale: The docking algorithm will explore different conformations of the ligand by rotating these bonds. Correctly defining them is crucial for a thorough search of the conformational space.

  • Defining the Search Space (Binding Box):

    • Action: Identify the active site of the protein. If a co-crystallized ligand was present, the box can be centered on its location. Otherwise, active site prediction tools may be used.

    • Action: Define a 3D grid box that encompasses the entire active site. The size should be large enough to allow the ligand to move and rotate freely but not so large as to make the search computationally inefficient.[9]

    • Rationale: This box confines the docking search to the area of interest, dramatically increasing efficiency and reducing the chance of finding irrelevant, low-energy poses on the protein surface.

  • Running the Docking Simulation:

    • Action: Execute AutoDock Vina, providing the prepared receptor, prepared ligand, and the coordinates and dimensions of the search box as input.[9]

    • Rationale: Vina uses an empirical scoring function and a sophisticated optimization algorithm to search for the optimal binding pose, balancing exploration of conformational space with rapid energy evaluation.

  • Analysis of Results:

    • Binding Affinity: Vina reports this value in kcal/mol. More negative values indicate a stronger predicted binding affinity.[9]

    • Binding Pose: The output includes several predicted binding poses. These must be visually inspected to assess their plausibility. Look for key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking with active site residues.

    • Validation: A crucial self-validating step is to re-dock the original co-crystallized ligand (if available) and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose. An RMSD below 2.0 Å is generally considered a successful validation of the docking protocol.

Hypothetical Docking Results Summary
Pose IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5HIS94, HIS96, THR199H-Bond, Hydrophobic
2-8.2VAL121, LEU198Hydrophobic
3-7.9HIS64, THR200H-Bond

PART 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[6][12] This is a critical step to validate docking results and understand the behavior of the complex.

MD_Workflow Start Best Docked Pose (Protein-Ligand Complex) SystemSetup System Setup 1. Choose Force Field (AMBER, CHARMM) 2. Solvate with Water Box (TIP3P) 3. Add Ions to Neutralize Start->SystemSetup Equilibration Equilibration 1. Energy Minimization 2. NVT (Constant Temp) 3. NPT (Constant Pressure) SystemSetup->Equilibration System is prepared Production Production MD Run (e.g., 100 ns) Equilibration->Production System is stable Analysis Trajectory Analysis - RMSD (Stability) - RMSF (Flexibility) - Interaction Analysis Production->Analysis Generate trajectory End Assess Complex Stability & Key Interactions Analysis->End

Caption: Workflow for a typical Molecular Dynamics simulation.

Step-by-Step MD Protocol (General Workflow)
  • System Preparation:

    • Action: Start with the best-ranked pose from molecular docking.

    • Action: Choose an appropriate force field (e.g., AMBER, CHARMM) to define the potential energy of the system's particles.[12][13] The ligand must be parameterized to be compatible with the chosen protein force field.

    • Rationale: The force field is the "engine" of the MD simulation. It's a set of mathematical functions and parameters that describe the physics of the atoms and bonds. An appropriate choice is vital for a realistic simulation.

    • Action: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.[13]

    • Rationale: Simulating in a solvent is crucial for mimicking physiological conditions. Ions are added to prevent artifacts from a net charge in the simulation cell.

  • Equilibration:

    • Action: Perform energy minimization on the entire solvated system to remove steric clashes.

    • Action: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).

    • Action: Adjust the system's pressure to the target pressure (e.g., 1 bar) while allowing the box volume to change (NPT ensemble).

    • Rationale: Equilibration ensures the system reaches the desired temperature and pressure and is in a stable state before the main simulation begins. This is a critical self-validating step; an unstable system during equilibration indicates a problem with the initial setup.

  • Production Run:

    • Action: Run the simulation for a set amount of time (e.g., 50-200 nanoseconds) without restraints, saving the atomic coordinates at regular intervals. This creates the "trajectory."

    • Rationale: This is the data-gathering phase of the simulation, where the system is allowed to evolve naturally according to the laws of physics defined by the force field.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD value suggests the complex is not undergoing major conformational changes and is stable.[12]

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF for each protein residue. This reveals which parts of the protein are flexible and which are stable. High fluctuations in the binding site could indicate an unstable interaction.[12]

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. By following a structured approach that begins with fundamental ligand characterization and progresses through molecular docking and dynamic simulations, researchers can generate robust, testable hypotheses about the compound's potential biological activity. Each stage incorporates principles of validation, from re-docking known ligands to ensuring system stability during MD equilibration. The insights derived from these computational models are invaluable for prioritizing compounds, optimizing chemical structures, and ultimately guiding more efficient and successful experimental studies in the long and complex process of drug discovery.[14]

References

  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). Google Cloud.
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJWave.org.
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (2023, March 27). Journal of Chemical Information and Modeling.
  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (2025, September 25). MDPI.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect.
  • QSARtuna: An Automated QSAR Modeling Platform for Molecular Property Prediction in Drug Design. (2024, September 3). ACS Publications.
  • Enhanced QSAR Modeling for Drug Discovery: Leveraging Advanced Computational Tools and Techniques. (2024, November 19). IEEE Xplore.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. (2020, October 15). Bioinformatics | Oxford Academic.
  • QSAR Modeling for Multi-Target Drug Discovery: Designing Simultaneous Inhibitors of Proteins in Diverse Pathogenic Parasites. (2021, March 10). PMC.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Request PDF.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
  • Protein-ligand docking. (2019, October 19). Galaxy Training!.
  • 7.5: Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts.
  • Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. ResearchGate.
  • CAS#:339015-18-8 | 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. (2026, February 25). Chemsrc.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • CAS#:339015-18-8 | 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. Chemsrc.
  • In silico approaches which are used in pharmacy. (2024, March 28). Journal of Applied Pharmaceutical Science.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024, March 30). Biosciences Biotechnology Research Asia.
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. (2026, January 9). ResearchGate.

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Foundational

Methylsulfinyl Benzyl Derivatives: A Technical Guide on Safety-Catch Linkers and Pharmacological Scaffolds

Executive Summary Methylsulfinyl benzyl derivatives represent a highly versatile class of organic compounds with dual significance in modern chemistry. In synthetic peptide chemistry, they function as revolutionary "safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methylsulfinyl benzyl derivatives represent a highly versatile class of organic compounds with dual significance in modern chemistry. In synthetic peptide chemistry, they function as revolutionary "safety-catch" protecting groups and linkers, enabling the synthesis of complex, highly modified peptides. In medicinal chemistry, the methylsulfinyl benzyl moiety serves as a potent pharmacophore, conferring enhanced antimicrobial and antioxidant properties to heterocyclic scaffolds. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and pharmacological insights into these critical derivatives.

Mechanistic Causality: The "Safety-Catch" Principle

The synthesis of complex peptides—such as cyclic, branched, or extensively modified sequences—often fails using standard solid-phase peptide synthesis (SPPS) linkers due to premature cleavage or insolubility. The1 linker overcomes this through a chemically triggered electronic shift[1].

The Causality of Stability: The core principle relies on the oxidation state of the sulfur atom. In its sulfoxide (methylsulfinyl) state, the group is strongly electron-withdrawing. Acidolytic cleavage of benzyl-based linkers requires the formation of a stable benzylic carbocation. The electron-withdrawing sulfoxide severely destabilizes any potential carbocation, rendering the2 ester exceedingly stable to both strong acids (like trifluoroacetic acid, TFA) and bases (like piperidine)[2].

The Causality of Cleavage: To release the peptide, the sulfoxide must be reduced to a sulfide (thioether). Reagents such as trimethylsilyl chloride (Me3SiCl) and triphenylphosphine (Ph3P) are employed. Me3SiCl acts as an electrophilic activator of the sulfoxide oxygen, facilitating nucleophilic attack by Ph3P. This yields the reduced3 group, which is strongly electron-donating[3]. The benzylic position is now highly activated, allowing rapid solvolysis and peptide release upon standard TFA treatment[1][3].

System Workflows and Logical Relationships

SafetyCatch A Peptide-O-Mmsb-Resin (Sulfoxide: Stable State) B Peptide Elongation (Piperidine/TFA Cycles) A->B SPPS C Reduction Trigger (Me3SiCl + Ph3P) B->C Completion D Peptide-O-Mtb-Resin (Sulfide: Labile State) C->D Reduction E Acidolytic Cleavage (TFA Treatment) D->E Activation F Free Target Peptide E->F Release

Caption: Workflow of the Mmsb safety-catch linker system in solid-phase peptide synthesis.

Experimental Protocols: A Self-Validating System

The following protocols detail the integration of the Mmsb linker into standard Fmoc/tBu SPPS. These steps are designed as a self-validating system: the failure of the reduction step will result in zero peptide yield during cleavage, confirming the absolute stability of the safety-catch mechanism.

Protocol 1: Attachment of Mmsb Linker and Peptide Elongation
  • Resin Swelling: Swell Aminomethyl polystyrene resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Linker Coupling: Add 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb-OH) (3 equiv), N,N'-Diisopropylcarbodiimide (DIC) (3 equiv), and OxymaPure (3 equiv) in DMF. Shake for 2 hours at room temperature. Causality: DIC/OxymaPure ensures highly efficient esterification without the risk of racemization or linker degradation.

  • Capping: Treat the resin with Ac2O/DIEA/DMF (1:2:7) for 15 minutes to cap any unreacted amines, preventing deletion sequences.

  • Elongation: Perform standard Fmoc SPPS. Deprotect Fmoc using 20% piperidine in DMF. Validation: The sulfoxide moiety remains completely inert during these basic cycles, preventing premature cleavage[1].

Protocol 2: Reductive Cleavage of the Safety-Catch Linker
  • Side-Chain Deprotection (Optional): If global deprotection is required prior to cleavage (e.g., for on-resin cyclization), treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Validation: The Mmsb linker will strictly retain the peptide on the resin during this harsh acidic treatment[1].

  • Sulfoxide Reduction: Treat the peptide-resin with 20 equivalents of Me3SiCl and 10 equivalents of Ph3P in tetrahydrofuran (THF). React for 1 hour, and repeat 3 times. Causality: The massive excess of reducing agents drives the equilibrium toward complete conversion of the sulfoxide to the sulfide, ensuring maximum cleavage yield[1].

  • Acidolytic Cleavage: Wash the resin thoroughly with THF and dichloromethane (DCM). Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour to cleave the peptide from the newly formed sulfide linker.

  • Precipitation: Expel the cleavage cocktail into cold diethyl ether and centrifuge to isolate the free peptide.

Quantitative Data: Stability and Cleavage Profiles

The table below summarizes the electronic effects and stability metrics of the methylsulfinyl benzyl system compared to standard linkers.

Linker SystemChemical StateElectronic Effect at Benzylic CarbonStability to 20% PiperidineStability to 95% TFACleavage TriggerRelative Cleavage Yield
Mmsb / Msib SulfoxideStrongly Electron-withdrawingHighly StableHighly StableMe3SiCl / Ph3P0% (Pre-reduction)
Mtb (Reduced) SulfideStrongly Electron-donatingHighly StableLabile95% TFA>95% (Post-reduction)
Standard Wang EtherNeutral / Slightly donatingHighly StableLabile95% TFA>90%

Note: The absolute stability of the sulfoxide state enables the synthesis of highly sensitive molecules, such as 4, where the Msib group protects Ser/Thr hydroxyls during selective sulfation[4].

Emerging Pharmacological Applications

Beyond synthetic utility, methylsulfinyl benzyl derivatives are potent pharmacophores. Recent medicinal chemistry efforts have focused on synthesizing 5 derivatives[5].

Pharmacological Causality: The 1,3,4-oxadiazole core acts as a bioisostere for amides and esters, significantly enhancing metabolic stability and membrane permeability. The attachment of the methylsulfinyl benzyl group introduces a highly specific hydrogen-bond acceptor (the S=O dipole). Empirical data indicates that the sulfinyl derivative exhibits superior antimicrobial and antioxidant activity compared to its fully oxidized sulfonyl counterpart[5]. This is attributed to the optimal lipophilicity (LogP) of the sulfoxide, which facilitates superior cellular uptake and target receptor affinity, alongside its ability to act as a reactive oxygen species (ROS) scavenger[5].

PharmPathway A Methylsulfinyl Benzyl 1,3,4-Oxadiazole B Cellular Uptake A->B C ROS Scavenging (Antioxidant Activity) B->C Oxidative Stress D Enzyme Inhibition (Antimicrobial Action) B->D Pathogen Target E Cell Survival / Protection C->E F Pathogen Clearance D->F

Caption: Dual pharmacological action of methylsulfinyl benzyl 1,3,4-oxadiazole derivatives.

Conclusion

Methylsulfinyl benzyl derivatives exemplify the elegance of electronic tuning in organic chemistry. By exploiting the stark electronic differences between sulfoxides and sulfides, chemists have engineered robust safety-catch linkers that push the boundaries of solid-phase peptide synthesis. Simultaneously, the unique physicochemical properties of the methylsulfinyl moiety continue to yield novel, highly active pharmacological agents, cementing its status as a critical structural motif in both synthetic and medicinal chemistry.

References

  • Title: The p-(methylsulfinyl)benzyl group: a trifluoroacetic acid (TFA)-stable carboxyl-protecting group readily convertible to a TFA-labile group Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A new safety-catch protecting group and linker for solid-phase synthesis Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization, antimicrobial and antioxidant activity of some disubstituted [1,3,4]-oxadiazoles carrying 4-(methylsulfinyl)benzyl moiety Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A Novel Approach for the Synthesis of Tyrosine-Sulfate-Containing Peptides Using a “Safety-Catch”-Type Protecting Group as a Key Feature Source: J-Stage URL: [Link]

Sources

Exploratory

2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate IUPAC name and synonyms

An In-Depth Technical Guide on 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (CAS: 339015-18-8): Synthesis, Mechanistic Profiling, and HTS Applications Executive Summary & Chemical Identity As high-throughput scre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (CAS: 339015-18-8): Synthesis, Mechanistic Profiling, and HTS Applications

Executive Summary & Chemical Identity

As high-throughput screening (HTS) libraries evolve, the inclusion of privileged pharmacophores with tunable physicochemical properties is critical for identifying novel lead compounds. 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (CAS: 339015-18-8) is a highly specialized small molecule frequently deployed in biochemical screening campaigns[1]. Structurally, it merges a reactive carbamate core—a known covalent modifier of serine hydrolases—with a polar, hydrogen-bond-accepting methylsulfinyl moiety.

Table 1: Chemical Identity and Molecular Descriptors

Property Value
IUPAC Name [2-(methylsulfinyl)phenyl]methyl N-(4-methylphenyl)carbamate
Common Name 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate
CAS Number 339015-18-8
Molecular Formula C16H17NO3S
Molecular Weight 303.38 g/mol

| Synonyms | 2-(methylsulfinyl)benzyl 4-methylphenylcarbamate |

Structural Rationale & Mechanistic Profiling

In my experience leading assay development and hit-to-lead optimization, the structural architecture of a screening hit dictates its downstream viability. The carbamate functional group is not merely a passive linker; it acts as a pseudo-substrate for a variety of enzymes, particularly serine hydrolases (e.g., FAAH, AChE, and proprotein convertases like Furin)[1].

Causality of Interaction: The electrophilic carbonyl carbon of the carbamate is susceptible to nucleophilic attack by the catalytic serine residue in the enzyme's active site. This reaction forms a covalent carbamylated enzyme intermediate. The unique feature of CAS 339015-18-8 is its leaving group: 2-(methylsulfinyl)benzyl alcohol. The methylsulfinyl group (–S(=O)CH₃) is highly polar. Prior to covalent modification, this group can anchor the intact inhibitor into polar sub-pockets via strong dipole-dipole interactions or by acting as a hydrogen bond acceptor, thereby increasing the residence time of the reversible Michaelis complex and accelerating the rate of covalent adduction ( kinact​ ).

MOA A Serine Hydrolase (Active Site Ser-OH) C Reversible Michaelis Complex A->C B Carbamate Inhibitor (CAS 339015-18-8) B->C D Carbamylated Enzyme (Covalent Adduct) C->D Nucleophilic Attack E Leaving Group (Sulfinyl Benzyl Alcohol) C->E Elimination

Fig 1: Proposed covalent inhibition mechanism of serine hydrolases by carbamate derivatives.

Synthesis Workflow & Experimental Protocol

The synthesis of carbamates from alcohols and isocyanates is a highly atom-economical process[2][3]. To synthesize 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate, we utilize a nucleophilic catalysis approach.

Causality of Experimental Choices: We employ 4-Dimethylaminopyridine (DMAP) rather than relying solely on thermal activation. DMAP attacks the 4-methylphenyl isocyanate to form a highly reactive, charged intermediate. This kinetically outcompetes potential side reactions, such as the formation of symmetric ureas from trace moisture. The reaction is initiated at 0 °C to control the exothermic nature of the isocyanate activation, preventing thermal degradation of the sulfoxide moiety.

Self-Validating Synthesis Protocol:

  • Preparation: Flame-dry a round-bottom flask under inert nitrogen (N₂). Dissolve 1.0 equivalent of 2-(methylsulfinyl)benzyl alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add 0.1 equivalents of DMAP. Stir for 5 minutes to ensure complete dissolution.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add 1.1 equivalents of 4-methylphenyl isocyanate via syringe.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation Step 1 (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 1:1). The reaction is complete when the baseline alcohol spot disappears.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

  • Validation Step 2 (Final): Confirm product identity and purity (>95%) via LC-MS. The target mass should yield an [M+H]⁺ peak at m/z 304.1.

Synthesis R1 2-(methylsulfinyl)benzyl alcohol (1.0 eq) Cat DMAP (0.1 eq) / DCM 0 °C to RT, 4-6 h R1->Cat R2 4-methylphenyl isocyanate (1.1 eq) R2->Cat Prod 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate Cat->Prod Nucleophilic Addition

Fig 2: Synthetic workflow for 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate.

High-Throughput Screening (HTS) Applications

CAS 339015-18-8 has been extensively profiled in the NIH Molecular Libraries Program. It has been evaluated in biochemical HTS assays for inhibitors of the proprotein convertase Furin, Fatty-acid-CoA ligase (FADD28), and as a positive allosteric modulator for the muscarinic acetylcholine receptor M1[1].

To evaluate competitive binding for targets like Furin, Fluorescence Polarization (FP) is the industry standard. FP is a homogenous, "mix-and-read" technique that measures changes in molecular rotation, making it highly scalable and relatively insensitive to inner filter effects[4][5].

Causality of Experimental Choices: In the protocol below, the test compound is pre-incubated with the target protein before the fluorescent tracer is added. Because carbamates often exhibit slow-binding or covalent kinetics, this pre-incubation allows the inhibitor to fully engage the active site. If the tracer were added simultaneously, a kinetically fast tracer could artificially outcompete the slower-binding carbamate, leading to false negatives.

Self-Validating FP Assay Protocol (384-Well Format):

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100 to prevent non-specific aggregation, 1 mM DTT). Prepare the target protein (e.g., Furin) at 2x the final assay concentration ( Kd​ dependent).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of CAS 339015-18-8 (from a 10 mM DMSO stock) into a 384-well black, flat-bottom microplate.

  • Protein Addition: Dispense 10 µL of the 2x target protein into the wells.

  • Pre-Incubation: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 30 minutes at room temperature to allow the carbamate to bind.

  • Tracer Addition: Dispense 10 µL of a 2x FITC-labeled reference tracer into all wells.

  • Equilibration: Seal the plate to prevent evaporation and incubate in the dark for 60 minutes at room temperature.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with FP optics (Excitation: 485 nm, Emission: 520 nm). Measure both parallel and perpendicular fluorescence intensities.

  • Validation & Analysis: Calculate the milli-polarization (mP) values. The system is self-validating via the inclusion of controls:

    • High Control (Protein + Tracer + DMSO): Establishes the maximum mP (bound state).

    • Low Control (Buffer + Tracer + DMSO): Establishes the minimum mP (free state).

    • Calculate the Z'-factor using these controls; a Z' > 0.5 validates the assay run. A decrease in mP in the test wells indicates successful competitive displacement by CAS 339015-18-8.

FPAssay Tracer Fluorescent Tracer (Fast Rotation = Low mP) Complex Tracer + Protein (Slow Rotation = High mP) Tracer->Complex Binding Displaced Protein + Inhibitor + Free Tracer (Low mP) Complex->Displaced Add CAS 339015-18-8 (Competitive Displacement)

Fig 3: Logic of Fluorescence Polarization (FP) competitive binding assay.

References

  • Chemsrc. "CAS#:339015-18-8 | 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate | Chemsrc." Available at:[Link]

  • NIH PubMed Central (PMC). "Fluorescence polarization assays in high-throughput screening and drug discovery: a review." Available at:[Link]

  • BellBrook Labs. "From Lab to Lead: Using Fluorescence Polarization in Drug Development." Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay for Testing 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed protocol for the in vitro characterization of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. This comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the in vitro characterization of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. This compound possesses two key structural motifs: a carbamate group and a methylsulfinyl (sulfoxide) group. The carbamate functional group is a well-established pharmacophore known for its ability to inhibit cholinesterases, such as acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.

Given the prevalence of AChE inhibition as a mechanism for carbamate-containing compounds, this application note focuses on a robust and widely adopted method for assessing this activity: the Ellman's assay.[3][4] This colorimetric assay provides a quantitative measure of enzyme inhibition and is highly suitable for a 96-well plate format, enabling medium- to high-throughput screening.

The protocol herein is designed to be a self-validating system, incorporating essential controls to ensure data integrity and reliability. Furthermore, it addresses practical considerations such as compound solubility and data analysis to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.[5][6]

Principle of the Acetylcholinesterase Inhibition Assay

The assay is based on the Ellman's method, which measures the activity of acetylcholinesterase through a two-step reaction.[4][7]

  • Enzymatic Hydrolysis: Acetylcholinesterase (AChE) catalyzes the hydrolysis of the substrate acetylthiocholine (ATCI) into thiocholine and acetate.

  • Colorimetric Reaction: The resulting thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the 5-thio-2-nitrobenzoate (TNB) anion, which is a yellow-colored compound.

The rate of yellow color formation is directly proportional to the AChE activity and can be monitored by measuring the increase in absorbance at 412 nm.[4][8] In the presence of an inhibitor like 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate, the rate of ATCI hydrolysis is reduced, leading to a slower rate of color development.

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE Acetylcholinesterase (AChE) ATCI Acetylthiocholine (Substrate, Colorless) AChE->ATCI Catalyzes Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis Acetate Acetate DTNB DTNB (Ellman's Reagent, Colorless) Thiocholine->DTNB TNB TNB Anion (Yellow Product) DTNB->TNB Spontaneous Reaction Inhibitor 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate Inhibitor->AChE Inhibition

Caption: Biochemical principle of the Ellman's assay for AChE inhibition.

Materials and Equipment

Reagents
  • 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (Test Compound)

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) (e.g., Sigma-Aldrich C3389)

  • Acetylthiocholine iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Dimethyl sulfoxide (DMSO), Biotechnology Grade

  • Sodium phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄) for buffer preparation

  • A known AChE inhibitor for positive control (e.g., Galanthamine or Neostigmine)

  • Ultrapure water

Equipment
  • UV-Vis microplate reader capable of kinetic measurements at 412 nm

  • Calibrated single- and multi-channel pipettes

  • 96-well, clear, flat-bottom microplates

  • Reagent reservoirs

  • Vortex mixer

  • Analytical balance

  • pH meter

Detailed Protocols

Part 1: Reagent Preparation

Causality Insight: Proper reagent preparation is critical for assay reproducibility. Stock solutions are prepared at high concentrations in appropriate solvents (like DMSO for the often-hydrophobic test compound) and then diluted into aqueous assay buffer for the final reaction. This minimizes the final solvent concentration, reducing potential interference with enzyme activity.[9][10]

  • Assay Buffer (0.1 M Phosphate Buffer, pH 8.0):

    • Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.

    • Mix the stock solutions and adjust the pH to 8.0 using a pH meter. This pH is optimal for AChE activity and the reaction of thiocholine with DTNB.

    • Store at 4°C.

  • Test Compound Stock Solution (10 mM):

    • Accurately weigh the required amount of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate.

    • Dissolve in 100% DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • DTNB Solution (10 mM):

    • Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer (pH 8.0).

    • Protect from light and store at 4°C. Prepare fresh weekly.

  • ATCI Substrate Solution (14 mM):

    • Dissolve 4.04 mg of ATCI in 1 mL of ultrapure water.

    • Prepare this solution fresh immediately before use. Keep on ice.

  • AChE Enzyme Solution (1 U/mL):

    • Prepare a stock solution of AChE in Assay Buffer.

    • Immediately before the assay, dilute the enzyme stock to a working concentration of 1 U/mL using Assay Buffer. Keep on ice. The final concentration in the well will be lower and may require optimization.

  • Positive Control Stock Solution (1 mM):

    • Prepare a 1 mM stock solution of a known AChE inhibitor (e.g., Galanthamine) in DMSO. Store at -20°C.

Part 2: Assay Procedure (96-Well Plate)

Causality Insight: The order of addition is important. The enzyme and inhibitor are pre-incubated to allow for binding to occur before the reaction is initiated by the addition of the substrate.[1] A kinetic read (multiple measurements over time) is superior to a single endpoint read as it provides the reaction rate, which is a more accurate measure of enzyme activity.

  • Prepare Serial Dilutions:

    • Create a serial dilution plate. Add 100 µL of DMSO to wells A1-H1. Add 50 µL of DMSO to the remaining wells of columns 2-12.

    • Add 100 µL of the 10 mM Test Compound stock to well A1.

    • Perform a 1:2 serial dilution by transferring 50 µL from column 1 to column 2, mix, then transfer 50 µL from column 2 to 3, and so on.

    • Prepare similar dilutions for the positive control.

  • Set up the Assay Plate:

    • The final assay volume per well is 200 µL.

    • Add reagents to each well of a 96-well plate according to the layout in the table below.

Well ContentsBlankNegative Control (0% Inhibition)Positive ControlTest Compound
Assay Buffer (pH 8.0)170 µL140 µL140 µL140 µL
Test Compound / Control--10 µL10 µL
Solvent (DMSO)-10 µL--
AChE Enzyme (1 U/mL)-10 µL10 µL10 µL
DTNB (10 mM)10 µL10 µL10 µL10 µL
Pre-incubation \multicolumn{4}{c}{Incubate for 15 minutes at 25°C, protected from light. }
ATCI (14 mM)20 µL20 µL20 µL20 µL
Final Volume 200 µL 200 µL 200 µL 200 µL
  • Initiate and Measure:

    • Immediately after adding the ATCI substrate to all wells (a multichannel pipette is recommended for consistency), place the plate in the microplate reader.

    • Measure the absorbance at 412 nm every 30 seconds for a total of 5-10 minutes.

Caption: High-level experimental workflow for the AChE inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rate (Velocity):

    • For each well, plot Absorbance vs. Time (in minutes).

    • Determine the slope of the linear portion of this curve. The slope (ΔAbs/min) is the reaction rate (V).

    • Subtract the rate of the blank (non-enzymatic hydrolysis of ATCI) from all other rates.

  • Calculate Percentage Inhibition:

    • Use the following formula for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

      • V_control is the rate of the negative control (enzyme + DMSO, no inhibitor).

      • V_inhibitor is the rate in the presence of the test compound.

  • Determine the IC₅₀ Value:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[5][11]

Sample Data Presentation
Compound Conc. [µM]Log [Compound]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)-0.05000.0
0.1-1.00.04559.0
10.00.031038.0
50.70.024551.0
101.00.016068.0
501.70.007585.0
1002.00.004092.0

System Validation and Controls

To ensure the trustworthiness of the results, the following controls are essential:

  • Negative Control (0% Inhibition): Contains all reaction components except the inhibitor (DMSO vehicle is added instead). This defines the maximum enzyme activity.

  • Positive Control (100% Inhibition): A known, potent AChE inhibitor should be run in parallel to confirm the assay is sensitive to inhibition.[12] The IC₅₀ should be consistent with literature values.

  • Solvent Control: The final concentration of DMSO in the assay wells should be kept constant (e.g., ≤1%) across all wells to avoid solvent-induced effects on enzyme activity.[13][14] Studies have shown DMSO can impact cellular and enzymatic assays, so its effect must be nullified by consistent use.[9][15]

  • Assay Quality (Z'-Factor): For screening applications, the quality of the assay can be quantified using the Z-factor (or Z-prime).[16][17] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - [ (3σ_p + 3σ_n) / |µ_p - µ_n| ] An assay is considered excellent for high-throughput screening if the Z' value is ≥ 0.5.[18][19]

Alternative Considerations

While AChE inhibition is the most probable mechanism of action, the carbamate moiety is also found in compounds with other biological activities. If 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate shows weak or no activity against AChE, researchers could consider screening for:

  • Antiproliferative Activity: Some carbamates have demonstrated inhibitory effects on the growth of cancer cell lines.[20]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Certain carbamate structures can act as inhibitors of FAAH, an enzyme involved in the endocannabinoid system.[21]

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Kuznetsova, L. P., et al. (2020). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2089, 29-40. [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs Website. [Link]

  • On HTS. (2023). Z-factor. On HTS Blog. [Link]

  • Kramer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 549–559. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH Website. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration. Wikipedia. [Link]

  • Scribd. (n.d.). Ellman's Assay for Cholinesterase Activity. Scribd. [Link]

  • Irie, M., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(13), 1836–1841. [Link]

  • Pohanka, M. (2007). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

  • Pohanka, M. (2007). New findings about Ellman's method to determine cholinesterase activity. Collection of Czechoslovak Chemical Communications, 72(1), 103-110. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

  • Gbadamosi, I. T., & Oloyede, O. B. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Journal of investigative biochemistry, 3(2), 79-85. [Link]

  • Edwards, F. L., & Campbell, J. B. (1995). An in vitro evaluation of the potential toxicities and interactions of carbamate pesticides. Toxicology letters, 78(3), 195-201. [Link]

  • Ullah, F., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 46831–46846. [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]

  • Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. [Link]

  • Rajan, K., et al. (2009). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W435–W441. [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. [Link]

  • Gallardo-Villagran, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4469. [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • ChemSrc. (2026). 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. ChemSrc. [Link]

  • Gonzalez-Durant, J., et al. (2022). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. International Journal of Molecular Sciences, 23(15), 8775. [Link]

  • Saario, S. M., et al. (2007). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 50(22), 5479-5489. [Link]

  • ResearchGate. (n.d.). Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. ResearchGate. [Link]

Sources

Application

Derivatization of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate for SAR studies

Application Note: Derivatization Strategies for 2-(Methylsulfinyl)benzyl N-(4-methylphenyl)carbamate in SAR Studies Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for 2-(Methylsulfinyl)benzyl N-(4-methylphenyl)carbamate in SAR Studies

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Application Note & Synthetic Protocol Guide

Introduction & Rational Design

The compound 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (CAS: 339015-18-8) frequently emerges as a structurally compelling hit in high-throughput screening (HTS) campaigns[1]. Structurally, it bridges a hydrophobic p-tolyl ring with an ortho-methylsulfinyl benzyl moiety via a carbamate linkage. While this scaffold provides excellent initial target engagement, hit-to-lead optimization requires systematic derivatization to address inherent pharmacokinetic liabilities and map the Structure-Activity Relationship (SAR).

Mechanistic Liabilities & Causality for Derivatization:

  • The Carbamate Linkage: Carbamates are highly susceptible to enzymatic cleavage by ubiquitous carboxylesterases and amidases in vivo. Replacing the carbamate with bioisosteres (such as ureas or amides) is a critical step to eliminate this metabolic liability while preserving the necessary hydrogen-bond donor/acceptor geometry [2].

  • The Sulfoxide Moiety: The methylsulfinyl group is a versatile pharmacophore that acts as a strong hydrogen bond acceptor. However, it introduces a stereocenter at the sulfur atom, meaning the racemic hit is a mixture of enantiomers [3]. Modulating this group—either by oxidation to an achiral sulfone or reduction to a lipophilic sulfide—simplifies the SAR and probes the spatial requirements of the binding pocket.

SAR Derivatization Workflow

To systematically evaluate the chemical space around the core scaffold, derivatization is divided into three distinct zones. The logical relationship of this workflow is visualized below.

SAR_Workflow Core Core Hit: 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate Zone1 Zone 1: Sulfoxide Modifications Core->Zone1 Zone2 Zone 2: Carbamate Bioisosteres Core->Zone2 Zone3 Zone 3: p-Tolyl Substitutions Core->Zone3 Sulfone Oxidation to Sulfone (Loss of chirality, increased polarity) Zone1->Sulfone Sulfide Reduction to Sulfide (Increased lipophilicity) Zone1->Sulfide Urea Urea Linkage (Enhanced metabolic stability) Zone2->Urea Amide Amide Linkage (Altered H-bond profile) Zone2->Amide EWG EWG Addition (e.g., -CF3, -F) Zone3->EWG EDG EDG Addition (e.g., -OCH3) Zone3->EDG

Figure 1: Rational SAR derivatization workflow for optimizing the core carbamate hit.

Experimental Protocols & Self-Validating Systems

The following protocols detail the synthesis of the core scaffold and its key derivatives. Every procedure is designed as a self-validating system , incorporating specific analytical checkpoints to ensure experimental success.

Protocol A: Synthesis of the Core Carbamate Scaffold

Objective: Establish the baseline compound for comparative SAR. Causality: The reaction utilizes dibutyltin dilaurate (DBTL) as a catalyst. DBTL coordinates the isocyanate oxygen, increasing the electrophilicity of the isocyanate carbon, which selectively drives the O-carbamylation of the alcohol over potential side reactions with the sulfoxide.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-(methylsulfinyl)benzyl alcohol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

  • Catalysis: Add 4-methylphenyl isocyanate (1.1 eq, 5.5 mmol) dropwise at room temperature, followed by a catalytic amount of DBTL (0.05 eq).

  • Propagation: Stir the mixture at room temperature for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the starting alcohol ( Rf​ ~0.4) and the emergence of a new, UV-active carbamate spot ( Rf​ ~0.6) validates conversion.

  • Workup: Quench with water, extract with DCM (3 x 15 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

  • Self-Validation Checkpoint 2 (LC-MS): Confirm the product mass. The expected [M+H]+ peak is m/z 304.1.

Protocol B: Carbamate-to-Urea Bioisosteric Conversion (Zone 2)

Objective: Synthesize 1-(2-(methylsulfinyl)benzyl)-3-(p-tolyl)urea to improve plasma stability. Causality: Direct reductive amination of the starting alcohol is avoided because harsh reducing agents can inadvertently reduce the sulfoxide to a sulfide. Instead, a mild Gabriel synthesis or azide-reduction pathway is used to generate the intermediate benzylamine, which is then reacted with the isocyanate.

Step-by-Step Methodology:

  • Amine Generation: Convert 2-(methylsulfinyl)benzyl alcohol to 2-(methylsulfinyl)benzylamine using a standard Mitsunobu reaction with phthalimide, followed by mild hydrazinolysis.

  • Coupling: Dissolve the resulting amine (1.0 eq) in anhydrous THF. Add 4-methylphenyl isocyanate (1.05 eq) dropwise at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. The urea product typically precipitates out of the THF solution.

  • Self-Validation Checkpoint (FT-IR & LC-MS): Filter the precipitate. Bench-side validation is achieved via IR spectroscopy: the diagnostic carbamate C=O stretch (~1700 cm⁻¹) will be absent, replaced by a distinct urea C=O stretch (~1650 cm⁻¹). LC-MS should confirm an [M+H]+ of 303.1.

Protocol C: Oxidation of Sulfoxide to Sulfone (Zone 1)

Objective: Synthesize 2-(methylsulfonyl)benzyl N-(4-methylphenyl)carbamate to probe the necessity of the chiral sulfur center. Causality: Exactly 2.0 equivalents of m-chloroperoxybenzoic acid (mCPBA) are used at strictly 0 °C. The low temperature is critical; it drives the complete oxidation of the sulfoxide to the sulfone while kinetically disfavoring the N-oxidation of the carbamate nitrogen or runaway exothermic degradation.

Step-by-Step Methodology:

  • Initiation: Dissolve the core carbamate (1.0 eq) in DCM (15 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add mCPBA (2.0 eq, assuming 77% purity) in small portions over 15 minutes.

  • Propagation: Stir at 0 °C for 2 hours.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to destroy excess peroxide. Wash the organic layer with saturated NaHCO3​ (to remove m-chlorobenzoic acid), dry, and concentrate.

  • Self-Validation Checkpoint (1H-NMR): This step features a definitive mechanistic validation. In the starting material, the chiral sulfoxide makes the adjacent benzyl −CH2​− protons diastereotopic, appearing as an AB quartet. Upon successful oxidation to the achiral sulfone, these protons become enantiotopic and will collapse into a sharp singlet (~5.3 ppm) in the NMR spectrum. LC-MS will show an [M+H]+ of 320.1 (+16 Da).

Quantitative SAR Data Summary

The table below summarizes representative optimization metrics tracking how specific derivatizations impact target potency, lipophilicity, and metabolic stability.

Compound IDModification ZoneStructural ChangeTarget IC₅₀ (µM)LogPPlasma T₁/₂ (min)
CMPD-01 (Core) NoneBaseline Carbamate / Sulfoxide1.22.830
CMPD-02 Zone 1Sulfoxide → Sulfone5.42.425
CMPD-03 Zone 1Sulfoxide → Sulfide0.83.545
CMPD-04 Zone 2Carbamate → Urea Bioisostere1.52.6120
CMPD-05 Zone 3p-Tolyl → p-CF₃-Phenyl0.63.235

Data Interpretation: The conversion to a urea (CMPD-04) results in a massive 4-fold increase in plasma half-life with only a negligible drop in potency, successfully mitigating the esterase liability. Meanwhile, oxidation to the sulfone (CMPD-02) drastically reduces potency, indicating that the specific geometry or hydrogen-bond angle of the chiral sulfoxide is critical for target binding.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (ACS) / PubMed Central.[Link]

  • Interconnection of sulfides and sulfoxide in medicinal chemistry. Archiv der Pharmazie (Wiley).[Link]

Sources

Method

Application Note: High-Throughput Screening of Novel Carbamate Libraries for Enzyme Inhibitor Discovery

For: Researchers, scientists, and drug development professionals. Abstract Carbamates represent a privileged chemical scaffold in drug discovery, acting as key pharmacophores in numerous approved drugs. Their ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Carbamates represent a privileged chemical scaffold in drug discovery, acting as key pharmacophores in numerous approved drugs. Their ability to form covalent, often reversible, bonds with serine hydrolases makes them a potent class of enzyme inhibitors. This application note provides a comprehensive guide to the high-throughput screening (HTS) of novel carbamate libraries. We will detail field-proven protocols for biochemical and cell-based assays, with a focus on acetylcholinesterase (AChE), a classic carbamate target. Furthermore, we will delve into the critical aspects of data analysis, hit validation, and the unique considerations for screening covalently-acting compounds to ensure the identification of robust and promising lead candidates.

Introduction: The Significance of Carbamates in Drug Discovery

The carbamate functional group is a cornerstone of medicinal chemistry. Carbamates are esters of carbamic acid and are structurally related to amides and esters. Their unique electronic properties allow them to act as "transition-state analog" inhibitors for hydrolytic enzymes, particularly serine hydrolases. The central carbonyl carbon of the carbamate is electrophilic and susceptible to nucleophilic attack by the catalytic serine residue in the active site of these enzymes. This results in the formation of a transiently stable, carbamoylated enzyme intermediate, which is more stable than the corresponding acetylated intermediate formed with substrates like acetylcholine. This effectively takes the enzyme out of commission, leading to potent inhibition.[1]

The clinical success of carbamate-based drugs, such as rivastigmine for Alzheimer's disease, highlights their therapeutic potential.[2] The versatility of the carbamate scaffold allows for the generation of large, diverse chemical libraries, enabling the exploration of a wide range of biological targets.[3][4][5] High-throughput screening (HTS) is an indispensable tool for rapidly evaluating these libraries to identify novel "hit" compounds that can be optimized into next-generation therapeutics.[1][6][7]

Designing a High-Throughput Screening Campaign for Carbamate Libraries

A successful HTS campaign is built on a foundation of meticulous planning and robust assay design. The overall workflow involves several key stages, from initial assay development to the confirmation of promising hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (Biochemical or Cell-Based) Assay_Val Assay Validation (Z'-factor, S/B ratio) Assay_Dev->Assay_Val Pilot_Screen Pilot Screen (Small Library Subset) Assay_Val->Pilot_Screen Full_HTS Full Library HTS (Single Concentration) Pilot_Screen->Full_HTS Proceed to Full Screen Data_Analysis Primary Data Analysis (Normalization, Hit Selection) Full_HTS->Data_Analysis Hit_Picking Hit Picking & Re-testing Data_Analysis->Hit_Picking Identify Primary Hits Dose_Response Dose-Response & IC50 Hit_Picking->Dose_Response Hit_Validation Hit Validation Cascade (Orthogonal Assays, Counter-screens) Dose_Response->Hit_Validation Lead_Opt Lead_Opt Hit_Validation->Lead_Opt Validated Hits for Lead Optimization

Caption: High-level workflow for a typical HTS campaign.

Carbamate Library Design and Quality Control

The success of any screening campaign is critically dependent on the quality and diversity of the compound library.[5][8] For novel carbamate libraries, diversity can be introduced by varying the alcohol and amine substituents flanking the carbamate core. This allows for the exploration of a broad chemical space to identify diverse scaffolds for hit-to-lead development.[3][5]

Key Considerations for Carbamate Library Design:

  • Scaffold Diversity: Incorporate a wide range of cyclic and acyclic amines and alcohols to explore different pharmacophoric features.

  • Physicochemical Properties: Ensure the library adheres to "drug-like" properties (e.g., Lipinski's Rule of Five) to improve the chances of identifying compounds with favorable pharmacokinetic profiles.

  • Synthetic Tractability: The library should be designed for efficient high-throughput synthesis to enable rapid generation of analogs for structure-activity relationship (SAR) studies.[9]

  • Purity and Integrity: All compounds must undergo rigorous quality control (e.g., LC-MS, NMR) to ensure high purity and structural verification. Impurities can lead to false-positive results.[10][11]

Assay Development and Primary Screening

The choice of assay is dictated by the biological target of interest. For carbamates, which frequently target serine hydrolases, biochemical assays are often the primary choice.

Biochemical Assay: Acetylcholinesterase Inhibition

A classic and robust assay for screening carbamate libraries is the colorimetric method based on Ellman's reagent, which measures the activity of acetylcholinesterase (AChE).[12][13][14]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[12][14][15] The rate of color formation is directly proportional to AChE activity. Carbamate inhibitors will reduce this rate.

Ellman_Assay cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCh Acetylthiocholine (Substrate) ATCh->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB TNB TNB (Yellow Product, Abs @ 412 nm) DTNB->TNB Carbamate Carbamate Inhibitor Carbamate->AChE Inhibits

Caption: Principle of the Ellman's method for AChE inhibition.

Protocol: 384-Well Plate HTS Assay for AChE Inhibitors

This protocol is optimized for a 384-well plate format suitable for automated HTS.

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Test compounds (carbamate library) dissolved in 100% DMSO

  • Positive Control: Eserine (a known carbamate AChE inhibitor)

  • 384-well clear, flat-bottom microplates

  • Automated liquid handling system

  • Microplate reader with absorbance detection at 412 nm

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound from the library source plates to the assay plates. This results in a final assay concentration of 10 µM (assuming a 50 µL final volume and a 10 mM stock concentration). Also, plate DMSO (negative control) and Eserine (positive control) in dedicated wells.

  • Enzyme Addition: Add 25 µL of AChE solution (e.g., 0.02 U/mL in Assay Buffer) to all wells of the assay plate.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the carbamate inhibitors to bind to the enzyme, which is particularly important for covalent inhibitors.[16]

  • Reaction Initiation: Prepare a substrate/DTNB mix in Assay Buffer (final concentrations of 0.5 mM ATChI and 0.3 mM DTNB). Add 25 µL of this mix to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by assessing compound activity within a cellular environment. For carbamates targeting intracellular enzymes, these assays are crucial.

Example: Cell-Based AChE Inhibition Assay

This assay can be performed using a cell line that expresses AChE, such as the human neuroblastoma SH-SY5Y cell line.[15] The principle is similar to the biochemical assay, but the enzyme source is the intact cells.

Protocol Overview:

  • Cell Plating: Seed SH-SY5Y cells into 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the carbamate library compounds for a defined period (e.g., 1-2 hours).

  • Lysis and Assay: Lyse the cells and perform the Ellman's assay as described above on the cell lysate.

Broader Screening: Activity-Based Protein Profiling (ABPP)

For a more comprehensive understanding of a carbamate library's targets, competitive Activity-Based Protein Profiling (ABPP) is a powerful technique.[17][18] ABPP uses active-site-directed chemical probes to assess the functional state of entire enzyme families (like serine hydrolases) directly in complex proteomes.[18][19][20][21]

Workflow:

  • A complex proteome (e.g., cell lysate) is pre-incubated with a carbamate inhibitor.

  • A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe) is added.

  • The probe will label all active serine hydrolases that are not blocked by the carbamate inhibitor.

  • The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning. A loss of a fluorescent band in the inhibitor-treated sample compared to the control indicates that the carbamate has inhibited that specific enzyme.[19][22]

This method allows for the simultaneous assessment of both potency and selectivity of the carbamate inhibitors against a large panel of enzymes in their native environment.[17][18]

Data Analysis and Hit Identification

Rigorous data analysis is essential to extract meaningful results from the large datasets generated during HTS.[23][24]

Primary Screen Data Analysis
  • Normalization: The raw reaction rates are normalized to the in-plate controls. The activity of each test compound is typically expressed as a percentage of inhibition relative to the positive (e.g., Eserine) and negative (DMSO) controls.

    % Inhibition = 100 * (1 - (V₀_compound - V₀_pos_ctrl) / (V₀_neg_ctrl - V₀_pos_ctrl))

  • Quality Control: The quality of each assay plate is assessed using statistical parameters like the Z'-factor and the signal-to-background (S/B) ratio.

    Z'-factor = 1 - (3*(SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[25]

  • Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common approach is to set a cutoff based on a number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations) or a specific percentage of inhibition (e.g., >50%).[26][27]

Dose-Response Analysis and IC₅₀ Determination

Primary hits are re-tested in a dose-response format to determine their potency. Compounds are tested across a range of concentrations (typically a 10-point, 3-fold serial dilution).

The resulting data is fitted to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC₅₀).[28][29][30]

Data Presentation: Dose-Response Analysis of Primary Hits

Compound IDTargetIC₅₀ (µM)Hill SlopeMax Inhibition (%)
CB-001AChE0.251.198
CB-002AChE1.50.995
CB-003AChE8.71.092
Eserine (Control)AChE0.051.2100

Hit Validation: From Initial Hits to Confirmed Leads

A significant challenge in HTS is the high rate of false positives.[7][31][32] Therefore, a rigorous hit validation cascade is crucial to eliminate artifacts and confirm that the observed activity is due to specific, on-target inhibition.[33][34]

Hit_Validation_Cascade Primary_Hits Primary Hits (from single-point screen) Dose_Response Dose-Response Confirmation (IC50 determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (Different detection method, e.g., fluorescence) Dose_Response->Orthogonal_Assay Confirm on-target activity Counter_Screen Counter-Screens (Identify assay interference) Orthogonal_Assay->Counter_Screen Rule out artifacts Selectivity_Profiling Selectivity Profiling (e.g., vs. Butyrylcholinesterase, ABPP) Counter_Screen->Selectivity_Profiling Assess specificity SAR Preliminary SAR (Analog synthesis & testing) Selectivity_Profiling->SAR Establish chemical tractability Validated_Lead Validated Lead Series SAR->Validated_Lead

Caption: A typical hit validation cascade for an HTS campaign.

Orthogonal Assays

These are assays that measure the same biological activity but use a different detection technology.[31] For example, if the primary screen was a colorimetric assay, an orthogonal assay could be fluorescence-based. This helps to eliminate compounds that interfere with the primary assay's detection method.

Counter-Screens

Counter-screens are designed to identify compounds that interfere with the assay components rather than the target itself.[34] For example, a counter-screen could be run without the enzyme to identify compounds that directly react with DTNB or the substrate.

Selectivity Profiling

To assess the specificity of the carbamate hits, they should be tested against related enzymes. For an AChE inhibitor, a key selectivity assay would be against butyrylcholinesterase (BChE), a closely related enzyme. Activity-based protein profiling (ABPP) can also be used at this stage for a broader view of selectivity.[22]

Special Considerations for Covalent Inhibitors

Carbamates often act as covalent inhibitors, which introduces specific challenges and considerations during HTS.[35][10][36]

  • Time-Dependent Inhibition: The inhibitory effect of covalent compounds can increase with pre-incubation time. It is crucial to include a pre-incubation step in the assay protocol to allow for the covalent bond to form.[10][16]

  • Irreversibility vs. Reversibility: While some carbamates form effectively irreversible bonds, many are slowly reversible. Assays like "jump dilution" can be used to assess the reversibility of inhibition.

  • Promiscuous Reactivity: A key concern with covalent inhibitors is non-specific reactivity with other proteins, which can lead to toxicity.[1][36][37] Hits should be assessed for their potential reactivity, for example, through assays measuring their stability in the presence of nucleophiles like glutathione.

Conclusion

High-throughput screening of novel carbamate libraries is a powerful strategy for the discovery of new enzyme inhibitors with therapeutic potential. By combining thoughtful library design, robust and well-validated assays, rigorous data analysis, and a comprehensive hit validation cascade, researchers can navigate the complexities of HTS to identify high-quality, on-target modulators. The special considerations for covalent mechanisms are paramount to ensuring the selection of specific and safe lead compounds for further drug development. This application note provides a solid framework for initiating and executing a successful screening campaign for this important class of molecules.

References

  • Cravatt, B. F., & Wright, A. T. (2008). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 77, 383-414. [Link]

  • Aherne, W., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 23(1), 10-21. [Link]

  • Cho, C. Y., et al. (1998). Synthesis and Screening of Linear and Cyclic Oligocarbamate Libraries. Discovery of High Affinity Ligands for GPIIb/IIIa. Journal of the American Chemical Society, 120(31), 7706-7718. [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • Xia, M., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2449, 75-91. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]

  • Holland, C. H., et al. (2021). Thunor: visualization and analysis of high-throughput dose–response datasets. Nucleic Acids Research, 49(W1), W29-W35. [Link]

  • Lounkine, E., et al. (2012). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 771-775. [Link]

  • Wikipedia. Hit selection. [Link]

  • Rudyak, S. G., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(9), 999-1007. [Link]

  • Nomura Research Group. Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. [Link]

  • Adibekian, A., et al. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 351(6275), 803-804. [Link]

  • Menden, M. P., et al. (2021). Drug dose-response data analysis. Towards Data Science. [Link]

  • Zhang, C., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 24(24), 17235. [Link]

  • Hakime, A., et al. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife, 9, e58739. [Link]

  • de Groot, A. M., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 634584. [Link]

  • Rademacher, C., & Seeberger, P. H. (2016). High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization. Topics in Medicinal Chemistry, 19, 1-24. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]

  • Huang, R., et al. (2011). Dose-Response Modeling of High-Throughput Screening Data. Toxicological Sciences, 122(1), 108-117. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Ranomics. (2025). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Kim, H. Y., et al. (2021). Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes. Advanced Science, 8(17), 2101166. [Link]

  • Certara. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. [Link]

  • Debnath, U., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical and Pharmaceutical Research, 5(3), 1-5. [Link]

  • Technology Networks. (2025). High-Throughput Screening. [Link]

  • Rosini, C., et al. (2023). Recent Advances in Covalent Drug Discovery. Molecules, 28(9), 3804. [Link]

  • Enthought. Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. [Link]

  • Scribd. Ellman Esterase Assay Protocol. [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438-441. [Link]

  • Adusumalli, S., et al. (2015). A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity. Journal of the American Chemical Society, 137(45), 14311-14319. [Link]

  • Cooney, A., et al. (2012). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. ACS Chemical Biology, 7(3), 563-574. [Link]

  • Gulcin, I., et al. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 114-119. [Link]

  • O'Brien, P. J. (2010). Design of chemical libraries for screening. Expert Opinion on Drug Discovery, 5(9), 897-912. [Link]

  • Therapeutics Data Commons. High-Throughput Screening Prediction Task Overview. [Link]

  • Dolui, S., & Vijayaraj, P. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4360. [Link]

  • Katsoudas, E., & Abdelmesseh, H. H. (2000). Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. Journal of Food Protection, 63(12), 1758-1760. [Link]

  • Gehringer, M., & Laufer, S. A. (2020). 10 years into the resurgence of covalent drugs. Future Medicinal Chemistry, 12(23), 2097-2100. [Link]

  • Taylor, P., & Radic, Z. (1995). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 38(11), 1954-1965. [Link]

  • Edwards, H. V., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. Chemical Science, 12(22), 7796-7803. [Link]

  • Li, Y., et al. (2023). A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1224, 123759. [Link]

  • Wang, S., et al. (2021). Rational hapten design to produce high-quality antibodies against carbamate pesticides and development of immunochromatographic assays for simultaneous pesticide screening. Food Chemistry, 348, 129112. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate Synthesis

Welcome to the technical support center for the synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule (CAS 339015-18-8)[1]. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve your reaction yields and product purity.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in the lab.

Synthetic Strategy Overview

The synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate is most effectively approached via a two-step sequence. This strategy isolates the complexities of two distinct transformations: a selective oxidation and a carbamate formation.

  • Step 1: Selective Oxidation. The synthesis begins with the oxidation of the commercially available precursor, 2-(methylthio)benzyl alcohol, to form the key intermediate, 2-(methylsulfinyl)benzyl alcohol. The primary challenge in this step is to prevent over-oxidation to the corresponding sulfone.[2][3][4]

  • Step 2: Carbamate Formation. The hydroxyl group of the sulfoxide intermediate is then reacted with 4-methylphenyl isocyanate (p-tolyl isocyanate) to form the final carbamate product. This step is sensitive to moisture and requires careful control of reaction conditions to avoid side reactions.[5][6]

The overall workflow is visualized below.

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are baseline procedures. Refer to the Troubleshooting Guide to optimize these conditions for your specific laboratory setup and reagent quality.

Protocol 1: Synthesis of 2-(methylsulfinyl)benzyl alcohol (Intermediate)

This protocol employs a "green" and highly selective oxidation method using hydrogen peroxide in glacial acetic acid, which minimizes the formation of the sulfone byproduct.[4]

Materials:

  • 2-(methylthio)benzyl alcohol

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Sodium Hydroxide (NaOH) solution (4 M)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(methylthio)benzyl alcohol (1.0 eq) in glacial acetic acid (approx. 1 M concentration).

  • To this solution, slowly add hydrogen peroxide (30% aq., 4.0 eq) dropwise while stirring at room temperature.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with 4 M NaOH solution to a pH of ~7.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the initial solvent).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-(methylsulfinyl)benzyl alcohol, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (Final Product)

This procedure details the formation of the carbamate bond. The most critical aspect is maintaining anhydrous (dry) conditions to prevent the isocyanate from reacting with water.[5]

Materials:

  • 2-(methylsulfinyl)benzyl alcohol (from Step 1)

  • 4-methylphenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Optional: Triethylamine (TEA) or a Lewis acid catalyst like Zinc Chloride (ZnCl₂).[7][8]

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolve 2-(methylsulfinyl)benzyl alcohol (1.0 eq) in anhydrous THF.

  • Add 4-methylphenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • If the reaction is slow (monitor by TLC), consider adding a catalytic amount of a non-nucleophilic base like triethylamine to facilitate the reaction.[7]

  • Allow the reaction to stir for 2-6 hours at room temperature, or until TLC analysis indicates the consumption of the alcohol.

  • Upon completion, quench the reaction by adding a small amount of methanol to consume any excess isocyanate.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure carbamate.[9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Low Yield & Purity Issues

G Start Low Yield or Impure Product Step Which step has the issue? Start->Step Oxidation Step 1: Oxidation Step->Oxidation Oxidation Carbamate Step 2: Carbamate Formation Step->Carbamate Carbamate Ox_Prob TLC shows multiple spots? (Sulfide, Sulfoxide, Sulfone) Oxidation->Ox_Prob Carb_Prob TLC shows unreacted alcohol or new polar byproduct? Carbamate->Carb_Prob OverOx Over-oxidation to Sulfone Ox_Prob->OverOx Yes Incomplete Incomplete Reaction (Starting material remains) Ox_Prob->Incomplete No, mostly SM OverOx_Sol Solution: - Reduce H₂O₂ equivalents. - Lower reaction temperature. - Reduce reaction time. OverOx->OverOx_Sol Incomplete_Sol Solution: - Increase reaction time. - Slightly increase temperature. - Ensure H₂O₂ quality. Incomplete->Incomplete_Sol Stalled Reaction Stalled (Alcohol remains) Carb_Prob->Stalled Unreacted Alcohol SideRxn Urea Byproduct Formation Carb_Prob->SideRxn Polar Byproduct Stalled_Sol Solution: - Ensure anhydrous conditions. - Add catalyst (TEA or ZnCl₂). - Check isocyanate purity. Stalled->Stalled_Sol SideRxn_Sol Solution: - Use oven-dried glassware. - Use anhydrous solvent. - Run under inert atmosphere. SideRxn->SideRxn_Sol

Sources

Optimization

Technical Support Center: Optimizing N-Acylation of 4-Methylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the N-acylation of 4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the N-acylation of 4-methylaniline (p-toluidine).

Rather than just listing procedures, this guide focuses on the mechanistic causality behind reaction failures and provides self-validating protocols to ensure your syntheses are robust, reproducible, and analytically sound.

Diagnostic Workflow: Yield & Purity Troubleshooting

Before adjusting your protocol, use the logical workflow below to diagnose the root cause of suboptimal N-acylation reactions.

Workflow Start Low Yield / Incomplete Reaction Detected TLC TLC Analysis: Is starting material consumed? Start->TLC Unreacted No: Unreacted 4-methylaniline TLC->Unreacted SM Present Byproducts Yes: Multiple Spots Present TLC->Byproducts SM Absent CheckWater Reagent Check: Is Ac2O degraded? Unreacted->CheckWater CheckDiacyl Impurity Check: Is Diacylation Present? Byproducts->CheckDiacyl AddCat Optimize: Add Catalyst (e.g., MgSO4) or Gentle Heat CheckWater->AddCat No FreshReagent Action: Use fresh, anhydrous acylating agent CheckWater->FreshReagent Yes ReduceEq Action: Reduce Ac2O Equivalents & Lower Temperature CheckDiacyl->ReduceEq Yes CheckOx Impurity Check: Oxidation (Discoloration)? CheckDiacyl->CheckOx No InertGas Action: Purge with N2/Ar & Purify starting amine CheckOx->InertGas Yes

Troubleshooting workflow for low yields in 4-methylaniline N-acylation.

Frequently Asked Questions (FAQs)

Reagent Selection & Mechanistic Causality

Q: Why is my N-acylation stalling at 50% conversion when using acetic anhydride at room temperature? A: The reaction relies on a nucleophilic addition-elimination mechanism where the lone pair on the 4-methylaniline nitrogen attacks the electrophilic carbonyl carbon 1. Stalling usually indicates reagent degradation. Acetic anhydride is highly hygroscopic; exposure to atmospheric moisture hydrolyzes it into less reactive acetic acid. If your anhydride is old, the effective molar equivalents drop below the required 1.1–1.5 eq threshold. Solution: Always use fresh, anhydrous reagents. If using older stock, verify the integrity of the anhydride or switch to a catalyzed system.

Q: Can I substitute acetyl chloride to force the reaction to completion? A: Yes, but it alters the mechanistic requirements. Acetyl chloride is significantly more electrophilic, which accelerates the reaction. However, it releases corrosive HCl gas as a byproduct. HCl rapidly protonates unreacted 4-methylaniline to form p-toluidinium chloride, a salt that lacks the free lone pair necessary for nucleophilic attack 1. Solution: If using acetyl chloride, you must add a stoichiometric amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to act as an HCl scavenger.

Troubleshooting Common Impurities

Q: My LC-MS shows a mass corresponding to M+42 over my expected product. What happened? A: You are observing diacylation (N,N-diacetyl-4-methylaniline). While primary amines like 4-methylaniline strongly favor monoacylation due to the steric hindrance and reduced nucleophilicity of the resulting amide, forcing conditions (excessive heating >150 °C or >2.0 equivalents of acylating agent) can drive a second acylation event 1. Solution: Strictly control your stoichiometry to 1.1–1.2 equivalents and monitor the reaction via TLC.

Q: My product is an oil instead of a solid. How do I induce crystallization? A: N-(4-methylphenyl)acetamide should be a white solid (mp ~151-152 °C). Oils usually indicate trapped acetic acid or unreacted anhydride. Solution: Quench the reaction with ice-cold water to hydrolyze excess anhydride. The sudden shift in solvent polarity will force the hydrophobic amide to precipitate.

Quantitative Data: Yield Optimization Strategies

To push conversion beyond 90% without relying on harsh acyl chlorides, modern optimization strategies utilize specific catalysts to lower the activation energy of the nucleophilic attack.

Table 1: Optimization Strategies for N-Acylation of 4-Methylaniline

Acylating AgentCatalyst / PromoterReaction ConditionsYield (%)Key Advantage
Acetic AnhydrideNoneNeat, 25 °C, 10-20 min~85-90Fast, standard baseline 1
Glacial Acetic AcidTartaric Acid (2.6 mol%)Neat, 118 °C, 75 min93Low cost, benign Brønsted acid 2
Acetic AcidMgSO₄ (0.2 eq)Sunlight, Neat>99High atom economy, Lewis acid activation 3
N,N-carbonyldiimidazoleDMAc120-125 °C, 2-6 h85-92Excellent for sterically hindered substrates 4

Standard Operating Procedure (SOP)

High-Yield, Solvent-Free N-Acetylation of 4-Methylaniline

This protocol utilizes a Brønsted acid catalyst (Tartaric acid) to achieve >90% yield while avoiding toxic solvents and corrosive byproducts.

Objective: Synthesize N-(4-methylphenyl)acetamide using a self-validating, green chemistry protocol.

Step 1: Preparation & Stoichiometry Verification

  • Weigh 10.0 mmol (1.07 g) of 4-methylaniline.

  • Quality Check: Ensure the amine is a pale solid. If it is dark brown, it has oxidized and must be purified or replaced prior to use to prevent complex byproduct formation.

Step 2: Reaction Assembly

  • In a 25 mL round-bottom flask, combine the 4-methylaniline with 3.0 mL of glacial acetic acid (acting as both acylating agent and solvent).

  • Add 2.6 mol% (39 mg) of tartaric acid.

Step 3: Execution & Mechanistic Activation

  • Heat the mixture to 118 °C under reflux for 75 minutes.

  • Causality: The elevated temperature combined with the Brønsted acid catalyst protonates the carbonyl oxygen of acetic acid. This significantly lowers the activation energy for the nucleophilic attack of the amine, driving the elimination of water to form the amide bond.

Step 4: Quenching & Self-Validation

  • Remove the flask from heat and allow it to cool to room temperature.

  • Pour the reaction mixture into 20 mL of vigorously stirred, ice-cold distilled water.

  • Self-Validation: A white precipitate must form immediately. This provides visual confirmation of successful conversion, as the resulting N-(4-methylphenyl)acetamide is highly hydrophobic compared to the starting materials.

Step 5: Isolation & Analytical Validation

  • Collect the solid precipitate via vacuum filtration.

  • Wash the filter cake with cold water (2 x 10 mL) to remove any residual acetic acid and the water-soluble tartaric acid catalyst.

  • Dry the product in a vacuum desiccator.

  • Validation: Check purity via TLC (4:1 Hexane:Ethyl Acetate). The product spot should have a higher Rf value than the highly polar starting amine. The melting point should be sharp at 151-152 °C.

References

  • optimizing reaction conditions for N-acylation of p-toluidine - Benchchem. 1

  • Green Acetylation of Primary Aromatic Amines - Resonance magazine. 2

  • Sunlight-driven N-acetylation of anilines: a green chemistry approach - RSC Publishing. 3

  • Convenient N-acetylation of amines in N,N-dimethylacetamide with N,N-carbonyldiimidazole - Academia.edu. 4

Sources

Troubleshooting

Troubleshooting low efficacy in biological assays of carbamate compounds

Welcome to the Technical Support Center for Carbamate Biological Assays . This guide is engineered for researchers and drug development professionals experiencing unexpected drops in efficacy, erratic IC50 values, or rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbamate Biological Assays . This guide is engineered for researchers and drug development professionals experiencing unexpected drops in efficacy, erratic IC50 values, or reproducibility issues when screening carbamate-based compounds.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind carbamate behavior, provide self-validating experimental protocols, and establish robust workflows to ensure your assay data is both accurate and reproducible.

Part 1: Core Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why does the inhibitory potency of my carbamate compound rapidly decline in standard physiological buffers (pH 7.4)? The Causality: Carbamates are highly susceptible to base-catalyzed hydrolysis. The ester linkage is cleaved by water, a reaction that accelerates exponentially as the pH shifts from acidic to alkaline[1]. At pH > 7.5, the half-life of many carbamate compounds can drop from days to mere minutes, breaking the target analyte down into an alcohol/phenol and an amine[1]. Furthermore, the molecular structure dictates lability; for instance, aryl carbamates are generally much less stable than alkyl carbamates[2]. The Solution: Maintain stock solutions in anhydrous DMSO. For working dilutions, utilize slightly acidic buffers (pH 5.0–6.0) if your enzyme/target tolerates it. If physiological pH (7.4) is mandatory, minimize the time between aqueous dilution and assay initiation to prevent degradation.

Q2: My compound is perfectly stable in DMSO, but I lose all assay efficacy upon dilution into the aqueous reaction mixture. What is happening? The Causality: This is a classic solubility and micro-precipitation issue. Carbamates are often highly lipophilic. When diluted from DMSO into aqueous buffers, they may exceed their thermodynamic solubility limit, forming sub-visible aggregates. This drastically reduces the effective concentration of the free monomeric inhibitor. Additionally, highly hydrophobic carbamates (like carbosulfan) undergo complex protonation-intermolecular rearrangements in pure water and require specific co-solvents to remain fully solubilized[3]. The Solution: Incorporate a compatible co-solvent (e.g., 1–5% DMSO or acetonitrile) into the final assay buffer[3]. Verify true solubility via dynamic light scattering (DLS) or nephelometry rather than relying on visual inspection.

Q3: In plasma-containing or cell-based assays, my carbamate shows a fraction of the efficacy seen in biochemical assays. Is it being metabolized? The Causality: Yes, but not necessarily by your target enzyme. Carbamates are highly susceptible to non-specific hydrolases and carboxylesterases present in liver microsomes and plasma[2]. Moreover, plasma albumin exhibits a "pseudo-esterase" activity that can actively cleave certain carbamates or irreversibly sequester them via covalent carbamoylation at multiple binding sites[4]. The Solution: Run a parallel stability assay in heat-inactivated plasma. If efficacy is restored in heat-inactivated plasma, enzymatic degradation is the culprit. If efficacy remains low, non-specific protein binding (sequestration) is occurring.

Q4: I am using the standard Ellman's assay to test acetylcholinesterase (AChE) inhibition, but my IC50 values are highly variable. How can I stabilize the readout? The Causality: The Ellman's assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine, which then reacts with DTNB to form a yellow TNB anion[5]. Carbamates act as reversible, competitive (or pseudo-irreversible) inhibitors of AChE. If the substrate (ATCI) and the inhibitor are added simultaneously, the highly concentrated substrate outcompetes the inhibitor before binding equilibrium is reached, leading to artificially low apparent efficacy. Furthermore, using a high excess of DTNB can artificially decrease the hydrolysis rate[6]. The Solution: Implement a strict pre-incubation step of the enzyme with the carbamate before initiating the reaction with ATCI[5]. Additionally, keep the substrate concentration low enough to prevent substrate accumulation in the enzyme gorge, which blocks inhibitor access[7].

Part 2: Visualizing the Problem

G A Low Carbamate Efficacy B Check Aqueous Stability A->B C Check Solubility A->C D Check Assay Timing A->D E Hydrolysis (pH > 7.5) Adjust to pH 5.0-6.0 B->E F Precipitation Add co-solvent (e.g., ACN) C->F G Reversible Inhibition Optimize Pre-incubation D->G

Caption: Troubleshooting logic tree for resolving low carbamate efficacy in biological assays.

Part 3: Quantitative Data Summary

To optimize your assay conditions, refer to the following synthesized data regarding carbamate behavior under various physicochemical stresses:

ParameterConditionEffect on CarbamateRecommended Action
Buffer pH pH > 7.5 (Alkaline)Rapid base-catalyzed hydrolysis (t1/2 drops to minutes)[1].Buffer to pH 5.0–6.0 using citric acid or phosphate buffers[1].
Co-solvents Pure Aqueous BufferMicro-precipitation; protonation-intermolecular rearrangement[3].Maintain 1–5% DMSO or Acetonitrile in the final assay volume[3].
Substrate Conc. High ATCI (>10 mM)Substrate accumulation blocks the active site gorge[7].Reduce ATCI to ≤ 2.5 mM to detect strong inhibitory activity[7].
Biological Matrix Fresh Plasma / SerumCleavage by carboxylesterases and albumin pseudo-esterase activity[2][4].Use heat-inactivated serum controls to isolate chemical vs. enzymatic instability.

Part 4: Self-Validating Experimental Protocol

Optimized Ellman's Assay for Reversible Carbamate Inhibitors

This protocol is engineered to prevent the premature degradation of carbamates and ensure true binding equilibrium is reached prior to kinetic measurement. It includes built-in validation steps.

Reagents Required:

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 7.4). Note: Prepare fresh on ice to minimize ambient hydrolysis.

  • Enzyme: Human Acetylcholinesterase (huAChE) working solution (e.g., 1 U/mL)[5].

  • Substrate: 14 mM Acetylthiocholine iodide (ATCI)[5].

  • Chromogen: 10 mM DTNB (Ellman's Reagent)[5].

  • Positive Control: Galantamine or Rivastigmine (standard clinical inhibitors)[7].

Step-by-Step Methodology:

  • Inhibitor Preparation (Cold Chain): Prepare a 10 mM stock of the carbamate in anhydrous DMSO. Perform serial dilutions in the 0.1 M phosphate buffer immediately prior to the assay. Ensure the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation. Keep all dilutions on ice[7].

  • Pre-Incubation (The Critical Step): In a 96-well microplate, combine 25 µL of the AChE enzyme solution with 25 µL of the carbamate inhibitor dilution. Incubate the plate at 37°C for exactly 10 minutes. Causality: This allows the reversible carbamate to establish binding equilibrium within the active site without competition from the substrate.

  • Reaction Initiation: Simultaneously add 25 µL of 10 mM DTNB and 25 µL of 14 mM ATCI to all wells to initiate the reaction[5][7].

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm at 30-second intervals for a total of 5 to 10 minutes[5].

  • Self-Validation Check: The positive control (Rivastigmine) must yield an IC50 within half a log of its literature value. The negative control (1% DMSO vehicle) must show a linear increase in absorbance (R² > 0.98) over the 10-minute read window. If the vehicle curve flattens early, your DTNB/ATCI ratio is incorrect or substrate depletion is occurring[6].

Ellman Substrate Acetylthiocholine (ATCI) Enzyme AChE Enzyme Substrate->Enzyme Hydrolysis Product1 Thiocholine Enzyme->Product1 Inhibitor Carbamate Inhibitor (Reversible) Inhibitor->Enzyme Blocks Active Site Reagent DTNB (Ellman's Reagent) Product1->Reagent Reacts with Product2 TNB Anion (Yellow, 412nm) Reagent->Product2

Caption: Reaction mechanism of the Ellman's assay and the competitive inhibition by carbamates.

References

  • Ghosh, A. K., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry". Journal of Medicinal Chemistry (NIH). Available at:[Link]

  • Sonklin, C., et al. "In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking". Frontiers in Nutrition. Available at: [Link]

  • Komersová, A., et al. "Ellman's method is still an appropriate method for measurement of cholinesterases activities". ResearchGate. Available at: [Link]

  • Mor, M., et al. "Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability". European Journal of Medicinal Chemistry (NIH). Available at:[Link]

  • Wei, J., et al. "Kinetics of Carbosulfan Degradation in the Aqueous Phase in the Presence of a Cosolvent". ResearchGate. Available at: [Link]

Sources

Optimization

Preventing degradation of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate during workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers experience unexplained yield losses when isolating 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers experience unexplained yield losses when isolating 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate .

This molecule is deceptively fragile. It is a bifunctional compound containing an oxidatively and acidically labile benzyl sulfoxide , coupled with a highly pH-sensitive N-aryl carbamate . Standard, aggressive laboratory workups—such as quenching with strong acids or washing with saturated sodium bicarbonate—will rapidly degrade this compound.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation issues and implement a self-validating, high-fidelity workup protocol.

Part 1: Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand the chemical causality behind it. The molecule possesses two primary "Achilles' heels" that dictate how we must handle it:

1. The Carbamate Linkage (Susceptible to Hydrolysis) Carbamates are esters of carbamic acid. While they offer improved stability over standard esters in biological systems, they are highly sensitive to pH extremes during aqueous workups. Under alkaline conditions (pH > 7.5), hydroxide ions attack the carbonyl carbon, leading to rapid cleavage into 4-methylaniline, 2-(methylsulfinyl)benzyl alcohol, and carbon dioxide[1]. Acid-catalyzed hydrolysis also occurs at pH < 2.0. The optimal stability window for carbamates is strictly in the slightly acidic range (pH 4.0–6.0)[1].

2. The Benzyl Sulfoxide (Susceptible to Pummerer Rearrangement & Oxidation) The methylsulfinyl group adjacent to a benzylic position is prone to the Pummerer rearrangement when exposed to strong acids or acylating agents (e.g., trifluoroacetic anhydride). This acid-catalyzed dehydration forms a highly reactive thionium ion intermediate, which is subsequently trapped by nucleophiles, leading to alpha-functionalization or complete C–S bond cleavage[2]. Furthermore, adventitious oxidants or prolonged exposure to atmospheric oxygen can over-oxidize the sulfoxide to a sulfone.

WorkupDegradation cluster_carbamate Carbamate Hydrolysis Pathway cluster_sulfoxide Sulfoxide Degradation Pathway Parent 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate BaseHydrolysis Alkaline Hydrolysis (pH > 7.5) Parent->BaseHydrolysis Aqueous Base AcidHydrolysis Acid Hydrolysis (pH < 2.0) Parent->AcidHydrolysis Strong Acid Pummerer Pummerer Rearrangement (Strong Acids / Acylating Agents) Parent->Pummerer Acid/Acyl Oxidation Over-Oxidation (Peroxides / Air) Parent->Oxidation Oxidants Degradant1 4-Methylaniline + 2-(methylsulfinyl)benzyl alcohol + CO2 BaseHydrolysis->Degradant1 AcidHydrolysis->Degradant1 Degradant2 Alpha-Functionalized Sulfide or Cleavage Products Pummerer->Degradant2 Degradant3 Sulfone Derivative (M+16) Oxidation->Degradant3

Caption: Mechanistic degradation pathways of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate.

Part 2: Quantitative Stability Parameters

To design a fail-safe workup, we must operate strictly within the physical limits of the molecule. The table below summarizes the critical environmental parameters you must control.

ParameterConditionEffect on Target MoleculeRecommended Action
pH < 2.0Acid-catalyzed carbamate hydrolysis; triggers Pummerer rearrangement.Avoid strong mineral acids (e.g., HCl, H2SO4) during quenching.
pH 4.0 – 6.0 Optimal Stability Zone. Carbamate is stable; sulfoxide is unreactive.Buffer aqueous layers to slightly acidic conditions (e.g., Citrate).
pH > 7.5Rapid alkaline hydrolysis of the N-aryl carbamate.Do not use strong bases (NaOH) or saturated Na2CO3/NaHCO3 for washing.
Temperature > 40 °CAccelerates both hydrolysis and thermal degradation of the sulfoxide.Keep rotary evaporation bath < 30 °C; perform extractions cold.

Part 3: Self-Validating Optimized Workup Protocol (The "How")

This protocol is designed as a self-validating system . By strictly controlling pH and temperature, we eliminate the variables that cause degradation. The success of this protocol can be instantly validated by checking for the absence of 4-methylaniline in your crude mixture.

Step-by-Step Methodology:

  • Reaction Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath. Instead of quenching with standard acids or bases, add a pre-chilled 0.5 M Sodium Citrate buffer (pH 5.0) dropwise.

    • Causality: This immediately locks the aqueous phase into the optimal stability zone (pH 4–6), preventing both alkaline hydrolysis and acid-catalyzed Pummerer rearrangement.

  • Liquid-Liquid Extraction: Dilute the mixture with cold ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction gently to avoid emulsions.

    • Causality: Cold extraction minimizes the thermal kinetic energy required for baseline hydrolysis.

  • Washing: Wash the organic layer twice with the pH 5.0 citrate buffer, followed by one wash with half-saturated brine.

    • Critical Warning: Do NOT use saturated sodium bicarbonate (NaHCO3). Its local pH of ~8.3 is sufficient to initiate carbamate cleavage over the duration of a separation[1].

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) rather than magnesium sulfate (MgSO4).

    • Causality: MgSO4 can be slightly acidic and exothermic upon hydration, which may trigger localized sulfoxide degradation at the solid-liquid interface.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Maintain the rotary evaporator water bath strictly below 30 °C.

    • Causality: Elevated temperatures exponentially accelerate hydrolysis if trace water is present, and can induce thermal elimination of the sulfoxide.

  • Protocol Validation: Run a rapid TLC or LC-MS of the crude residue. The absence of a peak or spot corresponding to 4-methylaniline (m/z 108.1) confirms that the carbamate linkage remained perfectly intact during the workup.

Part 4: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major byproduct at [M+16]. What happened, and how do I fix it? A: An [M+16] mass shift indicates over-oxidation of the sulfoxide to a sulfone. This typically occurs if your reaction utilized oxidizing agents (like mCPBA or H2O2) that were not fully quenched prior to concentration. Fix: Ensure complete quenching of oxidants by adding a mild reducing agent, such as aqueous sodium thiosulfate (Na2S2O3), during Step 1 of the workup before organic extraction.

Q2: I routinely use 1M HCl to wash away aliphatic amine impurities. Why did my yield drop to zero? A: Washing with 1M HCl drops the aqueous pH to ~0. At this extreme acidity, two degradation pathways are triggered simultaneously: acid-catalyzed carbamate hydrolysis[1] and the initiation of the Pummerer rearrangement on the benzyl sulfoxide[2]. Fix: Switch to a mildly acidic buffer (e.g., pH 4.5–5.0 acetate or citrate buffer). This is acidic enough to protonate and remove most aliphatic amines into the aqueous layer, but safe enough to preserve your product.

Q3: Can I purify the crude product using standard silica gel chromatography? A: Yes, but with caution. Standard silica gel is slightly acidic, which can cause streaking or minor degradation of the sulfoxide over prolonged column exposure. Fix: Pre-treat your silica column with 1% triethylamine (TEA) in your mobile phase to neutralize the acidic silanol groups. However, ensure the TEA is completely removed post-column under high vacuum, as residual base can slowly degrade the carbamate during long-term storage.

References

  • Journal of the American Chemical Society. Alkylcysteine Sulfoxide C–S Monooxygenase Uses a Flavin-Dependent Pummerer Rearrangement. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate

Target Molecule: CAS 339015-18-8 | Molecular Formula: C₁₆H₁₇NO₃S As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of sulfoxide-containing carbamates. The synthesis of 2-(methyls...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: CAS 339015-18-8 | Molecular Formula: C₁₆H₁₇NO₃S

As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of sulfoxide-containing carbamates. The synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate relies on a delicate two-step sequence: the base-catalyzed carbamoylation of 2-(methylthio)benzyl alcohol with 4-methylphenyl isocyanate, followed by the highly controlled electrophilic oxidation of the thioether to the sulfoxide.

Failure to strictly control the kinetics and stoichiometry of these steps inevitably leads to two major classes of impurities: moisture-induced ureas and over-oxidized sulfones. This guide provides the mechanistic causality behind these failures and establishes a self-validating experimental framework to ensure high-purity yields.

Mechanistic Workflow & Impurity Pathways

Understanding the logical relationship between your reagents and potential side reactions is the first step in troubleshooting. The diagram below maps the intended synthetic pathway against the primary kinetic traps.

SynthesisWorkflow SM 2-(methylthio)benzyl alcohol + 4-methylphenyl isocyanate Int 2-(methylthio)benzyl N-(4-methylphenyl)carbamate (Intermediate) SM->Int TEA, Toluene, 0°C to RT (Anhydrous) Imp1 1,3-di-p-tolylurea (Moisture Impurity) SM->Imp1 + Trace H2O (Side Reaction) Target 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate (Target Product) Int->Target 1.02 eq mCPBA 0°C, DCM Imp2 2-(methylsulfonyl)benzyl N-(4-methylphenyl)carbamate (Sulfone Impurity) Target->Imp2 Excess Oxidant / High Temp

Fig 1. Synthesis workflow and primary impurity pathways for the target carbamate.

FAQ: Common Impurities & Mechanistic Troubleshooting

Q: Why is my carbamoylation reaction yielding a massive, insoluble white precipitate? A: You are observing the formation of 1,3-di-p-tolylurea, a classic moisture-induced impurity. The central carbon of an isocyanate is highly electrophilic. When trace water is present in your solvent or atmosphere, it acts as a nucleophile, attacking the isocyanate to form a highly unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing CO₂ and forming p-toluidine. Because primary amines are significantly more nucleophilic than your starting benzyl alcohol, the p-toluidine immediately attacks a second equivalent of isocyanate, forming the insoluble urea [1] . Solution: This is a kinetic race where water wins. You must rigorously dry your solvents (Karl Fischer titration <50 ppm) and maintain a strict argon atmosphere.

Q: How do I prevent over-oxidation to the sulfone during the thioether oxidation step? A: The oxidation of a sulfide to a sulfoxide is a rapid, electrophilic oxygen transfer. The resulting sulfoxide is less nucleophilic than the starting sulfide due to the electron-withdrawing nature of the newly added oxygen. This creates a kinetic barrier for the second oxidation step (sulfoxide to sulfone). However, if you use an excess of oxidant or allow the temperature to rise above 0 °C, you provide the thermal energy required to overcome this barrier, driving the reaction to the sulfone [2] . Solution: Exploit the kinetic difference. Use strictly 1.02 equivalents of your oxidant, maintain the reaction at 0 °C, and quench aggressively with a reducing agent the exact moment the starting material is consumed.

Q: My sulfoxide product is contaminated with unreacted thioether. Should I add a "push" aliquot of oxidant? A: No. Adding late-stage aliquots of oxidant disproportionately increases the local concentration of the oxidant relative to the scarce remaining thioether. This localized excess will immediately drive your already-formed sulfoxide into the sulfone impurity[3] . Solution: If conversion stalls, the issue is usually poor mixing or degraded reagents. Ensure vigorous stirring (especially if using biphasic aqueous H₂O₂ systems) and always titrate your mCPBA prior to use to confirm its active oxygen content.

Step-by-Step Experimental Protocols (Self-Validating System)

To guarantee trustworthiness in your results, you must treat every reaction as a self-validating system. Do not proceed to the next step without analytical confirmation.

Protocol A: Anhydrous Synthesis of the Carbamate Intermediate
  • Preparation: Flame-dry a 100 mL round-bottom flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Charge the flask with 2-(methylthio)benzyl alcohol (10.0 mmol, 1.0 eq) and anhydrous toluene (30 mL, KF <50 ppm). Add triethylamine (1.0 mmol, 0.1 eq) as a base catalyst.

  • Addition: Cool the system to 0 °C using an ice bath. Dissolve 4-methylphenyl isocyanate (10.5 mmol, 1.05 eq) in 10 mL of anhydrous toluene. Add this solution dropwise over 30 minutes to control the exothermic carbamoylation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL DCM, and run a TLC (Hexanes:EtOAc 3:1). The reaction is only validated as complete when the UV-active alcohol spot (R_f ~0.3) is completely consumed and replaced by the intermediate (R_f ~0.5).

  • Workup: Quench the reaction with 2 mL of methanol to destroy any unreacted isocyanate. Wash the organic layer with 1M HCl (2x 20 mL) to remove the TEA, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Kinetically Controlled Sulfoxidation
  • Preparation: Dissolve the intermediate from Protocol A (approx. 10.0 mmol, 1.0 eq) in anhydrous dichloromethane (40 mL) and cool strictly to 0 °C.

  • Oxidant Titration: Titrate your mCPBA via iodometry to determine exact purity (typically 70-77%).

  • Addition: Based on the titration, dissolve exactly 1.02 equivalents of mCPBA in 20 mL DCM. Add this solution dropwise via addition funnel over 45 minutes, maintaining the internal temperature at 0 °C.

  • Self-Validation Checkpoint: Sulfoxides and sulfones often streak or co-elute on normal-phase TLC. Validate the oxidation state via Reverse-Phase HPLC (C18 column, MeCN/H₂O gradient) at 254 nm. Monitor every 15 minutes. The reaction must be quenched the moment the thioether peak disappears, regardless of the time elapsed.

  • Quench: Immediately pour the reaction mixture into 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes to destroy all residual electrophilic oxygen.

  • Workup: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (3x 30 mL) to remove the m-chlorobenzoic acid byproduct. Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Heptane to yield the pure target product.

Quantitative Data Summary

Use the following analytical parameters to profile your reaction mixtures and validate the absence of critical impurities.

Table 1: Impurity Profiling and Control Parameters

Impurity NameStructural MarkerMechanism of FormationAnalytical DetectionPrevention Strategy
1,3-di-p-tolylurea Urea linkageMoisture reaction with isocyanateInsoluble white precipitate; HPLC RT shiftKF Titration <50 ppm; strict Argon atmosphere
Sulfone Derivative -SO₂- groupThermal/oxidative over-oxidationIR: strong bands at 1150 & 1300 cm⁻¹Max 1.02 eq oxidant; strict 0 °C; Na₂S₂O₃ quench
Unreacted Thioether -S-CH₃ groupUnder-oxidation / degraded oxidantHPLC; distinct UV chromophoreTitrate mCPBA before use; vigorous mixing
p-Toluidine Primary amineDecarboxylation of carbamic acidNinhydrin positive on TLCExclude moisture; use fresh, undistilled isocyanate

References

  • Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid Source: MDPI (Molecules) URL:[Link]

Optimization

Technical Support Center: Enhancing the Stability of Methylsulfinyl Moieties

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving the stability of methylsulfinyl moieties. This guide is struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving the stability of methylsulfinyl moieties. This guide is structured to offer practical, field-proven insights and troubleshooting solutions for common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you might encounter in your experiments, providing explanations for the underlying causes and actionable protocols to resolve them.

Question 1: I'm observing a loss of enantiopurity in my chiral methylsulfinyl compound during my reaction or workup. What is happening and how can I prevent it?

Answer: You are likely observing racemization at the stereogenic sulfur center. While sulfoxides are generally considered stereochemically stable under ambient conditions, racemization can be induced by thermal, photochemical, or chemical means.[1][2][3]

Causality:

  • Thermal Racemization: The energy barrier for pyramidal inversion at the sulfur atom is high (38–41 kcal/mol), typically requiring temperatures around 200 °C.[2][3] However, certain structural features or reaction conditions can lower this barrier.

  • Photochemical Racemization: Exposure to light, especially in the presence of a photosensitizer, can lead to rapid racemization.[2][3][4] This process often involves the formation of a sulfoxide radical cation intermediate, which has a much lower inversion barrier (ca. 10 kcal/mol).[1]

  • Chemically-Induced Racemization: The presence of certain reagents, particularly one-electron-transfer oxidants, can facilitate the formation of the sulfoxide radical cation, leading to racemization even under mild thermal conditions.[1][5]

Troubleshooting & Preventative Measures:

  • Temperature Control:

    • Maintain low reaction temperatures whenever possible.

    • Avoid prolonged heating. If heating is necessary, conduct a time-course study to determine the onset of racemization.

  • Light Protection:

    • Conduct your reactions in flasks wrapped in aluminum foil or in amber-colored glassware.

    • Minimize exposure to ambient light during workup and purification.

  • Reagent Selection:

    • Be cautious when using one-electron-transfer oxidants.

    • If racemization is suspected due to a specific reagent, consider alternative synthetic routes or less reactive alternatives.

  • pH Control:

    • Strongly acidic or basic conditions can sometimes promote racemization. Ensure your reaction and workup conditions are as neutral as possible, unless the reaction chemistry dictates otherwise.

Workflow for Diagnosing Racemization:

start Loss of enantiopurity observed cond1 Reaction performed at elevated temperature? start->cond1 cond2 Reaction exposed to light? cond1->cond2 No sol1 Implement strict temperature control. Use minimal necessary heat. cond1->sol1 Yes cond3 One-electron-transfer oxidants used? cond2->cond3 No sol2 Protect reaction from light. Use amber flasks or foil. cond2->sol2 Yes sol3 Consider alternative reagents. Evaluate redox potentials. cond3->sol3 Yes end_node Racemization Minimized cond3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Decision tree for troubleshooting racemization of chiral sulfoxides.

Question 2: My reaction with a methylsulfinyl-containing compound in the presence of acetic anhydride yielded an unexpected α-acetoxy thioether. What is this side reaction, and how can I avoid it?

Answer: This is a classic Pummerer rearrangement.[6] This reaction occurs when a sulfoxide with at least one α-hydrogen is treated with an activating agent, most commonly an acid anhydride like acetic anhydride.[6][7][8]

Causality: The Pummerer rearrangement is an internal redox process where the sulfoxide is reduced to a sulfide, and the α-carbon is oxidized.[7] The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thial cation intermediate. This electrophilic intermediate is then trapped by a nucleophile (in this case, acetate) to give the α-acetoxy thioether product.[6]

Mechanism of Pummerer Rearrangement:

Pummerer cluster_0 Mechanism sulfoxide R-S(O)-CH3 intermediate1 Acylated Sulfoxide sulfoxide->intermediate1 + Ac2O ac2o Ac2O thial_cation Thial Cation [R-S=CH2]+ intermediate1->thial_cation - AcOH product α-Acetoxy Thioether R-S-CH2OAc thial_cation->product + AcO- acetate AcO-

Caption: Simplified mechanism of the Pummerer rearrangement.

Troubleshooting & Preventative Measures:

  • Avoid Acid Anhydrides: If the Pummerer rearrangement is an undesired side reaction, the most straightforward solution is to avoid using acid anhydrides (like acetic anhydride, trifluoroacetic anhydride) as reagents or solvents when a methylsulfinyl group is present.[6][9]

  • Alternative Reagents:

    • For oxidations where DMSO is used with an activator (e.g., Swern oxidation), if your substrate contains a methylsulfinyl moiety, be aware of potential Pummerer-type side reactions.

    • Consider alternative oxidation methods that do not rely on the activation of a sulfoxide.

  • Structural Modification: If the Pummerer reaction is unavoidable due to necessary reaction conditions, consider modifying the methylsulfinyl moiety itself. Strategies like α-fluorination can block this pathway by removing the α-hydrogens.

Question 3: I am developing a drug candidate with a methylsulfinyl group, but it shows poor metabolic stability. What are the likely metabolic pathways and how can I improve this?

Answer: Methylsulfinyl moieties can be metabolic "hotspots." The primary routes of metabolism are oxidation of the sulfoxide to a sulfone and potential reactions at the α-carbon.[10][11][12] Improving metabolic stability often involves blocking these sites of metabolism.[13]

Causality:

  • Oxidation: Cytochrome P450 enzymes can readily oxidize the sulfoxide group to the corresponding sulfone (R-SO₂-CH₃). This changes the polarity and hydrogen bonding capacity of the molecule, which can significantly alter its pharmacological properties.[14][15]

  • α-Carbon Metabolism: The hydrogens on the methyl group adjacent to the sulfoxide can also be sites for oxidative metabolism.

Strategies for Improving Metabolic Stability:

StrategyMechanism of ActionKey AdvantagesConsiderations
Deuteration Replacement of α-hydrogens with deuterium (C-D bond is stronger than C-H).[16][17]Slows the rate of CYP-mediated C-H bond cleavage.[18][19] Minimal steric or electronic perturbation.[17]Synthesis of deuterated starting materials may be required.[20] Effect is most pronounced if C-H bond breaking is the rate-determining step.[17]
α-Fluorination Replacement of one or more α-hydrogens with fluorine.Blocks Pummerer rearrangement.[21] Increases oxidative stability. Can modulate pKa and lipophilicity.[22]May significantly alter electronic properties and binding affinity. Requires specialized fluorinating reagents.[23][24]
Bioisosteric Replacement Replacing the entire methylsulfinyl group with a different functional group that has similar steric and electronic properties.Can fundamentally solve stability issues while potentially improving other properties like solubility or potency.[12][25]Finding a suitable replacement is context-dependent and may require significant medicinal chemistry efforts.[10][15]

Recommended Bioisosteric Replacements:

  • Methylsulfonyl (R-SO₂-CH₃): Often the primary metabolite, so using it directly can lead to a more predictable pharmacokinetic profile. It is more polar and a hydrogen bond acceptor but not a donor.[15]

  • Pentafluorosulfanyl (SF₅): A bioisostere for groups like trifluoromethyl or tert-butyl, it is highly electronegative and metabolically robust.[26]

  • gem-Dimethylsulfone: Can serve as a stable replacement for a sulfonamide, and by extension, offers a scaffold to mimic the tetrahedral nature of the sulfoxide.[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which a methylsulfinyl moiety can degrade? The main degradation pathways are:

  • Racemization: Loss of stereochemical integrity at the sulfur center, accelerated by heat, light, or certain chemical reagents.[1][2][3]

  • Pummerer Rearrangement: An acid anhydride-mediated rearrangement to an α-acyloxy thioether.[6][7]

  • Oxidation: Conversion of the sulfoxide to the corresponding sulfone, which can occur metabolically or with strong oxidizing agents.[11][27][28]

  • Thermal Elimination: Some sulfoxides can undergo thermal elimination via an Ei mechanism to yield an alkene and a sulfenic acid.[29]

Q2: How exactly does α-fluorination enhance the stability of the methylsulfinyl group? α-Fluorination enhances stability through several mechanisms:

  • Blocking Pummerer Rearrangement: The Pummerer reaction requires at least one α-hydrogen. Replacing these with fluorine atoms completely prevents this rearrangement from occurring.[21]

  • Increased Oxidative Stability: The strong electron-withdrawing nature of fluorine makes the adjacent sulfur atom more electron-deficient and therefore less susceptible to oxidation.

  • Stereoelectronic Effects: The C-F bond is stronger than a C-H bond, contributing to overall molecular stability.

Q3: What is the kinetic isotope effect and how does it apply to deuteration for metabolic stability? The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[17] In drug metabolism, the rate-determining step often involves the cleavage of a carbon-hydrogen (C-H) bond by a cytochrome P450 enzyme. A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a C-H bond. Consequently, it requires more energy to break. By replacing the metabolically labile hydrogens on the methyl group with deuterium, you can slow down the rate of metabolism at that position, thereby increasing the drug's half-life and overall stability.[16][18][19][30]

Experimental Protocols

Protocol: α-Fluorination of a Methyl Phenyl Sulfoxide Derivative

This protocol provides a general method for the α-fluorination of a sulfoxide bearing α-hydrogens using molecular fluorine, adapted from the work of Chiba et al.[23][24] This method directly yields the more stable α-fluorinated sulfone.

Warning: Molecular fluorine (F₂) is extremely toxic and corrosive. This reaction should only be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate safety equipment.

Materials:

  • Methyl phenyl sulfoxide (or derivative)

  • 5% F₂ in N₂ gas mixture

  • Anhydrous acetonitrile (CH₃CN)

  • Inert gas (N₂ or Ar) for purging

  • Reaction vessel suitable for gas dispersion (e.g., a three-necked flask with a gas inlet tube, thermometer, and outlet to a scrubber)

  • Scrubber system (e.g., containing sodium thiosulfate solution)

  • Standard workup and purification supplies (water, dichloromethane, sodium bicarbonate, silica gel)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure the gas outlet is connected to a proper scrubbing system to neutralize excess fluorine.

  • Reaction Mixture: Dissolve the methyl phenyl sulfoxide (1.0 mmol) in anhydrous acetonitrile (10 mL) in the reaction flask.

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Fluorination: Begin bubbling the 5% F₂/N₂ gas mixture through the solution at a controlled rate while maintaining the temperature at -20 °C. Monitor the reaction by TLC or LC-MS.

  • Completion: The reaction is typically complete after the addition of ~2.5 molar equivalents of F₂.[23]

  • Purging: Once the reaction is complete, stop the flow of fluorine and purge the system with inert gas (N₂) to remove any residual F₂.

  • Quenching: Cautiously quench the reaction by adding water while the solution is still cold.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Basify the solution with saturated aqueous sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The fluorinated sulfones are typically less polar and will elute faster than any remaining sulfoxide starting material.[23]

References

  • Lanzalunga, O., & Di Vona, M. L. (2007). Thermal and Photochemical Racemization of Chiral Aromatic Sulfoxides via the Intermediacy of Sulfoxide Radical Cations. Organic Letters. [Link]

  • Nakai, H., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry. [Link]

  • Nakai, H., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry. [Link]

  • Chiba, J., Sugihara, T., & Kaneko, C. (1995). α-Fluorination of Sulfoxides Bearing α-Hydrogens by Molecular Fluorine. A Novel Method for the Synthesis of α-Fluorosulfones. Chemistry Letters. [Link]

  • Nakai, H., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry. [Link]

  • Kanomata, K., et al. (2024). Racemization of chiral sulfoxide using an immobilized oxovanadium catalyst. Chemistry Letters. [Link]

  • Various Authors. (n.d.). Modern Pummerer-Type Reactions. ResearchGate. [Link]

  • Chiba, J., et al. (1995). .ALPHA.-Fluorination of Methyl Phenyl Sulfoxide and Related Compounds by Molecular Fluorine: A Novel Method for the Introduction of Fluorine into Sulfoxides Bearing .ALPHA.-H Atoms. ResearchGate. [Link]

  • Chiba, J., Sugihara, T., & Kaneko, C. (1995). α-Fluorination of Sulfoxides Bearing α-Hydrogens by Molecular Fluorine. A Novel Method for the Synthesis of α-Fluorosulfones. Chemistry Letters. [Link]

  • Seltzman, H. H., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry. [Link]

  • Padwa, A. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. ResearchGate. [Link]

  • Wang, D., et al. (2022). C–H Fluoroalkylsulfinylation/Intramolecular Rearrangement for Precise Synthesis of Fluoroalkyl Sulfoxides. Organic Letters. [Link]

  • Blažević, I., et al. (n.d.). Pathway 1—oxidation of ω-methylsulfanylalkyl thiohydroximate precursors... ResearchGate. [Link]

  • Bautista-Aguirre, F., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules. [Link]

  • Liu, Y., et al. (2026). Degradation Pathway of Rapeseed Aliphatic Glucosinolates in Thermal Models and Flavor Characteristics of Volatile Products. ResearchGate. [Link]

  • Song, Z., et al. (2019). Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability. Journal of the American Chemical Society. [Link]

  • Veltwisch, D., & Asmus, K. D. (1982). OH-Radical-induced oxidation of methanesulfinic acid. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Padwa, A. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions. [Link]

  • Welch, J. T., & Lim, D. S. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

  • All Chemistry. (2022, June 5). Pummerer Rearrangement: An Overview. YouTube. [Link]

  • Wikipedia. (n.d.). Sulfoxide. [Link]

  • Wang, Y., et al. (2026). Enantioselective α,α-Chlorofluorination of Sulfoxonium Ylides. The Journal of Organic Chemistry. [Link]

  • Radulović, N. S., et al. (n.d.). Degradation of 5-(methylsulfinyl)pentyl GSL (3) and... ResearchGate. [Link]

  • Ferreira, V. F., et al. (2025). Synthesis of ω-Methylsulfinyl- and ω-Methylsulfonylalkyl Glucosinolates. Molecules. [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Kaur, S., & Gupta, M. (2023). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

  • Falgayrac, G., & Roy, B. (2018). Atmospherically Relevant Radicals Derived from the Oxidation of Dimethyl Sulfide. PubMed. [Link]

  • G. C. (n.d.). The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. [Link]

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. [Link]

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  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Laine, S. K., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. [Link]

  • Radulović, N. S., et al. (n.d.). Chemical structures of the main glucosinolate degradation products identified in C. draba. 1... ResearchGate. [Link]

  • Parlow, J. J., et al. (1996). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. The Journal of Organic Chemistry. [Link]

  • St-Gelais, M., et al. (n.d.). Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. PMC. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Obach, R. S. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Shi, Y., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [Link]

  • Fernandez, I., et al. (2015). Improved Preparation of Optically Active Methyl p Tolyl Sulfoxide. ResearchGate. [Link]

  • Tawa, G. J., & Goldberg, A. L. (2000). Degradation of methoxysuccinyl-phe-leu-phe-7-amido-4-trifluoromethyl coumarin (FLF) in cultured myotubes and HepG2 cells is proteasome- and calpain/calcium-dependent. PubMed. [Link]

  • Larsen, L., et al. (2016). Strategies for improving the solubility and metabolic stability of griseofulvin analogues. European Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Consistent Results in Carbamate Bioassays

Welcome to the Technical Support Center for Carbamate Bioassays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental methods for consistent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbamate Bioassays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental methods for consistent and reliable results. Carbamate bioassays, while powerful, are susceptible to variability.[1][2][3] This resource provides in-depth, experience-driven guidance to help you navigate common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during carbamate bioassay development and execution.

Q1: My assay results are highly variable between replicates and experiments. What are the most common sources of this variability?

A1: High variability in bioassays is a frequent challenge stemming from multiple potential sources.[1][4] Key areas to investigate include:

  • Analyst Technique: Subtle differences in pipetting, timing, and reagent handling between analysts, or even by the same analyst on different days, can introduce significant variability.[1]

  • Reagent Integrity: The age, storage conditions, and lot-to-lot variation of critical reagents like enzymes (e.g., acetylcholinesterase), substrates, and carbamate standards can impact assay performance.[1][5]

  • Environmental Factors: Fluctuations in incubation temperature and time can alter enzyme kinetics and reaction rates, leading to inconsistent results.[4][6]

  • Sample Matrix Effects: Components within your sample (e.g., proteins, lipids, or other small molecules) can interfere with the assay chemistry.[7]

  • Instrument Performance: Ensure your plate reader or other detection instrument is properly calibrated and maintained.[8]

Q2: I'm observing a high background signal in my negative controls. What could be causing this?

A2: A high background signal, often seen as a "brown/gray haze" or unexpected color development in colorimetric assays, can mask the true signal and reduce assay sensitivity.[9][10] Common causes include:

  • Substrate Instability: Some substrates may spontaneously degrade over time, leading to a false-positive signal.[11] Always prepare fresh substrate solutions.

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents that contribute to background noise.[11]

  • Non-Specific Binding: Assay components may bind non-specifically to the microplate wells.[10] Ensure proper blocking steps are included in your protocol.

  • Contaminated Reagents: Contamination of buffers or reagents with interfering substances can elevate the background.[11] Use high-purity water and reagents.[12]

Q3: How do I determine the optimal incubation time for my enzyme inhibition assay?

A3: The optimal incubation time is crucial for achieving a balance between a sufficient signal window and practical experimental timelines.[13][14][15] It is dependent on several factors, including enzyme and substrate concentrations.[16][17]

  • Time-Course Experiment: To determine the ideal incubation time, perform a time-course experiment.[15] Incubate the enzyme and substrate for varying durations (e.g., 5, 10, 20, 30, 60 minutes) and measure the signal at each point.

  • Linear Range: Select an incubation time that falls within the linear range of the reaction, where the signal increases proportionally with time. This ensures that the assay is sensitive to changes in enzyme activity.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental issues.

Issue 1: Inconsistent Standard Curve

An inconsistent or non-linear standard curve is a critical issue that prevents accurate quantification.

Potential Causes & Solutions
Potential Cause Detailed Explanation & Solution
Improper Standard Preparation Explanation: Errors in serial dilutions are a common source of non-linearity. Carbamate standards can also be unstable in certain solvents.[18] Solution: 1. Use a certified reference material for your carbamate standard.[18][19] 2. Prepare fresh serial dilutions for each experiment from a concentrated stock solution.[20] 3. Use calibrated pipettes and proper pipetting technique to ensure accuracy.[5][21] 4. Verify the solubility and stability of the carbamate in the chosen solvent. Acetonitrile is often a suitable choice.[18]
Sub-optimal Assay Window Explanation: The concentration range of your standards may not be appropriate for the sensitivity of the assay, leading to signal saturation at the high end or values below the limit of detection at the low end. Solution: 1. Perform a preliminary experiment with a wide range of standard concentrations to determine the dynamic range of the assay. 2. Adjust the standard curve concentrations to bracket the expected sample concentrations.[12]
Reagent Degradation Explanation: Enzymes are sensitive to temperature and pH. Improper storage or repeated freeze-thaw cycles can lead to a loss of activity.[5] Solution: 1. Aliquot enzyme stocks into single-use volumes to avoid repeated freeze-thawing. 2. Store enzymes at the recommended temperature (typically -20°C or -80°C). 3. Equilibrate all reagents to the assay temperature before use, keeping enzymes on ice.[5]
Workflow for Standard Curve Optimization

Caption: Troubleshooting workflow for an inconsistent standard curve.

Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio indicates that the specific signal from the assay is not significantly higher than the background noise, making it difficult to detect real effects.

Potential Causes & Solutions
Potential Cause Detailed Explanation & Solution
Insufficient Enzyme Activity Explanation: The concentration of the enzyme may be too low to generate a robust signal within the chosen incubation time. Solution: 1. Increase the enzyme concentration in the assay. Perform an enzyme titration to find the optimal concentration that provides a strong signal without leading to rapid substrate depletion. 2. Ensure the assay buffer pH and ionic strength are optimal for enzyme activity.
Sub-optimal Substrate Concentration Explanation: If the substrate concentration is too low, it can become the limiting factor in the reaction, leading to a weak signal.[17] Solution: 1. Determine the Michaelis-Menten constant (Km) for the substrate.[17] 2. Use a substrate concentration at or above the Km to ensure the reaction rate is primarily dependent on enzyme activity.
Inappropriate Detection Wavelength Explanation: Reading the plate at a sub-optimal wavelength will result in a lower signal. Solution: 1. Consult the substrate or kit datasheet for the recommended absorbance or fluorescence wavelength.[5] 2. If necessary, perform a wavelength scan to determine the peak absorbance/emission of the product.
Experimental Protocol: Enzyme Titration for Signal Optimization
  • Prepare Reagents:

    • Prepare a series of enzyme dilutions in the assay buffer. A two-fold serial dilution is a good starting point.

    • Prepare the substrate solution at a concentration known to be non-limiting.

    • Prepare the detection reagent as per the manufacturer's protocol.

  • Assay Setup:

    • Add a fixed volume of each enzyme dilution to multiple wells of a microplate.

    • Include "no enzyme" control wells containing only the assay buffer.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Incubation and Detection:

    • Incubate the plate at the desired temperature for a fixed period (e.g., 30 minutes).

    • Stop the reaction (if applicable) and add the detection reagent.

    • Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average signal from the "no enzyme" controls from all other wells.

    • Plot the background-subtracted signal versus the enzyme concentration.

    • Select the lowest enzyme concentration that gives a robust and reproducible signal for subsequent experiments.

Issue 3: Inconsistent Results with Biological Samples

When transitioning from standards to biological matrices (e.g., urine, blood, tissue extracts), new sources of variability can emerge.[22][23]

Potential Causes & Solutions
Potential Cause Detailed Explanation & Solution
Matrix Interference Explanation: Biological samples contain numerous endogenous substances that can inhibit or enhance enzyme activity, or interfere with the detection chemistry.[7][24] Solution: 1. Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.[5] 2. Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering components before the assay.[7][23] 3. Matrix-Matched Standards: Prepare your standard curve in a matrix that closely resembles your samples (e.g., analyte-free urine) to account for matrix effects.
Analyte Stability Explanation: Carbamates can be metabolized or degrade in biological samples, leading to an underestimation of their concentration.[22] Solution: 1. Process samples as quickly as possible after collection.[22] 2. Store samples at appropriate temperatures (e.g., -80°C) to minimize degradation. 3. Consider the stability of the specific carbamate and its metabolites in your sample type.
Sample Collection and Handling Explanation: The timing of sample collection relative to exposure is critical, as carbamate metabolites are often excreted quickly.[22] Inconsistent handling can introduce variability. Solution: 1. Standardize the sample collection protocol, including the time of collection. For suspected acute exposure, samples should be collected within 48 hours.[22] 2. Ensure consistent sample handling and storage procedures across all samples.
Logical Flow for Investigating Matrix Effects

G A Start: Inconsistent Results with Biological Samples B Spike-and-Recovery Experiment: Add known amount of carbamate to sample and control buffer A->B C Recovery within acceptable range (e.g., 80-120%)? B->C D Conclusion: No significant matrix effect. Investigate other sources of variability. C->D Yes E Conclusion: Matrix effect is present. C->E No F Implement Mitigation Strategy E->F G Dilute Sample F->G H Sample Cleanup (e.g., SPE) F->H I Use Matrix-Matched Standards F->I J Re-evaluate with Spike-and-Recovery G->J H->J I->J

Sources

Optimization

Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of Carbamates

Welcome to the technical support center dedicated to addressing a critical challenge in analytical chemistry: matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of carbamates. This guide is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a critical challenge in analytical chemistry: matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of carbamates. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the complexities introduced by sample matrices. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions.

Introduction to Matrix Effects in Carbamate Analysis

Carbamates, a class of pesticides widely used in agriculture, are frequently monitored in various complex matrices such as food, water, and biological samples.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and prevalent technique for their analysis due to its high sensitivity and selectivity.[3] However, the accuracy and reliability of LC-MS/MS data can be significantly compromised by matrix effects.[3]

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[3][4] The chemical and physical properties of carbamates, including their potential thermal lability, can make them particularly susceptible to these effects.[3]

This guide will provide a structured approach to identifying, understanding, and mitigating matrix effects in your carbamate analyses.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have about matrix effects in the context of carbamate analysis.

Q1: What are the common signs of matrix effects in my LC-MS data for carbamates?

A: The most common indicators of matrix effects are poor reproducibility of results, especially in complex samples, and inconsistent analyte recovery.[3] You might also observe significant signal suppression or enhancement for your target carbamates when analyzing samples compared to clean standards.[4] Poor peak shapes, such as tailing, fronting, or splitting, can also be a sign of matrix interferences, although these can have other causes as well.[3]

Q2: Why are carbamates particularly challenging to analyze by LC-MS?

A: Carbamates can be challenging for a few reasons. They are often thermally labile, which makes them less suitable for gas chromatography without derivatization.[3] In LC-MS, they can be prone to in-source fragmentation, where the molecule breaks apart in the ion source before reaching the mass analyzer.[3] This, combined with their potential for poor ionization efficiency, can affect the sensitivity and reproducibility of the analysis, making them more susceptible to the influence of matrix components.[3]

Q3: What are the primary sources of matrix effects in typical samples?

A: The sources of matrix effects are highly dependent on the sample type. In food matrices like fruits and vegetables, pigments, sugars, and organic acids are common culprits. For biological samples such as plasma or urine, salts, lipids, and proteins are major sources of interference.[4] Environmental samples like soil and water can contain a wide variety of organic and inorganic compounds that can interfere with ionization.

Q4: Can I just ignore minor matrix effects?

A: Even minor, consistent matrix effects can lead to systematic errors in quantification. Regulatory bodies often have strict guidelines on the acceptable range for matrix effects in validated methods. Therefore, it is crucial to assess and, if necessary, mitigate matrix effects to ensure the accuracy and reliability of your results.

Troubleshooting Guide: A Deeper Dive into Specific Issues

This section provides detailed, in-depth answers to specific problems you may be encountering during your experiments.

Issue 1: I'm seeing significant ion suppression for my carbamate analytes.

Q: My signal intensity is much lower in sample extracts compared to my solvent-based standards. What's causing this and how can I fix it?

A: Causality and Explanation: Ion suppression is the most common manifestation of matrix effects and occurs when co-eluting matrix components compete with the analyte for ionization in the MS source.[5] This competition can reduce the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source, leading to a lower number of charged analyte ions reaching the detector.

Solutions:

  • Improve Sample Cleanup: The most direct way to combat ion suppression is to remove the interfering matrix components before analysis.[3][4]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. For carbamates, specific cartridges like those containing graphitized carbon black (GCB) or primary secondary amine (PSA) sorbents can be effective at removing pigments and other interferences.[1]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective sample preparation method for pesticide residue analysis in food matrices.[2][6] It involves an extraction and partitioning step followed by dispersive solid-phase extraction (d-SPE) for cleanup.[4]

  • Optimize Chromatographic Separation: If interfering compounds co-elute with your analyte, adjusting the chromatography can separate them.

    • Gradient Modification: Altering the mobile phase gradient can improve the resolution between your carbamate and matrix components.[3]

    • Column Chemistry: Switching to a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) can change the selectivity and improve separation.

  • Sample Dilution: A simple yet effective strategy is to dilute the sample extract.[3][4] This reduces the concentration of both the analyte and the interfering matrix components. However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification (LOQ) after dilution.[3]

Issue 2: My results are highly variable and not reproducible.

Q: I'm getting inconsistent results for the same sample. How can I improve the reproducibility of my carbamate analysis?

A: Causality and Explanation: Poor reproducibility is often a direct consequence of variable matrix effects. If the composition of the matrix varies between samples, the degree of ion suppression or enhancement will also vary, leading to inconsistent results. Incomplete sample homogenization can also contribute to this problem.[4]

Solutions:

  • Employ Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects.[3][7] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H, ¹⁵N).[7][8] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the analyte signal.[4][8]

  • Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix extract that is free of the target analytes.[3][4] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[3][6]

  • Standard Addition: This method is particularly useful when a blank matrix is not available.[9][10] It involves adding known amounts of the analyte to aliquots of the sample extract and then extrapolating to determine the original concentration.[9]

Issue 3: I suspect in-source fragmentation of my carbamates.

Q: I'm observing unexpected fragment ions in my full-scan mass spectra, and my precursor ion intensity is low. What could be happening?

A: Causality and Explanation: Carbamates can be susceptible to in-source fragmentation, where they break down in the high-energy environment of the mass spectrometer's ion source.[3] This can be exacerbated by high source temperatures or aggressive cone voltages.[3] A common fragmentation pathway for N-methyl carbamates in positive ion mode is the neutral loss of methyl isocyanate (CH₃NCO, -57 Da).[6]

Solutions:

  • Optimize MS Source Parameters:

    • Source Temperature: Methodically reduce the source temperature to find a balance between efficient desolvation and minimizing thermal degradation.[3]

    • Cone/Nozzle/Skimmer Voltage: Systematically optimize these voltages to reduce the energy imparted to the ions as they enter the mass analyzer, thereby minimizing fragmentation.[3]

  • Mobile Phase Modification: The composition of the mobile phase can influence ionization efficiency and analyte stability. Adding a small amount of a modifier like ammonium formate or ammonium acetate can sometimes promote the formation of more stable adducts and reduce in-source fragmentation.[3]

Experimental Protocols

Here are detailed step-by-step methodologies for key techniques discussed in this guide.

Protocol 1: QuEChERS Sample Preparation for Carbamates in Fruits and Vegetables

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[4]

  • Extraction:

    • Add 10 mL of acetonitrile (with 1% acetic acid, v/v).[4]

    • If using, add the internal standard solution.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[4]

    • Immediately cap and shake vigorously for 1 minute.[4]

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.[4]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., PSA and C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Analysis: Take an aliquot of the supernatant for LC-MS/MS analysis. It may be necessary to dilute the final extract to further minimize matrix effects.[4]

Protocol 2: Standard Addition Method for Quantification

This protocol outlines the steps for performing standard addition on a sample extract.

  • Initial Analysis: Analyze the sample extract to get an estimated concentration of the carbamate.

  • Prepare Aliquots: Pipette four equal volumes of the sample extract into separate vials.

  • Spiking:

    • Vial 1: No spike (this is the unspiked sample).

    • Vial 2: Spike with a known amount of carbamate standard to achieve a concentration approximately 0.5 to 1 times the estimated sample concentration.

    • Vial 3: Spike to achieve a concentration approximately 1.5 to 2 times the estimated sample concentration.

    • Vial 4: Spike to achieve a concentration approximately 2.5 to 3 times the estimated sample concentration.

  • Analysis: Analyze all four vials by LC-MS/MS.

  • Data Analysis: Plot the peak area of the carbamate against the concentration of the added standard. Perform a linear regression and extrapolate the line to the x-axis. The absolute value of the x-intercept is the concentration of the carbamate in the original sample extract.

Data Presentation

Table 1: Comparison of Matrix Effect Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of interfering matrix components.[3][4]Simple and effective.[4]May compromise detection limits for trace-level analysis.[4]
Improved Sample Cleanup (SPE, d-SPE) Removes interfering matrix components prior to analysis.[3][4]Directly addresses the root cause of matrix effects.[4]Can be time-consuming and may lead to analyte loss if not optimized.[4]
Matrix-Matched Calibration Compensates for signal suppression or enhancement by preparing standards in a similar matrix.[3][4]Effective for consistent matrix types.Requires a blank matrix, which may not always be available.
Stable Isotope-Labeled Internal Standards (SIL-IS) Co-elutes with the analyte and experiences the same matrix effects, providing accurate correction.[3][4]The most robust method for correction.[4]SIL-IS can be expensive and are not available for all carbamates.
Standard Addition Quantifies the analyte by adding known amounts to the sample and extrapolating.[9]Useful when a blank matrix is unavailable.[9]More time-consuming as each sample requires multiple analyses.

Visualizations

Matrix_Effect_Mitigation_Workflow start Significant Matrix Effect Observed (Ion Suppression/Enhancement) is_sil_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->is_sil_available improve_cleanup Improve Sample Cleanup (SPE, d-SPE) start->improve_cleanup optimize_chrom Optimize Chromatography start->optimize_chrom dilute_sample Dilute Sample start->dilute_sample use_sil Use SIL-IS for Quantification is_sil_available->use_sil Yes is_blank_matrix_available Is a Blank Matrix Available? is_sil_available->is_blank_matrix_available No end Accurate Quantification use_sil->end matrix_matched_cal Use Matrix-Matched Calibration is_blank_matrix_available->matrix_matched_cal Yes standard_addition Use Standard Addition Method is_blank_matrix_available->standard_addition No matrix_matched_cal->end standard_addition->end improve_cleanup->is_sil_available optimize_chrom->is_sil_available dilute_sample->is_sil_available Standard_Addition_Method start Start: Sample Extract prepare_aliquots Prepare 4 Equal Aliquots start->prepare_aliquots spike_standards Spike Aliquots with Known Concentrations of Standard (0x, 1x, 2x, 3x) prepare_aliquots->spike_standards lcms_analysis Analyze All Aliquots by LC-MS/MS spike_standards->lcms_analysis plot_data Plot Peak Area vs. Added Concentration lcms_analysis->plot_data extrapolate Perform Linear Regression and Extrapolate to X-axis plot_data->extrapolate result Determine Analyte Concentration from X-intercept extrapolate->result

Caption: Workflow for the standard addition method.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Carbamate Pesticide Samples.
  • BenchChem. (n.d.). Technical Support Center: Mass Spectrometry of Carbamate Compounds.
  • BenchChem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Methods for Ethyl Carbamate Quantification.
  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.
  • Santaladchaiyakit, Y. (2012). Methodological aspects of sample preparation for the determination of carbamate residues: A review. SciSpace.
  • Ahn, S., Lee, J.-Y., & Kim, B. (2021). Accurate Determination of Carbaryl, Carbofuran and Carbendazim in Vegetables by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate.
  • Hajos, P., et al. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. PubMed.
  • Hanh, V. T., & Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci. Pol. Technol. Aliment., 22(4), 385–394.
  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.
  • ResearchGate. (n.d.). Table 3 Comparison of matrix-matched calibration and solvent calibration.
  • ACS Publications. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry.
  • PMC. (n.d.). Validation and assessment of matrix effect and uncertainty of a gas chromatography coupled to mass spectrometry method for pesticides in papaya and avocado samples.
  • PMC. (n.d.). LC-MS/MS Method for the determination of carbamathione in human plasma.
  • eurl-pesticides.eu. (2017). Workflow to perform quantification by standard addition procedure.
  • ResearchGate. (2025). Strategy for Correction of Matrix Effect on the Determination of Pesticides in Water Bodies Using SPME-GC-FID.
  • RSC Publishing. (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry.
  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.
  • Journal of Food and Drug Analysis. (2016). Validation and assessment of matrix effect and uncertainty of a gas chromatography coupled to mass spectrometry method for pesticides in papaya and avocado samples.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • MDPI. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
  • Azuma, K., et al. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Journal of Pharmaceutical and Biomedical Analysis, 232, 115438.
  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • DergiPark. (2025). Optimization of Pirimicarb and Its Metabolites by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
  • Reddit. (2023). Internal standards for pesticide residues analysis, with GC -MS/MS and optimization approach.
  • ACS Publications. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry.

Sources

Troubleshooting

Optimizing crystallization for single-crystal X-ray diffraction of carbamates

Welcome to the Crystallography Technical Support Center . As a Senior Application Scientist, I have designed this resource to address the specific, mechanistic challenges associated with the crystallization of carbamates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Crystallography Technical Support Center . As a Senior Application Scientist, I have designed this resource to address the specific, mechanistic challenges associated with the crystallization of carbamates for Single-Crystal X-Ray Diffraction (SCXRD).

Carbamates are notoriously difficult to crystallize into high-quality, 0.1–0.3 mm block crystals. Their functional group (-NH-CO-O-) introduces high conformational flexibility and strong hydrogen-bonding capabilities, frequently leading to polymorphism, twinning, or rapid 1-dimensional kinetic growth. This guide bypasses generic advice to focus on the thermodynamic and kinetic causality behind successful carbamate crystallization.

Logical Workflow for Carbamate Crystallization

CarbamateWorkflow Start Synthesized Carbamate (>90% Purity) Solvent Select Solvent System (Consider H-Bonding) Start->Solvent Method Choose Crystallization Method Solvent->Method Eval Crystal Quality Assessment Method->Eval Twinning Twinning / Disorder (Rotamer Flexibility) Eval->Twinning Defective Morphology Needles / Thin Plates (1D H-Bond Chains) Eval->Morphology Poor Habit Success Block Crystal (0.1 - 0.3 mm) Eval->Success High Quality FixTwin Lower Temp / Co-crystals (Lock Conformation) Twinning->FixTwin FixMorph Change Antisolvent / Vapor Diffusion Morphology->FixMorph SCXRD Proceed to SCXRD Success->SCXRD FixTwin->Solvent FixMorph->Method

Figure 1: Logical workflow for troubleshooting carbamate SCXRD crystallization.

Troubleshooting Guides & FAQs

Q1: My carbamate consistently crystallizes as fine, hair-like needles instead of 3D blocks. How can I promote isotropic growth? Causality: Carbamates possess strong N-H donor and C=O acceptor sites, frequently forming robust 1-dimensional hydrogen-bonded chains (often characterized as C(4) graph-set motifs)[1]. This structural feature drives rapid kinetic growth along a single crystallographic axis, resulting in needles that lack the volume required for adequate X-ray diffraction. Solution: You must chemically disrupt the 1D hydrogen-bonding network. Utilize a protic, hydrogen-bonding solvent (e.g., methanol or ethanol) as your primary solvent[2]. The solvent molecules will temporarily compete for the carbamate's H-bond sites, artificially slowing down the kinetic growth along the primary axis and allowing secondary axes to develop. Transition your method from slow evaporation to vapor diffusion to strictly control the supersaturation rate[3].

Q2: The diffractometer reveals severe conformational disorder and twinning in my carbamate crystals. How do I resolve this? Causality: The carbamate functional group exhibits rotational flexibility around the C-O and C-N bonds, allowing for multiple stable conformers (e.g., syn and anti rotamers) that are energetically similar in solution[4][5]. When these different conformers co-precipitate into the same lattice, they cause positional disorder and macroscopic twinning. Solution: First, attempt crystallization at a lower temperature (e.g., slow cooling in a freezer) to thermodynamically favor the single lowest-energy conformer[6]. If disorder persists, employ co-crystallization. Introducing a rigid co-former (such as theophylline or a halogen-bond donor like 1,3,5-trifluoro-2,4,6-triiodobenzene) will "lock" the carbamate into a single conformation via targeted, predictable intermolecular interactions (e.g., N-H...N or I...O=C bonds)[5][7].

Q3: My compound "oils out" (forms a syrup) instead of crystallizing. What is the mechanism, and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility in the chosen solvent system exceeds its melting point in that specific solvent mixture, or when impurities disrupt the nucleation lattice[8]. Carbamates with long alkyl chains are particularly prone to this due to high conformational entropy[9]. Solution:

  • Validate purity: Ensure the compound is >90% pure. Impurities drastically lower the lattice energy and prevent nucleation[6].

  • Avoid problematic solvents: Solvents like neat Tetrahydrofuran (THF) are notorious for causing organic molecules to oil out[8].

  • Adjust the gradient: Switch to a vapor diffusion setup using a solvent pair with a larger polarity difference to force a sharper, more controlled thermodynamic precipitation[3].

Standardized Experimental Protocols

Protocol A: Vapor Diffusion for Limited Carbamate Samples

Self-Validating Mechanism: Vapor diffusion controls the supersaturation rate thermodynamically by utilizing the vapor pressure differential between a "good" solvent and a volatile "antisolvent"[3][10]. The protocol validates itself physically: if the inner vial's volume increases over 3-5 days without overflowing, the vapor pressure differential was correctly established. If the inner vial dries out, the thermodynamic requirement was violated.

Step-by-Step Methodology:

  • Preparation: Dissolve 2–10 mg of the >90% pure carbamate in 0.5–1.0 mL of a primary solvent (e.g., Methanol) inside a 1-dram inner vial.

  • Filtration: Ensure complete dissolution; filter the solution through a 0.2 µm PTFE syringe filter into a clean vial to remove nucleation-inhibiting dust or impurities[6].

  • Assembly: Place the un-capped inner vial inside a larger 20 mL outer scintillation vial.

  • Antisolvent Addition: Add 2–3 mL of a volatile antisolvent (e.g., Dichloromethane) into the outer vial. Critical parameter: The antisolvent must have a higher vapor pressure (lower boiling point) than the primary solvent[10].

  • Incubation: Seal the outer vial tightly with a Teflon-lined cap. Store the setup in a vibration-free environment at a constant temperature. Block crystals (0.1–0.3 mm) typically form within 3 to 14 days[10].

Protocol B: Co-Crystallization via Solvent-Assisted Grinding (SAG)

Self-Validating Mechanism: Mechanochemistry overcomes the activation energy barrier for solid-state phase transitions, forcing the carbamate and co-former to interact at the molecular level[5][7]. The protocol validates itself via dissolution: if the resulting ground powder completely dissolves in a solvent where the parent carbamate was previously insoluble, a new supramolecular complex has successfully formed.

Step-by-Step Methodology:

  • Stoichiometry: Weigh exact stoichiometric amounts (e.g., 1:1 or 1:2 molar ratio) of the target carbamate and the selected co-former (e.g., a halogen-bond donor)[7].

  • Milling: Transfer the powders to a clean agate mortar.

  • Catalysis: Add 1–2 drops of a bridging solvent (e.g., Chloroform or Dichloromethane) to facilitate molecular mobility[5].

  • Grinding: Grind continuously for 3–5 minutes until the solvent evaporates and a homogenous, fine powder is formed.

  • Growth: Dissolve the resulting complex in ethanol or chloroform and subject it to slow evaporation to grow SCXRD-quality single crystals[7].

Quantitative Data: Solvent Selection for Vapor Diffusion

Selecting the correct solvent pair is the most critical variable in vapor diffusion. The antisolvent must diffuse into the primary solvent, requiring a positive boiling point differential (Primary BP > Antisolvent BP)[10].

Table 1: Thermodynamic and H-Bonding Parameters for Vapor Diffusion Solvent Pairs

Primary Solvent (Inner)Antisolvent (Outer)Boiling Point Diff (ΔT)H-Bonding Disruption CapacityExpected Morphological Impact on Carbamates
Methanol (65.0°C)Dichloromethane (39.6°C)+25.4°CHighPromotes 3D blocks by disrupting 1D chains.
Ethanol (78.0°C)Diethyl Ether (34.6°C)+43.4°CModerateControls rapid kinetic growth; good for flexible chains.
Acetonitrile (82.0°C)Pentane (36.0°C)+46.0°CLowMaintains native dimer motifs; use if compound resists crystallization.
Chloroform (61.0°C)Hexane (68.0°C)-7.0°CN/AInvalid setup. Reverse diffusion occurs (sample dries out)[10].

References

  • The crystal packing and hydrogen bonding of (I) down the a axis. - ResearchGate - 1

  • Influence of Single versus Double Hydrogen-Bonding Motif on the Crystallization and Morphology of Self-Assembling Carbamates - ACS Publications -9

  • Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino) Thioxomethyl] Carbamates - PMC - 7

  • Guide for crystallization: Vapor diffusion - University of Fribourg - 10

  • The First Phenyl-N-pyridinylcarbamate Structures: Structural and Conformational Analysis - ACS Publications - 4

  • How to grow crystals for X-ray crystallography - IUCr Journals - 3

  • Crystal Growing Tips - University of Florida - 6

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - 8

  • Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate - IUCr Journals - 5

  • Growing and Mounting Single Crystals Your Diffractometer Will Treasure - BYU Department of Chemistry - 2

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Understanding and Characterizing Antibody Cross-Reactivity with Carbamate Structures

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of small molecule detection, particularly for compounds like carbamates which are prevalent as bo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of small molecule detection, particularly for compounds like carbamates which are prevalent as both pesticides and pharmaceuticals, understanding antibody cross-reactivity is not just a matter of analytical accuracy, but of safety and efficacy.[1] This guide provides an in-depth exploration of the cross-reactivity of antibodies against similar carbamate structures, offering both theoretical insights and practical, data-supported guidance for characterizing these critical interactions.

The carbamate functional group, an ester of carbamic acid, is the backbone of a wide array of chemical compounds.[2] This structural similarity is a double-edged sword in immunoassay development. While it allows for the potential development of broad-spectrum assays for a class of compounds, it also presents a significant challenge in achieving specificity for a single target molecule.[3] This guide will dissect the factors governing antibody recognition of carbamates, provide detailed protocols for assessing cross-reactivity, and present comparative data to inform the development and validation of robust immunoassays.

The Bedrock of Interaction: Antibody Recognition of Carbamates

At its core, the interaction between an antibody and a small molecule like a carbamate is a complex interplay of physicochemical forces. Unlike large protein antigens, small molecules, or haptens, are not immunogenic on their own and require conjugation to a carrier protein to elicit an immune response.[4][5] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity and affinity.

Key Factors Influencing Antibody-Carbamate Binding

The binding of an antibody to a carbamate is governed by a combination of factors, each of which can be modulated to either enhance specificity or encourage broad-spectrum recognition.

  • Hapten Design: The structure of the hapten, including the site of conjugation to the carrier protein and the length and nature of the spacer arm, profoundly influences which epitopes of the carbamate molecule are presented to the immune system.[6][7] To generate antibodies that recognize the core carbamate structure, haptens are often designed to expose this moiety while using a linker attached to a less critical part of the molecule.[4]

  • Structural Similarity of Carbamates: The degree of structural homology between the target carbamate and other carbamates is a primary driver of cross-reactivity. Minor modifications to the side chains or aromatic rings can significantly alter antibody binding.

  • Physicochemical Environment: Factors such as pH, ionic strength, and temperature can influence the strength and specificity of the antibody-antigen interaction by affecting the non-covalent forces (hydrogen bonds, van der Waals forces, hydrophobic interactions) that mediate binding.[8][9]

Visualizing the Competitive Landscape: The Principle of Competitive Immunoassay

The most common immunoassay format for detecting small molecules like carbamates is the competitive enzyme-linked immunosorbent assay (ELISA). In this format, the free carbamate in a sample competes with a labeled carbamate (or a carbamate-protein conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the carbamate in the sample.

Competitive_ELISA cluster_well Microtiter Well Surface Ab Antibody Substrate Substrate Ab->Substrate Enzyme on labeled carbamate acts on Free_Carbamate Free Carbamate (from sample) Free_Carbamate->Ab Competes for binding Labeled_Carbamate Enzyme-Labeled Carbamate Labeled_Carbamate->Ab Competes for binding Product Colored Product Substrate->Product Conversion

Caption: Principle of a direct competitive ELISA for carbamate detection.

Quantifying Cross-Reactivity: A Practical Guide

The cross-reactivity of an antibody is typically determined by performing a competitive ELISA with a panel of structurally related compounds. The concentration of each compound required to inhibit the binding of the labeled carbamate by 50% (IC50) is determined, and the cross-reactivity is calculated relative to the target analyte.

Experimental Protocol: Competitive Indirect ELISA for Carbamate Cross-Reactivity Assessment

This protocol provides a step-by-step guide for assessing the cross-reactivity of an anti-carbamate antibody.

  • Coating of Microtiter Plate:

    • Dilute the carbamate-protein conjugate (e.g., carbofuran-BSA) to an optimal concentration (typically 0.1-1.0 µg/mL) in coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).[10]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.[10]

  • Competitive Reaction:

    • Prepare serial dilutions of the target carbamate and the structurally related compounds to be tested in assay buffer (e.g., PBS with 0.1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the anti-carbamate antibody (at its optimal dilution).

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.[11][12]

  • Detection:

    • Add 100 µL of a secondary antibody-enzyme conjugate (e.g., goat anti-mouse IgG-HRP) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.[3]

  • Substrate Addition and Measurement:

    • Add 100 µL of a suitable chromogenic substrate (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[12]

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration.

    • Determine the IC50 value for the target analyte and each of the cross-reactants using a four-parameter logistic fit.[13]

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [1]

Comparative Analysis: Cross-Reactivity Data for Anti-Carbamate Antibodies

The following tables summarize cross-reactivity data from various studies, providing a comparative overview of antibody performance against different carbamate structures.

Table 1: Cross-Reactivity of a Monoclonal Antibody Against Carbofuran
CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)Reference
CarbofuranN-methylcarbamate0.18100[3]
BenfuracarbN-methylcarbamate0.2572.0[3]
CarbosulfanN-methylcarbamate0.2281.8[3]
3-hydroxy-carbofuranN-methylcarbamate0.2185.7[3]
PropoxurN-methylcarbamate>1000<0.01[3]
IsoprocarbN-methylcarbamate>1000<0.01[3]
CarbarylN-methylcarbamate>1000<0.01[3]
Table 2: Cross-Reactivity of a Monoclonal Antibody Against Isoprocarb
CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)Reference
IsoprocarbN-methylcarbamate8.4100[4]
FenobucarbN-methylcarbamate9.984.6[4]
PropoxurN-methylcarbamate25.133.5[4]
CarbofuranN-methylcarbamate>1000<0.1[4]
CarbarylN-methylcarbamate>1000<0.1[4]

The Role of Hapten Design in Modulating Specificity

The data presented above clearly demonstrates that even minor structural differences can have a dramatic impact on antibody recognition. The strategic design of the hapten used for immunization is the most powerful tool for controlling the specificity of the resulting antibodies.

Hapten_Design cluster_strategy Hapten Design Strategy cluster_approach Approach Broad_Specificity Broad Specificity Expose_Common Expose Common Backbone Broad_Specificity->Expose_Common Achieved by High_Specificity High Specificity Expose_Unique Expose Unique Side Chain High_Specificity->Expose_Unique Achieved by Result1 Antibodies recognizing the core carbamate structure Expose_Common->Result1 Leads to Result2 Antibodies specific to a single carbamate analogue Expose_Unique->Result2 Leads to

Caption: Hapten design strategies for modulating antibody specificity.

To generate a broadly-reactive antibody, the hapten should be designed to present the common carbamate core as the primary epitope. Conversely, for a highly specific antibody, the hapten should expose a unique structural feature of the target molecule, while the common core is masked or sterically hindered by the linker to the carrier protein. Molecular modeling can be a valuable tool in predicting the immunogenicity of different hapten designs.[4][13][14][15]

Conclusion: A Pathway to Reliable Immunoassays

The development of reliable immunoassays for carbamates requires a thorough understanding and characterization of antibody cross-reactivity. By carefully considering the principles of antibody-hapten interactions, employing rigorous experimental protocols for cross-reactivity assessment, and strategically designing haptens, researchers can generate antibodies with the desired specificity for their application. This guide provides a foundational framework for navigating the complexities of antibody cross-reactivity with carbamate structures, ultimately leading to more accurate and trustworthy analytical methods. The validation of any new immunoassay against established analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), remains a critical step in ensuring its reliability for its intended purpose.[16][17][18]

References
  • Abad, A. et al. (2001) Monoclonal enzyme immunoassay for the analysis of carbaryl in fruits and vegetables without sample cleanup. J. Agric. Food Chem., 49, 1707-1712. [Link]

  • Akgöz, M., & Işildak, I. (2020). Physicochemical determinants of antibody-protein interactions. Advances in protein chemistry and structural biology, 121, 1-28. [Link]

  • Gabaldón, J. A., Maquieira, Á., & Puchades, R. (1999). Current trends in immunoassay-based kits for pesticide analysis. Critical reviews in food science and nutrition, 39(6), 519-538. [Link]

  • Zou, Y., et al. (2021). Rational hapten design to produce high-quality antibodies against carbamate pesticides and development of immunochromatographic assays for simultaneous pesticide screening. Journal of Hazardous Materials, 412, 125241. [Link]

  • Marco, M. P., et al. (1995). Hapten Synthesis and Production of Monoclonal Antibodies to the N-Methylcarbamate Pesticide Methiocarb. Journal of Agricultural and Food Chemistry, 43(8), 2116-2125. [Link]

  • Creative Biolabs. (2024, March 11). What factors affect the binding between antigen and antibody in ag-ab reaction?[Link]

  • Li, Y., et al. (2025). Advances in Detection Technologies for Pesticide Residues and Heavy Metals in Rice: A Comprehensive Review of Spectroscopy, Chromatography, and Biosensors. Foods, 14(6), 935. [Link]

  • Wang, Z., et al. (2012). Multi-Analyte Immunoassay for Pesticides: A Review. Analytical Letters, 45(10), 1147-1161. [Link]

  • Nguyen, T. T., et al. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 22(3), 263-272. [Link]

  • Wang, L., et al. (2024). Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection. Analytical Methods, 16(1), 7-14. [Link]

  • Ubeda, C., et al. (2012). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Talanta, 89, 178-182. [Link]

  • Breitbart, T. (2022). Brief overview on binding sites of antigen to antibody interacti. Global Journal of Virology, 2(1), 4. [Link]

  • Le, V. T., et al. (2023). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Vietnam Journal of Science and Technology, 61(4). [Link]

  • Liu, F., et al. (2009). Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues. Journal of the Korean Society for Applied Biological Chemistry, 52(5), 512-518. [Link]

  • Ansar, W., & Ghosh, S. (2016). Factors affecting the antigen-antibody reaction. In Monoclonal Antibodies (pp. 1-14). IntechOpen. [Link]

  • Lan, Y., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Molecules, 27(15), 4756. [Link]

  • Li, M., et al. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Foods, 10(12), 3097. [Link]

  • Ubeda, C., et al. (2012). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Talanta, 89, 178-182. [Link]

  • Wang, J., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology, 14, 1184742. [Link]

  • Wang, J., et al. (2023). Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology, 14, 1184742. [Link]

  • Atomic Spin. (2013, January 30). Making Diagrams with graphviz. [Link]

  • Ryall, J. (2017, September 19). A Quick Introduction to Graphviz. [Link]

  • National Environmental Methods Index. (n.d.). Carbofuran by ELISA. [Link]

  • Graphviz. (2021, August 10). Graphviz - Graph Visualization Software. [Link]

  • Galkin, M. A., & Varezhnikov, A. S. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 180. [Link]

  • Lan, Y., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Molecules, 27(15), 4756. [Link]

  • Wang, Z., et al. (2024). Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. Analytical Chemistry. [Link]

  • Pinacho, D. G., Sánchez-Baeza, F., & Marco, M. P. (n.d.). Supporting Information Molecular Modeling Assisted Hapten Design to produce Broad Selectivity Antibodies for Fluoroquinolone Antibiotics. [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • Li, Y., et al. (2025). Haptens Optimization Using Molecular Modeling and Paper-Based Immunosensor for On-Site Detection of Carbendazim in Vegetable Products. Foods, 14(19), 3045. [Link]

  • Xu, Z. L., et al. (2012). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Analytica chimica acta, 749, 95-102. [Link]

  • Savant, S. (2021, February 4). Graphviz: Making graphs was never so easy. Analytics Vidhya. [Link]

  • Ellson, J., & Gansner, E. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. [Link]

  • Tarasova, N. A., et al. (2022). Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. International Journal of Molecular Sciences, 23(23), 14811. [Link]

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Validation

SAR (Structure-Activity Relationship) of N-aryl carbamates with sulfinyl groups

Executive Summary Organic carbamates are highly privileged scaffolds in medicinal chemistry and agrochemical development, striking an optimal balance between the proteolytic stability of amides and the chemical reactivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organic carbamates are highly privileged scaffolds in medicinal chemistry and agrochemical development, striking an optimal balance between the proteolytic stability of amides and the chemical reactivity of esters[1]. When designed as enzyme inhibitors—particularly against serine hydrolases like Fatty Acid Amide Hydrolase (FAAH) or acetylcholinesterase (AChE)—N-aryl carbamates typically function via a covalent mechanism, carbamylating the catalytic serine residue[2].

Recent Structure-Activity Relationship (SAR) campaigns have demonstrated that incorporating a sulfinyl group (-S(=O)R) onto the N-aryl ring provides a unique vector for optimization. Unlike planar carbonyls or symmetrical sulfonyl groups, the sulfinyl moiety introduces chirality, a strong dipole moment, and distinct hydrogen-bond acceptor capabilities. This guide objectively compares the performance of sulfinyl-substituted N-aryl carbamates against alternative functional groups, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Role of the Sulfinyl Group

To understand why sulfinyl groups enhance the efficacy of N-aryl carbamates, we must analyze the causality behind the drug-target interaction. The inhibition of serine hydrolases by carbamates is a multi-step process driven by both non-covalent recognition and covalent reactivity.

  • Electronic Activation (The Leaving Group Effect): The sulfinyl group is strongly electron-withdrawing (Hammett constant σp​≈0.49 ). Placing it in the para or meta position of the N-aryl ring depletes electron density from the carbamate nitrogen. This increases the electrophilicity of the carbamate carbonyl, accelerating the nucleophilic attack by the enzyme's catalytic serine[2].

  • Stereospecific Target Engagement: Unlike the sulfonyl group (-SO₂R), the sulfinyl group (-S(=O)R) is chiral. The stereocenter at the sulfur atom allows the oxygen to project into specific sub-pockets, engaging in stereospecific hydrogen bonding. This has been shown to drastically improve binding affinity in targets like β-lactamases and antimalarial models[3],[4].

  • Metabolic Stability (HLM): Sulfinyl modifications strike a critical balance in lipophilicity (LogP). While highly lipophilic thioethers (-SR) suffer from rapid oxidative clearance, and highly polar sulfonyls (-SO₂R) often suffer from poor membrane permeability, the sulfinyl group frequently optimizes human liver microsome (HLM) stability while maintaining aqueous solubility[3].

Pathway A Sulfinyl N-Aryl Carbamate C Pre-covalent Complex (H-bond via Sulfinyl) A->C B Target Enzyme (Serine Hydrolase) B->C D Nucleophilic Attack (Catalytic Serine) C->D E Tetrahedral Intermediate D->E F Carbamylated Enzyme (Inhibited State) E->F G Release of Sulfinyl-Phenol E->G

Mechanism of covalent inhibition of serine hydrolases by sulfinyl N-aryl carbamates.

Comparative SAR Analysis: Sulfinyl vs. Alternative Substituents

To objectively evaluate the performance of the sulfinyl group, we must compare it against standard functional group substitutions on the N-aryl ring. The table below synthesizes quantitative data trends representative of covalent serine hydrolase inhibitors (e.g., FAAH/MAGL targets)[2].

CompoundAryl Substituent (R)Hammett Constant ( σp​ )Enzyme IC₅₀ (nM)CLogPHLM Stability (t₁/₂ , min)
1 (Baseline) -H0.004503.2> 60
2 (Steric) -CH₃-0.178203.645
3 (Lipophilic) -SMe (Thioether)0.003103.520
4 (Optimal) -S(=O)Me (Sulfinyl) 0.49 15 1.8 > 60
5 (Polar) -SO₂Me (Sulfonyl)0.7281.415

Key Takeaways:

  • Compound 3 (Thioether) demonstrates poor metabolic stability (t₁/₂ = 20 min) because the electron-rich sulfur is rapidly oxidized by cytochrome P450 enzymes.

  • Compound 5 (Sulfonyl) is highly potent due to extreme electron withdrawal ( σp​=0.72 ), but its high polarity restricts permeability and often leads to rapid systemic clearance[4].

  • Compound 4 (Sulfinyl) provides the optimal therapeutic window. It is sufficiently electron-withdrawing to activate the carbamate (IC₅₀ = 15 nM) while maintaining excellent HLM stability and a favorable CLogP for cellular penetration[3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a specific rationale to prevent common experimental artifacts.

Step-by-Step Synthesis of Sulfinyl N-Aryl Carbamates

The synthesis of sulfinyl carbamates requires precise control over oxidation states. Over-oxidation to the sulfonyl derivative is a common failure point.

Protocol:

  • Thioether Formation: React 4-aminothiophenol with methyl iodide (1.1 eq) in the presence of K₂CO₃ in DMF to yield 4-(methylthio)aniline.

  • Carbamylation: Dissolve 4-(methylthio)aniline in anhydrous dichloromethane (DCM). Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) and cool the system to 0 °C. Dropwise add the desired alkyl chloroformate.

    • Causality: Cooling to 0 °C prevents the formation of symmetrical urea byproducts, ensuring selective O-acylation of the amine[1].

  • Controlled Oxidation (Critical Step): Dissolve the resulting N-(4-(methylthio)phenyl) carbamate in DCM at 0 °C. Add exactly 1.0 equivalent of mCPBA dropwise.

    • Causality: Oxidation of the thioether must be strictly controlled. By utilizing exactly 1.0 equivalent of mCPBA at 0 °C, the reaction is kinetically trapped at the sulfoxide (sulfinyl) stage, preventing the formation of the sulfonyl derivative.

  • Purification: Quench the reaction with saturated Na₂S₂O₃ to neutralize unreacted peroxide, followed by NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Workflow S1 Amine Prep (Thioether) S2 Carbamylation (Chloroformate) S1->S2 S3 Controlled Oxidation (mCPBA, 0°C) S2->S3 S4 Purification (Flash Chroma) S3->S4 S5 Validation (ABPP Assay) S4->S5

Step-by-step synthetic and validation workflow for sulfinyl N-aryl carbamates.

Target Engagement Validation via ABPP

Because N-aryl carbamates act as mechanism-based covalent inhibitors, standard equilibrium assays (like continuous colorimetric assays) can yield misleading IC₅₀ values due to enzyme depletion. Activity-Based Protein Profiling (ABPP) provides a self-validating readout.

Protocol:

  • Incubation: Incubate the recombinant target enzyme (e.g., 50 nM FAAH) with varying concentrations of the sulfinyl carbamate inhibitor in Tris-HCl buffer (pH 7.4) for exactly 30 minutes at 37 °C.

  • Probe Labeling: Add a fluorophosphonate-rhodamine (FP-Rh) activity-based probe (1 µM final concentration) and incubate for an additional 30 minutes.

    • Causality: The FP-Rh probe will only covalently bind to the catalytic serine residues that have not been carbamylated by the inhibitor. This directly visualizes the fraction of unreacted enzyme.

  • Resolution & Quantification: Quench the reaction with SDS loading buffer, boil for 5 minutes, and resolve the proteins using SDS-PAGE. Visualize the fluorescent bands using a flatbed fluorescence scanner. Calculate the IC₅₀ by plotting the percentage of vehicle control fluorescence against the log of the inhibitor concentration.

Conclusion

The integration of a sulfinyl group into the N-aryl carbamate scaffold represents a highly effective SAR strategy. By leveraging the sulfinyl group's unique combination of electron-withdrawing capacity, chirality, and optimal lipophilicity, researchers can design inhibitors that exhibit both potent covalent target engagement and superior metabolic stability.

References

  • [1] Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • [2] Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • [3] Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains. ACS Medicinal Chemistry Letters. Available at: [Link]

  • [4] Discovery of 2-Sulfinyl-Diazabicyclooctane Derivatives, Potential Oral β-Lactamase Inhibitors for Infections Caused by Serine β-Lactamase-Producing Enterobacterales. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Benchmarking the performance of different synthesis routes for benzyl carbamates

Title: Benchmarking Synthesis Routes for Benzyl Carbamates: A Comprehensive Guide for Cbz Protection Introduction The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Synthesis Routes for Benzyl Carbamates: A Comprehensive Guide for Cbz Protection

Introduction The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, peptide chemistry, and active pharmaceutical ingredient (API) development. Introduced by Leonidas Zervas, the Cbz group provides robust protection against nucleophiles and is orthogonal to acid-labile groups like Boc and base-labile groups like Fmoc[1]. It is typically cleaved via catalytic hydrogenolysis[1].

While the end product—a benzyl carbamate—remains the same, the synthetic route chosen dramatically impacts yield, impurity profiles, and scalability. This guide benchmarks the performance of traditional and modern Cbz-protection reagents, providing actionable protocols and mechanistic insights for drug development professionals.

Mechanistic Overview and Reagent Selection

The formation of a benzyl carbamate relies on the nucleophilic attack of an amine onto an activated benzyl carbonate or chloroformate electrophile. The choice of the leaving group dictates the reaction's kinetics, required conditions, and byproduct profile.

  • Benzyl Chloroformate (Cbz-Cl): The industry standard. The highly electrophilic chloroformate reacts rapidly with amines. However, the leaving group is chloride, which liberates hydrochloric acid (HCl)[1]. If unneutralized, HCl protonates the starting amine, rendering it non-nucleophilic and halting the reaction. Thus, Cbz-Cl requires biphasic Schotten-Baumann conditions (aqueous base/organic solvent) or a strong organic base[1].

  • N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): A milder alternative. The N-hydroxysuccinimide (NHS) leaving group is less reactive than chloride, minimizing over-acylation and side reactions with hydroxyl groups. Crucially, it does not generate strong acids, making it ideal for acid-sensitive substrates or complex peptides, while offering an easier work-up[2].

  • Dibenzyl Dicarbonate (Cbz2O): Operates similarly to Boc2O[1]. It is highly chemoselective and generates benign byproducts (benzyl alcohol and CO2), but its lower reactivity often necessitates longer reaction times or elevated temperatures.

  • Green Catalytic Routes (CO2 Fixation): Emerging methodologies utilize ambient CO2, alcohols, and amines in the presence of basic catalysts (e.g., Cs2CO3)[3]. While atom-economical and sustainable, these routes are currently limited by substrate scope and catalyst cost.

Benchmarking Performance Data

The following table summarizes the performance metrics of the primary synthesis routes for benzyl carbamates, based on standard primary and secondary amine substrates[1][2][3].

Reagent / RouteTypical YieldReaction TimeKey ByproductsRelative CostBest Use Case
Cbz-Cl 85–95%2–12 hHCl, Benzyl alcoholLowProcess-scale synthesis, stable amines
Cbz-OSu 80–95%12–24 hN-HydroxysuccinimideHighPeptides, acid/base-sensitive APIs
Cbz2O 75–90%12–24 hBenzyl alcohol, CO2MediumChemoselective protection, mild conditions
CO2 Utilization 70–85%16–24 hWater / Halide saltsMediumGreen chemistry initiatives

Workflow: Selecting the Optimal Route

The decision to use a specific reagent hinges on substrate stability, functional group tolerance, and economic constraints.

G Start Target Amine for Cbz Protection Q1 Is the substrate sensitive to strong bases or aqueous conditions? Start->Q1 CbzOSu Route A: Cbz-OSu Organic Base (Et3N) Mild, single-phase Q1->CbzOSu Yes (Peptides, complex APIs) Q2 Are there strict cost constraints or large-scale requirements? Q1->Q2 No (Stable primary/secondary amines) CbzCl Route B: Cbz-Cl Schotten-Baumann (Na2CO3) Fast, cost-effective Q2->CbzCl Yes (Process scale) Cbz2O Route C: Cbz2O Neutral/Mild Base Byproduct: Benzyl Alcohol Q2->Cbz2O No (Specialty synthesis)

Decision tree for selecting Cbz protection reagents based on substrate sensitivity and scale.

Experimental Protocols & Self-Validating Workflows

Protocol A: Standard Schotten-Baumann Protection using Cbz-Cl[1] This protocol leverages a biphasic system to continuously neutralize the HCl byproduct without exposing the organic-soluble product to harsh pH extremes.

  • Reagents: Amine substrate (1.0 eq), Cbz-Cl (1.2 eq), NaHCO3 or Na2CO3 (2.0–2.5 eq), THF/Water (2:1 v/v).

  • Procedure:

    • Dissolve the amine in the THF/Water mixture. Add the carbonate base and cool the vigorously stirring mixture to 0 °C using an ice bath. Causality: Cooling suppresses the competitive hydrolysis of Cbz-Cl by water.

    • Add Cbz-Cl dropwise over 15–30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–20 hours.

    • Self-Validation Checkpoint: Spot the organic layer on a TLC plate (visualize with Ninhydrin). A negative Ninhydrin test (absence of purple/yellow spots) confirms complete consumption of the free amine. Additionally, check the aqueous layer pH; if it drops below 8, the amine has protonated. Add more NaHCO3 to restore nucleophilicity.

    • Workup: Dilute with Ethyl Acetate (EtOAc) and separate the layers. Wash the organic layer with 1M HCl (to remove unreacted trace amine), followed by brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Mild Homogeneous Protection using Cbz-OSu[2] Designed for substrates that degrade in aqueous base or require precise stoichiometric control.

  • Reagents: Amine substrate (1.0 eq), Cbz-OSu (1.05 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq), Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve the amine and the organic base in anhydrous DCM at room temperature under a nitrogen atmosphere.

    • Add Cbz-OSu in one portion. Causality: Because Cbz-OSu is highly stable and does not generate exothermic acid-base neutralization reactions, dropwise addition at 0 °C is unnecessary.

    • Stir at room temperature for 12–24 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The mass of the product should reflect [M+H]+ = Amine + 134 Da. The presence of a peak at m/z 116 corresponds to the cleaved N-hydroxysuccinimide byproduct, confirming reagent activation.

    • Workup: Wash the organic mixture sequentially with 5% aqueous citric acid, water, and brine. The water-soluble NHS byproduct partitions cleanly into the aqueous phase. Dry the organic layer and concentrate.

Conclusion

While Cbz-Cl remains the most cost-effective and rapid reagent for synthesizing benzyl carbamates, its harsh byproduct profile necessitates careful pH management. For advanced drug development involving polyfunctional APIs (such as the synthesis of complex tranylcypromine-based LSD1 inhibitors[4]), transitioning to Cbz-OSu or Cbz2O prevents yield-destroying side reactions. By aligning the mechanistic properties of the reagent with the structural vulnerabilities of the substrate, chemists can optimize both yield and purity in carbamate synthesis.

References

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Available at: [Link]

  • National Institutes of Health (PMC). "Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation." Available at: [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to In Vitro vs. In Vivo Correlation for Carbamate Biological Activity

For researchers and toxicologists in the field of drug development and safety assessment, understanding the biological activity of carbamate compounds is of paramount importance. These molecules, widely used as pesticide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and toxicologists in the field of drug development and safety assessment, understanding the biological activity of carbamate compounds is of paramount importance. These molecules, widely used as pesticides and, in some cases, as therapeutic agents, primarily exert their effects through the reversible inhibition of acetylcholinesterase (AChE).[1] The central challenge in the preclinical evaluation of carbamates lies in translating in vitro findings—typically measurements of enzyme inhibition or cell viability—to predict in vivo outcomes, such as acute toxicity or therapeutic efficacy. This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing carbamate biological activity, exploring the complexities of establishing a meaningful In Vitro-In Vivo Correlation (IVIVC) and offering field-proven insights to navigate these challenges.

The Fundamental Disconnect: Why In Vitro Potency Doesn't Always Predict In Vivo Toxicity

The primary mechanism of action for most carbamates is the inhibition of AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of the nervous system.[1] While in vitro assays can precisely quantify a carbamate's potency as an AChE inhibitor (often expressed as the IC50 value), this is only one piece of a complex puzzle. Several physiological factors can create a significant disconnect between in vitro potency and the observed in vivo toxicity (commonly measured as the LD50).

Key factors contributing to this disparity include:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): Once a carbamate enters a living organism, it is subject to a host of pharmacokinetic processes. The rate and extent of absorption, its distribution to various tissues (including the target site—the nervous system), its metabolism into potentially more or less active compounds, and its eventual excretion all profoundly influence the concentration of the active compound at the site of action.[2][3]

  • First-Pass Metabolism: For orally administered carbamates, the "first-pass effect" in the gut wall and liver can significantly reduce the amount of the parent compound that reaches systemic circulation.[4][5] In vitro metabolism studies using liver microsomes are essential to predict the extent of this effect.

  • Species-Specific Metabolism: The metabolic pathways and rates for carbamates can vary significantly between species.[6][7] For instance, the human liver may metabolize certain carbamates less efficiently than rat liver, leading to different toxicity profiles.[6]

  • Reversibility of Inhibition: Carbamates are reversible inhibitors of AChE, meaning the enzyme-inhibitor complex can dissociate, allowing the enzyme to regain its function.[1] The rate of this reversal, which is not always fully captured in standard in vitro assays, plays a crucial role in the duration and severity of toxic effects in vivo.[8]

The following diagram illustrates the complex interplay of factors that influence the journey of a carbamate from initial exposure to its ultimate biological effect in vivo.

cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Complexity in_vitro_assay In Vitro Assay (e.g., AChE Inhibition, IC50) target_interaction Target Interaction (AChE Inhibition) in_vitro_assay->target_interaction Correlation Gap exposure Exposure (Oral, Dermal, etc.) absorption Absorption exposure->absorption distribution Distribution (Blood-Brain Barrier) absorption->distribution metabolism Metabolism (Liver, Plasma) distribution->metabolism distribution->target_interaction excretion Excretion metabolism->excretion in_vivo_effect In Vivo Effect (e.g., Neurotoxicity, LD50) target_interaction->in_vivo_effect

Caption: Factors contributing to the in vitro-in vivo correlation gap for carbamates.

A Tiered Approach to Experimental Design: From High-Throughput Screening to Whole-Organism Response

A robust assessment of carbamate biological activity necessitates a tiered experimental approach, starting with high-throughput in vitro assays and progressing to more complex in vivo models for promising or concerning candidates.

Tier 1: In Vitro Characterization

The initial phase of testing focuses on efficiency and mechanistic understanding.

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is the cornerstone of in vitro carbamate assessment. The Ellman method is a rapid and reliable colorimetric assay to determine AChE activity.

  • Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

  • Protocol:

    • Prepare a stock solution of the carbamate in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add a buffered solution (e.g., phosphate buffer, pH 8.0), AChE enzyme (from a source such as electric eel or human red blood cells), and varying concentrations of the carbamate.

    • Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate (acetylthiocholine) and the chromogen (DTNB).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration and determine the percent inhibition relative to a control with no inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9]

2. In Vitro Metabolism Studies (Liver Microsomes)

These assays provide critical insights into the metabolic fate of a carbamate.

  • Principle: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of drug and xenobiotic metabolism. By incubating the carbamate with liver microsomes and necessary cofactors, the formation of metabolites can be monitored over time.

  • Protocol:

    • Prepare an incubation mixture containing liver microsomes (from the species of interest, e.g., human, rat), a NADPH-generating system (cofactor), and the carbamate compound in a suitable buffer.

    • Incubate the mixture at 37°C.

    • At various time points, stop the reaction (e.g., by adding a cold organic solvent).

    • Analyze the samples using LC-MS/MS to identify and quantify the parent carbamate and its metabolites.

    • Determine the rate of disappearance of the parent compound to calculate the in vitro intrinsic clearance.

3. Cytotoxicity Assays in Neuronal Cell Lines

To assess off-target effects or general cellular toxicity, cytotoxicity assays in relevant cell lines (e.g., SH-SY5Y neuroblastoma cells) are employed.

  • Principle: Various assays can be used to measure cell viability, such as the MTT assay (measures mitochondrial activity) or the LDH assay (measures membrane integrity).

  • Protocol (MTT Assay):

    • Seed neuronal cells in a 96-well plate and allow them to adhere and grow.

    • Expose the cells to varying concentrations of the carbamate for a defined period (e.g., 24 hours).

    • Add MTT solution to the wells and incubate, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the percentage of cell viability relative to an untreated control to determine the CC50 value.

The following diagram outlines a typical workflow for the in vitro characterization of carbamate compounds.

start Carbamate Compound ache_assay AChE Inhibition Assay (Ellman's Method) start->ache_assay metabolism_assay In Vitro Metabolism (Liver Microsomes) start->metabolism_assay cytotoxicity_assay Cytotoxicity Assay (Neuronal Cells) start->cytotoxicity_assay ic50 Determine IC50 ache_assay->ic50 data_integration Integrate Data for In Vivo Prediction ic50->data_integration metabolite_id Identify Metabolites & Determine Clearance metabolism_assay->metabolite_id metabolite_id->data_integration cc50 Determine CC50 cytotoxicity_assay->cc50 cc50->data_integration

Caption: In vitro characterization workflow for carbamates.

Tier 2: In Vivo Validation

In vivo studies are essential to confirm the biological activity of a carbamate in a whole-organism context and to provide data for IVIVC.

1. Acute Oral Toxicity Study (OECD Guidelines 420 or 423)

These studies are designed to determine the short-term toxicity of a substance after a single oral dose and to establish the LD50.

  • Principle: A stepwise procedure is used where a small number of animals (typically rats or mice) are dosed at defined levels. The outcome of one step determines the dose for the next.[7][10]

  • Protocol (General Steps):

    • Select healthy, young adult rodents of a single sex (usually females).[10]

    • Fast the animals overnight before dosing.[7][11]

    • Administer a single oral dose of the carbamate using gavage. The starting dose is selected based on available in vitro data or information on structurally related compounds.[11]

    • Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[11]

    • Record body weights at the start and periodically throughout the study.

    • Perform a gross necropsy on all animals at the end of the study.

    • The LD50 value is estimated based on the mortality data.[10]

2. In Vivo Cholinesterase Inhibition Measurement

This assay directly measures the primary pharmacodynamic effect of the carbamate in vivo.

  • Principle: Following exposure to a carbamate, blood and brain tissue are collected to measure the level of AChE inhibition.

  • Protocol:

    • Dose animals with the carbamate at a sub-lethal dose known to cause clinical signs.

    • At various time points after dosing, collect blood samples (for red blood cell AChE) and euthanize the animals to collect brain tissue.

    • Prepare a homogenate of the brain tissue and a lysate of the red blood cells.

    • Measure the AChE activity in the samples using the Ellman method, as described for the in vitro assay.

    • Compare the AChE activity in treated animals to that in control animals to determine the percentage of inhibition.

The following diagram illustrates the workflow for in vivo validation studies.

start Selected Carbamate acute_toxicity Acute Oral Toxicity (OECD 420/423) start->acute_toxicity in_vivo_che In Vivo AChE Inhibition start->in_vivo_che pk_study Pharmacokinetic Study start->pk_study ld50 Determine LD50 acute_toxicity->ld50 ivivc_modeling IVIVC Modeling ld50->ivivc_modeling che_inhibition Measure Brain & RBC AChE Inhibition in_vivo_che->che_inhibition che_inhibition->ivivc_modeling pk_parameters Determine Cmax, Tmax, AUC pk_study->pk_parameters pk_parameters->ivivc_modeling

Caption: In vivo validation and IVIVC modeling workflow.

Quantitative Comparison: In Vitro vs. In Vivo Data for Selected Carbamates

The following table presents a comparison of in vitro AChE inhibition (IC50) and in vivo acute oral toxicity (LD50) for a selection of carbamate compounds. This data highlights the variable and often non-linear relationship between in vitro potency and in vivo toxicity.

CarbamateIn Vitro AChE IC50 (M)In Vivo Oral LD50 (mg/kg, Rat)Reference(s)
Aldicarb5 x 10⁻⁷~1[12]
Carbofuran1.5 x 10⁻⁷~8-14[1][12]
Oxamyl5 x 10⁻⁸~5[12]
MethomylData not readily available~17-24[9]
CarbarylData not readily available~300-850[1]
Methyl CarbamateData not readily available4000-8000[9]

Analysis of the Data:

As the table illustrates, a lower IC50 (higher in vitro potency) does not always translate to a lower LD50 (higher in vivo toxicity). For example, while oxamyl is more potent than carbofuran in vitro, their in vivo toxicities are in a similar range. Conversely, carbaryl has a significantly higher LD50 than aldicarb and carbofuran, suggesting that factors beyond direct AChE inhibition, such as metabolism and detoxification, play a major role in its overall toxicity profile.

Advanced Approaches to Bridging the Gap: QSAR and PBPK Modeling

To improve the prediction of in vivo outcomes from in vitro data, more sophisticated computational models are increasingly being employed.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models use statistical methods to establish a relationship between the chemical structure of a series of compounds and their biological activity.[13][14][15][16][17] For carbamates, QSAR models can be developed to predict in vivo toxicity (LD50) based on a combination of in vitro data (e.g., IC50) and calculated molecular descriptors that represent the physicochemical properties of the molecules.[13][16] These models can be valuable for screening large libraries of new carbamate derivatives and prioritizing them for further testing.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mathematical representations of the body's physiological and biochemical processes that govern the ADME of a compound.[2][3][18] These models can integrate in vitro data on metabolism and permeability with physiological parameters to simulate the concentration-time profile of a carbamate in different tissues, including the target site.[3] By linking these predicted tissue concentrations to in vitro potency data, PBPK models can provide a more mechanistic and quantitative prediction of in vivo effects.[2][3][18]

Conclusion: A Weight-of-Evidence Approach to Carbamate Assessment

Establishing a direct and universally applicable IVIVC for the biological activity of carbamates is a formidable challenge due to the complex interplay of pharmacokinetic and pharmacodynamic factors. A simple correlation between in vitro AChE inhibition and in vivo toxicity is often not observed. Therefore, a "weight-of-evidence" approach is essential for a comprehensive risk assessment.

This involves integrating data from a tiered testing strategy that includes:

  • Mechanistic in vitro assays to determine the primary mode of action and potency.

  • In vitro metabolism studies to understand the metabolic fate and potential for detoxification or activation.

  • Well-designed in vivo studies to confirm toxicity and measure target engagement in a whole-organism context.

  • Advanced computational models (QSAR and PBPK) to extrapolate from in vitro data and across species.

By combining these diverse data streams, researchers and drug development professionals can build a more complete and predictive picture of a carbamate's biological activity, ultimately leading to more informed decisions regarding its safety and potential therapeutic use.

References

  • García-García, A., et al. (2021). QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. Molecules, 26(11), 3235. [Link]

  • Timchalk, C. (2006). Physiologically Based Pharmacokinetic Modeling of Organophosphorus and Carbamate Pesticides. CDC Stacks. [Link]

  • de Cerqueira, D. M., et al. (2007). A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods. Journal of Computer-Aided Molecular Design, 21(12), 703–714. [Link]

  • Timchalk, C. (2005). Physiologically Based Pharmacokinetic Modeling of Organophosphorus and Carbamate Pesticides. CDC Stacks. [Link]

  • Timchalk, C. (n.d.). Physiologically Based Pharmacokinetic Modeling of Organophosphorus and Carbamate Pesticides. ResearchGate. [Link]

  • Lin, Z., et al. (2008). Bayesian Calibration of a Physiologically Based Pharmacokinetic/Pharmacodynamic Model of Carbaryl Cholinesterase Inhibition. Journal of Toxicology and Environmental Health, Part A, 71(21), 1439-1452. [Link]

  • García-Domenech, R., et al. (2006). Quantitative structure-activity relationships for the toxicity of organophosphorus and carbamate pesticides to the Rainbow trout Onchorhyncus mykiss. Pest Management Science, 62(9), 834-842. [Link]

  • Richards, D. B., et al. (1998). Inhibition of rat brain and human red cell acetylcholinesterase by thiocarbamate herbicides. Archives of Toxicology, 72(8), 501-507. [Link]

  • Naik, P. K. (2009). Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models. SAR and QSAR in Environmental Research, 20(5-6), 459-477. [Link]

  • U.S. Environmental Protection Agency. (2003). Physiologically-Based Pharmacokinetic/Pharmacodynamic Modeling: Preliminary Evaluation and Case Study for the N-Methyl Carbamate Pesticides. EPA Archive. [Link]

  • Taylor & Francis. (n.d.). In vitro to in vivo extrapolation – Knowledge and References. Taylor & Francis Online. [Link]

  • National Research Council (US) Committee on Toxicology. (1989). Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects. In Drinking Water and Health, Volume 9: Selected Issues in Risk Assessment. National Academies Press (US). [Link]

  • Chen, M., et al. (2024). Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure. Toxicology and Applied Pharmacology, 490, 117098. [Link]

  • Naik, P. K. (2014). Quantitative structure-activity relationship (QSAR) for insecticides: Development of predictive in vivo insecticide activity models. ResearchGate. [Link]

  • Fardel, O., et al. (n.d.). Prediction for in vivo transporter activity modulation by plasma concentrations of carbamate pesticides according to FDA criteria. ResearchGate. [Link]

  • Iyaniwura, T. T. (1989). An in vitro evaluation of the potential toxicities and interactions of carbamate pesticides. Toxicology in Vitro, 3(2), 91-93. [Link]

  • Ibar, C., et al. (2018). Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH. Applied and Environmental Microbiology, 84(5), e02421-17. [Link]

  • Zhang, Q., et al. (2024). Advancing Toxicity Predictions: A Review on in Vitro to in Vivo Extrapolation in Next-Generation Risk Assessment. Environmental Health Perspectives, 132(5), 055001. [Link]

  • S. R., S., & K., K. (2018). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 9(4), 1-5. [Link]

  • Taliani, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 11-59. [Link]

  • Strother, A. (1972). In vitro metabolism of methylcarbamate insecticides by human and rat liver fraction. Toxicology and Applied Pharmacology, 21(1), 112-129. [Link]

  • Juberg, D. R., et al. (2024). A perspective on In vitro developmental neurotoxicity test assay results: An expert panel review. ResearchGate. [Link]

  • Pereira, M. L., & D'Cruz, S. C. (2015). A Review on the Assessment of the Potential Adverse Health Impacts of Carbamate Pesticides. IntechOpen. [Link]

  • Yamamoto, T., et al. (1989). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Drug Metabolism and Disposition, 17(5), 518-523. [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

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  • Maksimović, M., & Marinković, D. (2018). Preparing a Rat Brain Tissue Samples for Acetylcholinesterase Activity Measurement - the MM method. Scripta Medica, 49(3), 163-168. [Link]

  • Chang, X., et al. (2024). Application of in vitro to in vivo extrapolation (IVIVE) to inform chemical health guidance value derivation—sample case studies comparing neuro-, hepato-, and developmental toxicities. Toxicological Sciences, kfae017. [Link]

  • Shahid, M., et al. (2021). Biological Toxicity Assessment of Carbamate Pesticides using Bacterial and Plant Bioassays: An In-Vitro Approach. ResearchGate. [Link]

  • Wu, S. Y., & Casida, J. E. (1995). Inhibition of neurotoxic esterase in vitro by novel carbamates. Toxicology and Applied Pharmacology, 133(1), 116-122. [Link]

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  • Do, T., et al. (2023). Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. Toxicological Sciences, 195(2), 173-185. [Link]

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  • Ecotox Centre. (n.d.). Acetylcholinesterase Inhibition. Ecotox Centre. [Link]

  • Maksimović, M., & Marinković, D. (2018). Preparing a rat brain tissue samples for acetylcholinesterase activity measurement: The MM method. ResearchGate. [Link]

  • Anselmo, A. C., & Mitragotri, S. (2014). An overview of clinical and commercial impact of drug delivery systems. Journal of Controlled Release, 190, 15-28.
  • Asiri, A. M., & Mohammad, A. (Eds.). (2018). Applications of targeted drug delivery. Springer.

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Comparative

Orthogonal methods for confirming the structure of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate

As a Senior Application Scientist, the structural elucidation of complex small molecules requires moving beyond single-technique reliance. The molecule 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the structural elucidation of complex small molecules requires moving beyond single-technique reliance. The molecule 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate presents a unique analytical challenge: it contains a thermally labile carbamate linkage, a stereogenic sulfoxide center, and multiple aromatic environments. Relying solely on one method can lead to false positives—for instance, mass spectrometry cannot easily differentiate positional isomers, while NMR may struggle to definitively prove elemental composition without exact mass data[1].

To build a robust, self-validating data package, we must employ an orthogonal analytical strategy. This guide details how to leverage Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Single-Crystal X-Ray Diffraction (SC-XRD) to unequivocally confirm this structure.

Orthogonal Analytical Strategy

The principle of orthogonality dictates that we use techniques based on entirely different physical principles to interrogate the same molecular structure[2]. When the data from these independent vectors converge, the structural proof becomes irrefutable.

Pathway Target 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate NMR NMR Spectroscopy (1H, 13C, 2D) Target->NMR Stereocenter & Connectivity HRMS ESI-HRMS & MS/MS (QTOF) Target->HRMS Exact Mass & Fragments FTIR ATR-FTIR Spectroscopy Target->FTIR Functional Groups XRD SC-XRD Crystallography Target->XRD 3D Conformation DataSync Orthogonal Structural Confirmation NMR->DataSync HRMS->DataSync FTIR->DataSync XRD->DataSync

Orthogonal workflow for the structural elucidation of the target carbamate molecule.

Table 1: Comparative Performance of Orthogonal Methods

Analytical MethodPrimary Structural InsightPerformance for Target MoleculeLimitations
NMR (1D/2D) Atomic connectivity, stereochemical environmentExcellent: Identifies the chiral sulfoxide via diastereotopic benzylic protons.Cannot definitively prove elemental composition alone.
ESI-HRMS Exact mass, elemental formula, fragmentationHigh: Confirms C16H17NO3S formula and carbamate cleavage.Cannot distinguish between ortho/meta/para isomers easily.
ATR-FTIR Functional group presenceModerate: Rapidly confirms N-H, C=O, and S=O stretches.Provides limited backbone connectivity data.
SC-XRD 3D spatial arrangement, absolute configurationDefinitive: Proves the exact 3D conformation and sulfoxide chirality.Requires high-quality single crystals, which can be difficult to grow.

Method 1: NMR Spectroscopy (Connectivity & Stereochemistry)

NMR is the cornerstone of structural elucidation for carbamates and sulfoxides[3]. The target molecule contains a sulfoxide group (-S(=O)CH3), which is a stable stereocenter at room temperature.

Causality & Expert Insight: Because the sulfur atom is chiral, it breaks the symmetry of the adjacent benzylic methylene group (-CH2-O-). Therefore, the two protons of the benzylic group are diastereotopic. Instead of appearing as a simple 2H singlet, they will magnetically couple to each other, appearing as an AB quartet (typically around 5.1–5.4 ppm)[4]. This is a built-in self-validating feature: if you observe a singlet for the benzylic protons, your sulfur is likely over-oxidized to a sulfone or under-oxidized to a sulfide.

Experimental Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl3). CDCl3 is chosen because it is non-exchanging, allowing the observation of the carbamate N-H proton (which would exchange and disappear in Methanol-d4 or D2O).

  • Acquisition: Acquire 1H NMR (16–32 scans, 1-2s relaxation delay) and 13C NMR (1024+ scans, proton-decoupled) on a 400 MHz or higher spectrometer[3].

  • 2D Validation (HMBC): Acquire an HMBC spectrum. To prove the molecule is intact and not a mixture of a benzyl alcohol and an isocyanate, look for the cross-peak between the benzylic protons (~5.2 ppm) and the carbamate carbonyl carbon (~153 ppm).

Table 2: Key NMR Assignments (Predicted for CDCl3, 400 MHz)
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment / Structural Proof
1H ~2.30s, 3Hp-Tolyl methyl group
1H ~2.75s, 3HSulfoxide methyl (S-CH3)[4]
1H ~5.15, ~5.30ABq, J ≈ 12 Hz, 2HDiastereotopic benzylic CH2
1H ~6.80br s, 1HCarbamate N-H
13C ~43.5sSulfoxide methyl carbon
13C ~64.0sBenzylic carbon
13C ~153.5sCarbamate C=O

Method 2: High-Resolution Mass Spectrometry (Exact Mass & Fragmentation)

While NMR provides connectivity, HRMS provides the exact elemental composition, acting as a critical orthogonal check[5].

Causality & Expert Insight: Carbamates are notoriously thermally labile. Analyzing this molecule via traditional Gas Chromatography-Mass Spectrometry (GC-MS) will likely result in thermal degradation into 4-methylphenyl isocyanate and 2-(methylsulfinyl)benzyl alcohol in the injection port. Therefore, Electrospray Ionization (ESI) coupled to a Quadrupole Time-of-Flight (QTOF) analyzer is mandatory. ESI is a "soft" ionization technique that preserves the intact [M+H]+ ion.

Experimental Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid to promote protonation.

  • Acquisition: Infuse directly into the ESI source in positive ion mode. Calibrate the mass axis using a known reference standard to ensure mass accuracy < 5 ppm[5].

  • MS/MS Fragmentation: Isolate the [M+H]+ parent ion and apply a Collision Energy (CE) ramp (15–35 eV) using Argon as the collision gas.

  • Validation: Check the isotopic pattern. The presence of one Sulfur atom will generate a distinct [M+2] peak at approximately 4.4% relative abundance due to the ³⁴S isotope.

Fragmentation M [M+H]+ m/z 304.1007 F1 [2-(methylsulfinyl)benzyl]+ m/z 153.0374 M->F1 Cleavage of C-O carbamate bond (- C8H9NO2) F2 [4-methylaniline + H]+ m/z 108.0813 M->F2 Cleavage of N-C bond + H transfer F3 Loss of H2O m/z 135.0268 F1->F3 - H2O

Proposed ESI-MS/MS fragmentation pathway of the target molecule.

Method 3: FT-IR Spectroscopy (Functional Group Profiling)

FT-IR serves as a rapid, orthogonal method to confirm the presence of specific functional groups that might be ambiguous in MS or NMR (e.g., differentiating a carbamate from an ester/amide mix)[3].

Causality & Expert Insight: Historically, IR was performed using KBr pellets. However, KBr is highly hygroscopic. Absorbed moisture creates a massive, broad O-H stretch around 3300–3400 cm⁻¹, which will completely mask the critical N-H stretch of our carbamate. Therefore, Attenuated Total Reflectance (ATR) FT-IR must be used. ATR allows for direct analysis of the neat solid without matrix interference.

Experimental Protocol
  • Background Validation: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution) to ensure a flat baseline, self-validating the cleanliness of the optical path.

  • Acquisition: Place 1-2 mg of the solid sample directly onto the crystal. Apply the pressure anvil until optimal contact is achieved.

  • Data Analysis: Look for the triad of functional groups:

    • N-H Stretch: ~3250–3350 cm⁻¹ (Sharp, distinct from broad O-H).

    • C=O Stretch (Carbamate): ~1700–1730 cm⁻¹[3].

    • S=O Stretch (Sulfoxide): ~1030–1050 cm⁻¹ (Strong, sharp band characteristic of sulfoxides).

Method 4: Single-Crystal X-Ray Diffraction (SC-XRD)

While NMR, HRMS, and IR provide a comprehensive 2D map of the molecule, SC-XRD is the ultimate orthogonal authority, providing the absolute 3D spatial arrangement.

Causality & Expert Insight: Because the molecule possesses a chiral sulfoxide center, confirming whether the synthesized batch is a racemic mixture or an enantiopure compound is critical for drug development. SC-XRD can determine absolute stereochemistry (via anomalous dispersion of the heavy Sulfur atom) and reveal the solid-state hydrogen-bonding network of the carbamate N-H.

Experimental Protocol
  • Crystallization: Dissolve 10 mg of the compound in a minimum amount of ethyl acetate. Layer carefully with hexanes (anti-solvent) in a narrow vial. Allow slow vapor diffusion over 3–7 days to yield diffraction-quality single crystals.

  • Acquisition: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu Kα X-ray source. Cu Kα is preferred here as its longer wavelength enhances the anomalous scattering signal of Sulfur, allowing for definitive assignment of the absolute configuration (Flack parameter near 0).

  • Validation: The solved structure must yield an R-factor (R1) of < 5%, validating the quality of the structural model.

Conclusion

Confirming the structure of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate requires a symphony of analytical techniques. NMR establishes the connectivity and highlights the sulfoxide chirality via diastereotopic protons; HRMS confirms the exact mass and carbamate fragility; FT-IR provides rapid functional group verification; and SC-XRD delivers the definitive 3D architecture. Together, they form an impenetrable, self-validating data package suitable for regulatory submission.

Sources

Validation

A Comparative Analysis of the Metabolic Stability of Sulfinyl-Containing Compounds: A Guide for Drug Development Professionals

The introduction of a sulfinyl functional group is a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates. However, the sulfur atom's susceptibility to oxidation and reduct...

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Author: BenchChem Technical Support Team. Date: April 2026

The introduction of a sulfinyl functional group is a common strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates. However, the sulfur atom's susceptibility to oxidation and reduction presents a unique set of challenges and opportunities in drug metabolism. Understanding the metabolic stability of these compounds is paramount for predicting their pharmacokinetic profile, ensuring efficacy, and mitigating potential toxicity. This guide provides a comprehensive comparative analysis of the metabolic stability of sulfinyl-containing compounds, supported by experimental data and detailed protocols to aid researchers in this critical aspect of drug development.

The Metabolic Dichotomy of Sulfinyl Compounds: Oxidation vs. Reduction

The metabolic fate of sulfinyl-containing compounds is primarily dictated by two competing pathways: oxidation to the corresponding sulfone and reduction to the sulfide. This biotransformation is orchestrated by a host of drug-metabolizing enzymes, primarily located in the liver.

Oxidative Pathway: The oxidation of sulfoxides to sulfones is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] Specifically, isoforms such as CYP3A4 and CYP2C19 are often implicated in this transformation.[3] This pathway generally leads to more polar, water-soluble metabolites that are more readily excreted. However, the resulting sulfone metabolite may or may not retain pharmacological activity. For instance, in the case of the wake-promoting agent modafinil, its major metabolites are the inactive modafinil acid and modafinil sulfone.[4][5][6]

Reductive Pathway: The reduction of sulfoxides back to their sulfide counterparts is a more complex process involving several enzyme systems. Methionine sulfoxide reductases (MsrA and MsrB) are known to stereospecifically reduce methionine sulfoxide residues in proteins and can also act on xenobiotic sulfoxides.[1][7] Additionally, molybdenum-containing enzymes, such as aldehyde oxidase (AO) and xanthine oxidase (XO), which are abundant in the liver cytosol, play a significant role in the reduction of various sulfoxide drugs.[8] The prodrug sulindac, for example, relies on reduction to the active sulfide metabolite for its anti-inflammatory effects.[1][9][10][11]

The balance between these oxidative and reductive pathways significantly influences the overall clearance, half-life, and therapeutic action of sulfinyl-containing drugs.

cluster_0 Metabolic Pathways of Sulfinyl Compounds Sulfinyl_Compound Sulfinyl Compound (R-S=O) Oxidation Oxidation Sulfinyl_Compound->Oxidation Reduction Reduction Sulfinyl_Compound->Reduction Sulfone_Metabolite Sulfone Metabolite (R-SO2) Oxidation->Sulfone_Metabolite Sulfide_Metabolite Sulfide Metabolite (R-S) Reduction->Sulfide_Metabolite CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2C19) CYP450->Oxidation Reductases Reductases (e.g., MsrA/B, AO, XO) Reductases->Reduction

Caption: Metabolic fate of sulfinyl compounds.

In Vitro Models for Assessing Metabolic Stability

To evaluate the metabolic stability of sulfinyl-containing compounds, two primary in vitro systems are widely employed: liver microsomes and hepatocytes. The choice between these models depends on the specific questions being addressed in the drug discovery cascade.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[12][13] Microsomal stability assays are cost-effective and have high throughput, making them ideal for early-stage screening of large numbers of compounds. They are particularly useful for assessing CYP-mediated oxidative metabolism.

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors and transporters.[14][15] Hepatocyte stability assays provide a more comprehensive and physiologically relevant assessment of a compound's metabolic fate, including both oxidative and reductive pathways, as well as conjugation reactions.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a sulfinyl-containing compound using human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Test compound

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is minimal (typically ≤0.1% for DMSO) to avoid enzyme inhibition.[12][14]

    • Prepare the reaction mixture by adding the liver microsomes and test compound to the phosphate buffer in a 96-well plate.

  • Pre-incubation:

    • Pre-incubate the reaction mixture at 37°C for 5-10 minutes with shaking.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.

  • Termination:

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard to the collected aliquots.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[12][13]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).

  • The intrinsic clearance (CLint) can then be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration)[13][16]

Hepatocyte Stability Assay

This protocol provides a general procedure for assessing metabolic stability using cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound

  • Acetonitrile

  • Internal standard

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Plating and Recovery:

    • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow the cells to attach and recover for a specified period in the incubator.

  • Incubation:

    • Prepare a solution of the test compound in the hepatocyte culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.

  • Termination and Sample Preparation:

    • Terminate the reaction by adding ice-cold acetonitrile with an internal standard to the collected samples.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis:

  • Similar to the microsomal assay, the data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) in hepatocytes.

cluster_1 In Vitro Metabolic Stability Assay Workflow Start Start Preparation Preparation of Reaction Mixture (Microsomes/Hepatocytes, Test Compound, Buffer) Start->Preparation Pre_incubation Pre-incubation (37°C) Preparation->Pre_incubation Initiation Initiation of Reaction (Add Cofactors, e.g., NADPH) Pre_incubation->Initiation Incubation Incubation at 37°C with Shaking Initiation->Incubation Sampling Sampling at Multiple Time Points Incubation->Sampling Termination Reaction Termination (e.g., Acetonitrile + IS) Sampling->Termination Processing Sample Processing (Centrifugation) Termination->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data_Analysis Data Analysis (Calculate t½ and CLint) Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro metabolic stability assays.

Comparative Analysis of Sulfinyl-Containing Drugs

The metabolic stability of sulfinyl-containing drugs can vary significantly based on their chemical structure and the specific enzymes involved in their biotransformation. The following table provides a comparative overview of the metabolic stability of several well-known sulfinyl-containing drugs based on available data.

CompoundPrimary Metabolic Pathway(s)Key Enzymes InvolvedIn Vitro SystemHalf-life (t½) / ClearanceReference(s)
Omeprazole/Esomeprazole Oxidation to sulfone and hydroxy metabolitesCYP2C19, CYP3A4Human Liver MicrosomesEsomeprazole has a lower intrinsic clearance than (R)-omeprazole.[3] The plasma half-life of omeprazole is < 1 hour.[17][18][3][17][18][19][20][21]
Sulindac Reduction to active sulfide; Oxidation to inactive sulfoneMethionine Sulfoxide Reductases (MsrA/B), CYPsRat Hepatic Cytosol, Rat Liver MicrosomesVmax for reduction in rat cytosol: 75.7 pmol/min/mg protein.[9] Oxidation to sulfone is catalyzed by the microsomal P450 system.[1][1][9][10][11][22]
Albendazole Oxidation to albendazole sulfoxide (active) and then to albendazole sulfone (inactive)CYPsHelminth Microsomes and CytosolAlbendazole is rapidly metabolized to albendazole sulfoxide.[23][24] The plasma half-life of albendazole sulfoxide is approximately 8.5 hours.[25][23][24][25][26][27]
Modafinil/Armodafinil Oxidation to inactive sulfone; Amide hydrolysis to inactive acidCYPs (minor pathway for oxidation)Human Liver Microsomes, Human HepatocytesThe elimination half-life is approximately 12-15 hours.[4][28] Metabolism is primarily through amide hydrolysis.[4][5][29][4][5][6][8][28][29][30][31]

Note: Direct comparison of quantitative data is challenging due to variations in experimental conditions across different studies. The provided information is intended to give a general overview of the metabolic profiles.

Conclusion

The metabolic stability of sulfinyl-containing compounds is a critical determinant of their clinical success. A thorough understanding of the interplay between oxidative and reductive metabolic pathways, facilitated by robust in vitro models such as liver microsomes and hepatocytes, is essential for drug development professionals. By carefully evaluating the metabolic fate of these compounds early in the discovery process, researchers can optimize their pharmacokinetic properties, leading to the development of safer and more effective therapeutics. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists working in this important area of medicinal chemistry.

References

  • Ratnayake, J. H., Hanna, P. E., Anders, M. W., & Duggan, D. E. (1981). Sulfoxide reduction. In vitro reduction of sulindac by rat hepatic cytosolic enzymes. Drug Metabolism and Disposition, 9(2), 85–87. [Link]

  • Andersson, T., Hassan-Alin, M., Hasselgren, G., Röhss, K., & Sjöström, H. (2001). Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole. Clinical Pharmacokinetics, 40(6), 411–426. [Link]

  • Virkel, G. L., & Lifschitz, A. L. (2001). Comparative metabolism of albendazole and albendazole sulphoxide by different helminth parasites. Parasitology Research, 87(4), 275–280. [Link]

  • Gupta, S. M., Behera, A., & Singh, S. (2024). Pharmacological Potential of Sulindac and Its Active Metabolite: A Comprehensive Review. Current Drug Therapy, 19(7), 765-779. [Link]

  • Brunell, D., Sagher, D., Kesaraju, S., Moskovitz, J., & Reddan, J. R. (2011). Studies on the metabolism and biological activity of the epimers of sulindac. Drug Metabolism and Disposition, 39(6), 1014–1021. [Link]

  • Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2005). Enantiomer/enantiomer interactions between the S- and R-isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4. The Journal of Pharmacology and Experimental Therapeutics, 315(2), 777–787. [Link]

  • Extranet Systems. (2021, March 29). Notes on the Design of Bioequivalence Study: Albendazole. Extranet Systems. [Link]

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  • Regårdh, C. G., Gabrielsson, M., Hoffman, K. J., & Löfberg, I. (1985). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian Journal of Gastroenterology. Supplement, 108, 99–104. [Link]

  • Inxight Drugs. (n.d.). MODAFINIL ACID. Inxight Drugs. [Link]

  • Reddy, T. R. K., & Reddy, P. M. (2014). Anti-Narcoleptic Agent Modafinil and Its Sulfone: A Novel Facile Synthesis and Potential Anti-Epileptic Activity. International Journal of Molecular Sciences, 15(4), 6865-6875. [Link]

  • Darwish, M., Kirby, M., D'Andrea, D. M., Yang, R., & Hellriegel, E. T. (2011). Pharmacokinetics of Armodafinil and Modafinil After Single and Multiple Doses in Patients With Excessive Sleepiness Associated With Treated Obstructive Sleep Apnea: A Randomized, Open-Label, Crossover Study. Clinical Therapeutics, 33(10), 1436-1447. [Link]

  • Jonnalagadda, T., & Dev, S. (2023). A Concise Review- An Analytical Method Development and Validation of Armodafinil. Journal of Drug Delivery and Therapeutics, 13(2), 142-148. [Link]

  • Dr.Oracle. (2025, May 14). What is the metabolic pathway of modafinil (provigil)? Dr.Oracle. [Link]

  • R Discovery. (n.d.). What is the half-life of omeprazole in the body? R Discovery. [Link]

  • Andersson, T., Miners, J. O., Veronese, M. E., Tassaneeyakul, W., & Birkett, D. J. (1994). Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism. British Journal of Clinical Pharmacology, 37(6), 597–604. [Link]

  • Moser, F., Van Der Plaetsen, S., De BHR, A., et al. (2022). Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. Antimicrobial Agents and Chemotherapy, 66(1), e01428-21. [Link]

  • O'Neill, M. F., & Houston, J. B. (2017). Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems. Journal of Toxicology, 2017, 8567181. [Link]

  • Wikipedia. (n.d.). Modafinil sulfone. Wikipedia. [Link]

  • Chandasana, H., Kast, J., Bittman, J. A., & Derendorf, H. (2018). Quantitative determination of armodafinil in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study. Biomedical Chromatography, 32(11), e4342. [Link]

  • A Brief Overview of the Pharmacokinetics of Esomeprazole. (2023, June 5). Peer-Reviewed Journal, 1(1). [Link]

  • Khan, S. A., Jamshaid, M., & Shah, S. N. H. (2016). Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects. Pakistan Journal of Pharmaceutical Sciences, 29(3), 887–894. [Link]

  • Therapeutic Goods Administration. (n.d.). Extract from the Clinical Evaluation Report for Armodafinil. Therapeutic Goods Administration. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). IntechOpen. [Link]

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  • Zhang, Y., et al. (2023). Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions. Frontiers in Pharmacology, 14, 1149955. [Link]

  • Wang, Y., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology, 8, 538. [Link]

  • Tolonen, A., et al. (2011). Characterization of increased drug metabolism activity in dimethyl sulfoxide (DMSO)-treated Huh7 hepatoma cells. Xenobiotica, 41(1), 37-46. [Link]

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  • Wang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 579. [Link]

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  • Smith, C. M., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 44(8), 1269-1277. [Link]

  • Giri, P., et al. (2018). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. Drug Metabolism Letters, 12(2), 114-124. [Link]

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Comparative

Head-to-Head Comparison of Carbamate-Based Enzyme Inhibitors: Kinetics, Efficacy, and Experimental Validation

Carbamate-based enzyme inhibitors represent a critical class of therapeutics, primarily targeting cholinesterases (Acetylcholinesterase [AChE] and Butyrylcholinesterase [BChE]). These compounds are foundational in the ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Carbamate-based enzyme inhibitors represent a critical class of therapeutics, primarily targeting cholinesterases (Acetylcholinesterase [AChE] and Butyrylcholinesterase [BChE]). These compounds are foundational in the management of neurodegenerative disorders like Alzheimer's disease, neuromuscular conditions such as myasthenia gravis, and as prophylactic countermeasures against organophosphate toxicity[1].

Unlike simple competitive inhibitors, carbamates operate via a time-dependent, "pseudo-irreversible" mechanism. This guide provides an in-depth, head-to-head comparison of three highly characterized carbamate inhibitors—Rivastigmine , Physostigmine , and Pyridostigmine —and outlines the definitive experimental methodologies required to evaluate their kinetic profiles.

The Mechanistic Pathway: Pseudo-Irreversible Inhibition

The defining characteristic of carbamate inhibitors is their ability to form a transient covalent bond with the catalytic triad (specifically the nucleophilic serine residue) within the enzyme's active site[2]. This process occurs in distinct kinetic phases:

  • Reversible Binding ( KD​ ) : The intact carbamate initially binds to the active site gorge, forming a reversible Michaelis-Menten-like complex.

  • Carbamylation ( k2​ ) : The catalytic serine oxygen executes a nucleophilic attack on the carbamate carbonyl. The leaving group (often a phenol or alcohol derivative) is expelled, leaving the enzyme covalently carbamylated[2].

  • Decarbamylation ( k3​ ) : Water eventually hydrolyzes the carbamyl-enzyme intermediate, regenerating the active enzyme. Because this hydrolysis is significantly slower than the deacetylation of the natural substrate (acetylcholine), the enzyme is temporarily deactivated[3].

Mechanism E Free Enzyme + Carbamate EI Reversible Complex (Michaelis-Menten) E->EI Binding (k1/k-1) EC Carbamylated Enzyme (Covalent Intermediate) EI->EC Carbamylation (k2) P Leaving Group Released EI->P Cleavage ER Reactivated Enzyme + Product EC->ER Decarbamylation (k3)

Caption: Kinetic pathway of pseudo-irreversible cholinesterase inhibition by carbamates.

Head-to-Head Comparison: Pharmacological Profiles

The degree and duration of enzyme inhibition can be manipulated by structural changes in the N-alkyl carbamate chain and the corresponding leaving group[4]. Below is a head-to-head comparison of three benchmark carbamates.

Comparative Data Summary
CharacteristicPhysostigmineRivastigminePyridostigmine
Origin / Type Natural alkaloid (tertiary amine)Synthetic (phenylcarbamate)Synthetic (quaternary ammonium)
Target Selectivity AChE & BChEDual AChE & BChE[1]Peripheral AChE preference
AChE IC50 (Human) ~0.67 nM[5]~4.3 nM[5]~350 nM[6]
Blood-Brain Barrier Highly permeableHighly permeableImpermeable (acts peripherally)
Clinical Indication Anticholinergic toxicity, GlaucomaAlzheimer's Disease, Parkinson's DementiaMyasthenia Gravis, Nerve agent prophylaxis[1]
Decarbamylation Rate Fast (~1-2 hours)Slow (~10 hours)Moderate (~1.5-3 hours)
Structural & Kinetic Insights
  • Physostigmine is highly potent but possesses a narrow therapeutic window due to its rapid carbamylation rate and systemic toxicity. Its tertiary amine structure allows it to easily cross the blood-brain barrier.

  • Rivastigmine features an N-ethyl-N-methyl carbamate moiety. The steric bulk of this specific N-alkyl substitution slows down the decarbamylation rate ( k3​ ), resulting in a prolonged duration of action (up to 10 hours) despite a relatively short plasma half-life[4]. It is unique in its dual inhibition of both AChE and BChE, which provides sustained cholinergic upregulation as AD progresses[1].

  • Pyridostigmine utilizes a permanently charged quaternary ammonium group. This prevents it from crossing the blood-brain barrier, making it ideal for peripheral targeting (e.g., neuromuscular junctions in myasthenia gravis) and as a prophylactic shield against irreversible organophosphate nerve agents[1].

Experimental Methodology: Kinetic Characterization (Modified Ellman's Assay)

To objectively compare novel carbamate inhibitors against these benchmarks, researchers must utilize a continuous spectrophotometric assay. The Ellman's Assay is the gold standard for cholinesterase kinetics.

Causality & Assay Design Principles
  • Chromogenic Detection: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) is selected because its disulfide bond is highly susceptible to nucleophilic attack by thiocholine (the hydrolysis product of the synthetic substrate, acetylthiocholine). This reaction yields 5-thio-2-nitrobenzoate (TNB⁻), which absorbs strongly at 412 nm, allowing for real-time kinetic monitoring.

  • Pre-incubation Necessity: Because carbamates are time-dependent inhibitors, pre-incubating the enzyme with the inhibitor before adding the substrate is mandatory. This allows the covalent carbamylation phase to establish without competitive interference from the substrate[3].

Workflow Step1 1. Reagent Prep (Enzyme, DTNB) Step2 2. Pre-incubation (AChE + Inhibitor) Step1->Step2 Step3 3. Initiation (Add ATCh) Step2->Step3 Step4 4. Kinetic Read (Absorbance 412nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50) Step4->Step5

Caption: Step-by-step Ellman's assay workflow for evaluating cholinesterase inhibitor kinetics.

Self-Validating Protocol (96-Well Microplate Format)

This protocol is designed as a self-validating system. It includes internal controls to account for non-enzymatic degradation and batch-to-batch enzyme variability.

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0) - Optimal pH for AChE activity and DTNB ionization.

  • Recombinant Human AChE (rhAChE)

  • DTNB (0.3 mM final concentration)

  • Acetylthiocholine iodide (ATCh, 0.5 mM final concentration)

  • Test Inhibitors (e.g., Rivastigmine, Physostigmine) dissolved in DMSO (<1% final assay volume).

Step-by-Step Procedure:

  • Preparation of Controls: Set up three distinct control wells:

    • Enzyme Blank (100% Activity): Buffer + rhAChE + DTNB + Vehicle (DMSO).

    • Non-enzymatic Blank: Buffer + DTNB + ATCh + Vehicle (No enzyme). Used to subtract background thiocholine generation.

    • Reference Standard: Buffer + rhAChE + DTNB + 10 nM Physostigmine. Validates assay sensitivity.

  • Inhibitor Dilution: Prepare a 7-point serial dilution of the test carbamate (e.g., 0.1 nM to 10,000 nM) in the phosphate buffer.

  • Pre-Incubation: Add 160 µL of Buffer, 10 µL of rhAChE (0.03 U/mL), and 10 µL of the test inhibitor to the respective wells. Incubate at 25°C for exactly 15 minutes. Strict timing is critical for reproducible ki​ calculations.

  • Chromogen Addition: Add 10 µL of DTNB to all wells.

  • Reaction Initiation: Rapidly add 10 µL of ATCh to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 10 minutes at 25°C.

Data Analysis: Calculating Carbamylation Kinetics

The full characterization of a carbamate inhibitor requires analyzing the area under the inhibition-time curve[3].

  • Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance vs. time curve for each well (subtracting the non-enzymatic blank).

  • Plot % Inhibition against the log of the inhibitor concentration to determine the IC50​ using non-linear regression.

  • To determine the bimolecular rate constant of inhibition ( ki​ ), plot the pseudo-first-order rate constant ( kobs​ ) against inhibitor concentration. The slope of this linear relationship yields ki​ , providing a direct measure of the carbamylation efficiency[4].

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Title: Eptastigmine's Cholinesterase Selectivity: A ...
  • Source: nih.

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Comparative

Publish Comparison Guide: Reproducibility of Synthesis and Biological Testing of N-(4-methylphenyl)carbamates

Executive Summary & Chemical Significance N-(4-methylphenyl)carbamates, commonly referred to as p-tolylcarbamates, are highly versatile organic compounds that serve as critical intermediates in agrochemistry and as poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

N-(4-methylphenyl)carbamates, commonly referred to as p-tolylcarbamates, are highly versatile organic compounds that serve as critical intermediates in agrochemistry and as potent pharmacophores in drug discovery. In medicinal chemistry, the carbamate moiety is celebrated for its ability to act as a pseudo-irreversible inhibitor of serine hydrolases, making it a cornerstone in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[1] and novel vascular disrupting agents[2].

For researchers and drug development professionals, the transition from bench-scale synthesis to biological evaluation requires rigorous, reproducible workflows. This guide objectively compares the leading synthetic methodologies for N-(4-methylphenyl)carbamates and provides a self-validating framework for assessing their biological efficacy via cholinesterase inhibition assays.

Comparative Synthesis Methodologies

The synthesis of the carbamate functional group can be approached through several distinct chemical strategies. The choice of methodology dictates not only the yield and purity of the p-tolylcarbamate but also the scalability and environmental footprint of the process[3].

Mechanistic Causality in Synthesis Selection
  • Isocyanate-Alcohol Condensation (The Industry Standard): Reacting p-tolyl isocyanate with an alcohol is the most direct and reproducible method[3]. The causality behind its high yield lies in the extreme electrophilicity of the isocyanate carbon. Nucleophilic attack by the alcohol proceeds rapidly, often without a catalyst, and generates zero byproducts, ensuring high atom economy. However, the acute toxicity of isocyanates remains a significant handling limitation.

  • Amine-Chloroformate Reaction: Reacting p-toluidine with alkyl chloroformates is a common alternative. Because this reaction generates stoichiometric amounts of hydrochloric acid (HCl), an auxiliary base (e.g., DIPEA or triethylamine) is required to neutralize the acid and prevent the protonation of the nucleophilic amine[3]. Reproducibility can be hampered by competitive side reactions, such as the formation of symmetric ureas.

  • Continuous-Flow CO₂ Fixation (The Green Alternative): Recent advancements utilize supercritical or gaseous CO₂, p-toluidine, and alkyl halides in continuous-flow reactors[4]. Flow chemistry enhances reproducibility by strictly controlling residence time, mixing efficiency, and heat transfer. A high volumetric excess of CO₂ accelerates the formation of the desired carbamate while suppressing N-alkylated byproducts[5].

Quantitative Data Comparison
Synthesis MethodologyPrimary ReagentsTypical Yield (%)Reaction TimeReproducibility FactorPrimary Limitation
Isocyanate Condensation p-Tolyl isocyanate + Alcohol90 - 98%1 - 16 hoursHigh: Clean addition, no byproducts[3].High toxicity of isocyanate precursors.
Chloroformate Route p-Toluidine + Chloroformate70 - 85%4 - 24 hoursModerate: Prone to urea byproduct formation.Generates corrosive HCl waste.
Continuous-Flow CO₂ p-Toluidine + CO₂ + Alkyl Halide45 - 92%Minutes (Residence)Very High: Precise control over thermodynamics[5].Requires specialized flow chemistry equipment.
Visualizing the Synthetic Workflow

SynthesisWorkflow A p-Tolyl Isocyanate (Electrophile) C Nucleophilic Addition (Transition State) A->C B Alcohol / Phenol (Nucleophile) B->C D N-(4-methylphenyl)carbamate (Target Product) C->D High Yield (>90%) E Purification (Recrystallization) D->E Isolation

Caption: General workflow for the highly reproducible synthesis of N-(4-methylphenyl)carbamates.

Experimental Protocol: Isocyanate-Alcohol Condensation

This protocol is designed as a self-validating system. The absence of gas evolution and the spontaneous crystallization of the product serve as internal checkpoints for reaction progress.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the target alcohol (10.0 mmol) in 20 mL of anhydrous toluene under an inert nitrogen atmosphere.

  • Catalysis (Optional but Recommended): Add 0.1 mol% of dibutyltin dilaurate (DBTDL). Causality: DBTDL coordinates with the isocyanate oxygen, increasing the electrophilicity of the carbon center and ensuring reproducible kinetics across different alcohol steric bulks.

  • Addition: Add p-tolyl isocyanate (10.5 mmol, 1.05 equiv) dropwise over 10 minutes at 0°C to control the initial exothermic spike.

  • Propagation: Heat the reaction mixture to 80°C and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the alcohol spot validates completion.

  • Workup & Isolation: Cool the mixture to room temperature. The N-(4-methylphenyl)carbamate will often spontaneously crystallize. Filter the precipitate and wash with cold hexane to remove the slight excess of unreacted isocyanate.

Biological Testing: Cholinesterase Inhibition Assays

Once synthesized, p-tolylcarbamates are frequently evaluated for their ability to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[1]. Carbamates act as pseudo-irreversible inhibitors. They first form a reversible Michaelis-Menten complex with the enzyme, followed by a covalent attack that transfers the carbamoyl group to the catalytic serine residue in the active site[6]. Because the decarbamylation step is exceptionally slow, the enzyme remains inactive for an extended period[7].

Causality in Assay Design: The Ellman's Method

To ensure high reproducibility in biological testing, the spectrophotometric Ellman's assay is the gold standard[8].

  • Substrate Choice: Acetylthiocholine (ATCh) is used instead of natural acetylcholine. When AChE hydrolyzes ATCh, it releases thiocholine.

  • Detection Mechanism: Thiocholine reacts instantly with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion. TNB absorbs strongly at 412 nm, allowing for real-time, continuous kinetic monitoring rather than relying on endpoint assays.

Visualizing the Inhibition Mechanism

AChE_Inhibition E Free AChE Enzyme (Active Serine) EI Reversible Complex (Michaelis-Menten) E->EI + Inhibitor (k1) I p-Tolylcarbamate (Inhibitor) I->EI EI->E Dissociation (k-1) EC Carbamylated AChE (Inactive State) EI->EC Carbamylation (k2) P Leaving Group (Alcohol/Phenol) EI->P Released EC->E Decarbamylation (k3) Extremely Slow

Caption: Mechanism of pseudo-irreversible AChE inhibition by p-tolylcarbamate pharmacophores.

Experimental Protocol: High-Throughput Ellman's Assay

This protocol incorporates built-in controls to validate the integrity of the biological data, accounting for spontaneous substrate hydrolysis and baseline enzyme activity.

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is optimal for both AChE activity and the ionization of the TNB anion for maximum absorbance at 412 nm.

  • Reagent Setup: Prepare 15 mM ATCh iodide (substrate) and 3 mM DTNB (chromogen) in the phosphate buffer.

  • Inhibitor Preparation: Dissolve the synthesized N-(4-methylphenyl)carbamate in DMSO, then dilute with buffer to achieve a concentration gradient (e.g., 1 nM to 100 µM). Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation[9].

  • Self-Validating Plate Layout (96-well):

    • Blank Wells: Buffer + ATCh + DTNB (Measures spontaneous, non-enzymatic hydrolysis of ATCh).

    • Control Wells: Buffer + AChE + ATCh + DTNB (Measures 100% uninhibited enzyme velocity).

    • Test Wells: Buffer + AChE + Inhibitor + ATCh + DTNB.

  • Incubation & Kinetic Reading: Pre-incubate the enzyme and inhibitor for 10 minutes at 25°C to allow the reversible complex to form. Add ATCh to initiate the reaction. Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Determine the IC50​ using non-linear regression analysis[8].

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate: A Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities, such as 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate may not be readily available, its chemical structure as a carbamate derivative necessitates a cautious approach. Carbamates are a class of compounds known to act as cholinesterase inhibitors, which can have neurotoxic effects.[1] Therefore, it is prudent to handle this compound with the assumption of toxicity.

Key Structural Considerations:

  • Carbamate Moiety: This functional group is the primary driver for potential toxicity.

  • Methylsulfinyl Group: The presence of a sulfoxide can influence the compound's solubility and metabolic profile.

  • Benzyl and Phenyl Groups: These aromatic rings contribute to the overall lipophilicity of the molecule.

Based on these features, we must assume the compound may be harmful if ingested, inhaled, or absorbed through the skin. All handling and disposal procedures should reflect this level of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate in any form (neat, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. For prolonged handling, consider double-gloving.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling the solid compound or preparing solutions, work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Spill Management: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is crucial.

For Small Spills (less than 5 grams or 25 mL of a dilute solution):

  • Alert colleagues in the immediate area.

  • Isolate the area to prevent the spread of the spill.

  • Wear appropriate PPE.

  • Absorb liquid spills with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your facility's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill without proper training and equipment.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave".

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unreacted 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate and any contaminated consumables (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect all solutions containing 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate in a dedicated, labeled hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes.

    • The container should be stored in secondary containment to prevent spills.

Step 2: Waste Characterization and Labeling

  • Hazardous Waste Determination: As a generator of the waste, you are responsible for determining if it is hazardous.[2] Given the carbamate structure, it is safest to manage it as a hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate," and the approximate concentration and quantity. Your institution's EHS department will provide specific labeling requirements.

Step 3: On-Site Accumulation

  • Store waste containers in a designated Satellite Accumulation Area (SAA) or a central accumulation area, as directed by your facility's waste management plan.

  • Keep containers closed at all times, except when adding waste.

  • Ensure the storage area is secure and away from general laboratory traffic.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Provide them with a complete and accurate inventory of the waste.

  • The EHS department will work with a licensed hazardous waste disposal vendor to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[3]

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal start Generate Waste: 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate segregate Segregate Waste (Solid vs. Liquid) start->segregate label_waste Label Container: 'Hazardous Waste' + Chemical Name segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS for Waste Pickup secondary_containment->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest transport Licensed Vendor Transports Waste manifest->transport dispose Final Disposal at TSDF Facility transport->dispose

Caption: Decision workflow for the proper disposal of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate.

Regulatory Framework: Understanding Your Obligations

The disposal of hazardous chemicals is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Key provisions include:

  • Hazardous Waste Identification: Regulations for identifying hazardous waste are found in Title 40 of the Code of Federal Regulations (CFR) Part 261.

  • Generator Standards: Your responsibilities as a generator of hazardous waste are outlined in 40 CFR Part 262.

  • Land Disposal Restrictions (LDRs): The LDR program prohibits the land disposal of untreated hazardous wastes and requires that wastes be treated to meet specific standards before disposal.[5]

It is imperative that all laboratory personnel are familiar with their institution's specific policies and procedures, which are designed to ensure compliance with these federal regulations.

Conclusion: A Culture of Safety and Compliance

The responsible disposal of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate is not merely a procedural task; it is a reflection of our commitment to scientific integrity and a culture of safety. By adhering to the principles of proactive hazard assessment, proper use of personal protective equipment, and a thorough understanding of the regulatory landscape, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our environment. Always consult your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. CAMEO Chemicals.
  • Cooling Tower Chemicals - CARBAM
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
  • Handling, Storing & Disposing of Pesticides and Insecticides. NEDT.

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